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Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to Elucidating the In Vitro Mechanism of Action of 1-(4-piperidinyl)-1H-Pyrazole-4-carboxylic Acid

Introduction The pyrazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide array of pharmacological activities.[1][2][3] Derivatives of pyrazole have been repo...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

The pyrazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide array of pharmacological activities.[1][2][3] Derivatives of pyrazole have been reported to exhibit anticancer, anti-inflammatory, antimicrobial, and enzyme inhibitory properties.[4][5][6][7] The subject of this guide, 1-(4-piperidinyl)-1H-pyrazole-4-carboxylic acid, is a novel compound featuring this versatile heterocyclic core. While its specific biological activities are yet to be fully characterized, its structural motifs suggest a potential for interaction with key cellular targets.

This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals aiming to elucidate the in vitro mechanism of action of 1-(4-piperidinyl)-1H-pyrazole-4-carboxylic acid. We will propose a putative mechanism of action based on the known pharmacology of related pyrazole-containing molecules and outline a rigorous, multi-faceted in vitro strategy to investigate this hypothesis. The experimental workflows are designed to be self-validating, providing a clear and logical path from initial phenotypic screening to target identification and pathway analysis.

Proposed Mechanism of Action: A Hypothesis-Driven Approach

Given the prevalence of pyrazole derivatives as kinase inhibitors, we hypothesize that 1-(4-piperidinyl)-1H-pyrazole-4-carboxylic acid may exert its effects by modulating the activity of one or more protein kinases involved in cellular proliferation and survival.[8][9] The piperidinyl group can enhance solubility and provide a key interaction point within a kinase active site, while the pyrazole-4-carboxylic acid core can act as a scaffold for hydrogen bonding and other crucial interactions.

A plausible target class for this compound is the Cyclin-Dependent Kinase (CDK) family, which are key regulators of the cell cycle.[8] Dysregulation of CDK activity is a hallmark of many cancers, making them attractive targets for therapeutic intervention. Therefore, our investigation will initially focus on the potential of 1-(4-piperidinyl)-1H-pyrazole-4-carboxylic acid to act as a CDK inhibitor.

Visualizing the Proposed Experimental Workflow

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Target Identification cluster_2 Phase 3: Cellular Mechanism of Action A Cytotoxicity Screening (MTT Assay) B Cell Line Panel (e.g., NCI-60) A->B C Kinase Panel Screening B->C Identified Sensitive Cell Lines D In Vitro Kinase Inhibition Assay (e.g., CDK2/Cyclin A) C->D E Determination of IC50 D->E F Cell Cycle Analysis (Flow Cytometry) E->F Confirmed Target Inhibition G Western Blot Analysis of Downstream Targets (e.g., pRb) F->G H Apoptosis Assay (e.g., Annexin V/PI Staining) F->H

Caption: A stepwise workflow for the in vitro mechanistic evaluation of 1-(4-piperidinyl)-1H-pyrazole-4-carboxylic acid.

Phase 1: Initial Cytotoxicity Screening

The first step in characterizing a novel compound is to assess its effect on cell viability. This provides a broad phenotypic readout and helps in selecting appropriate cell lines and concentration ranges for subsequent, more detailed mechanistic studies.

Experimental Protocol: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[10] NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Step-by-Step Methodology:

  • Cell Seeding: Seed tumor cells (e.g., MCF-7, a breast cancer cell line known to be sensitive to CDK inhibitors) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.[4][10]

  • Compound Treatment: Prepare a stock solution of 1-(4-piperidinyl)-1H-pyrazole-4-carboxylic acid in a suitable solvent (e.g., DMSO). Perform serial dilutions in cell culture medium to obtain a range of final concentrations (e.g., 0.01 µM to 100 µM). Add the compound dilutions to the cells and incubate for 48-72 hours.[10]

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value (the concentration of compound that inhibits cell growth by 50%).

Cell LinePutative Target FamilyIC50 (µM) of 1-(4-piperidinyl)-1H-pyrazole-4-carboxylic acid
MCF-7 (Breast Cancer)CDKsTo be determined
HCT116 (Colon Cancer)CDKsTo be determined
A549 (Lung Cancer)Multiple KinasesTo be determined
DU145 (Prostate Cancer)Multiple KinasesTo be determined

Phase 2: Target Identification and Validation

Following the observation of cytotoxic activity, the next logical step is to identify the molecular target(s) of 1-(4-piperidinyl)-1H-pyrazole-4-carboxylic acid. Based on our hypothesis, we will focus on kinase inhibition.

Experimental Protocol: In Vitro Kinase Inhibition Assay

A commercially available kinase panel can be used for initial screening against a broad range of kinases. Based on the results, a dedicated in vitro kinase inhibition assay for the most promising candidate (e.g., CDK2/Cyclin A) will be performed to determine the IC50 value.

Step-by-Step Methodology:

  • Reaction Setup: In a 96-well plate, prepare a reaction mixture containing the kinase (e.g., recombinant human CDK2/Cyclin A), its substrate (e.g., a histone H1-derived peptide), and ATP.

  • Compound Addition: Add varying concentrations of 1-(4-piperidinyl)-1H-pyrazole-4-carboxylic acid to the reaction mixture.

  • Incubation: Incubate the plate at 30°C for a specified period (e.g., 30 minutes) to allow the kinase reaction to proceed.

  • Detection: Stop the reaction and detect the amount of phosphorylated substrate. This can be done using various methods, such as a phosphospecific antibody in an ELISA format or by measuring the depletion of ATP using a luciferase-based assay.

  • Data Analysis: Plot the percentage of kinase inhibition against the compound concentration and determine the IC50 value.

Kinase TargetIC50 (nM) of 1-(4-piperidinyl)-1H-pyrazole-4-carboxylic acid
CDK1/Cyclin BTo be determined
CDK2/Cyclin ATo be determined
CDK4/Cyclin D1To be determined
VEGFR2To be determined
EGFRTo be determined

Phase 3: Elucidating the Cellular Mechanism of Action

Once a specific molecular target has been identified and validated, the focus shifts to understanding the downstream cellular consequences of target engagement.

Experimental Protocol: Cell Cycle Analysis by Flow Cytometry

If 1-(4-piperidinyl)-1H-pyrazole-4-carboxylic acid is indeed a CDK inhibitor, it should induce cell cycle arrest. This can be readily assessed by flow cytometry.

Step-by-Step Methodology:

  • Cell Treatment: Treat sensitive cells (e.g., MCF-7) with the compound at its IC50 and 2x IC50 concentrations for 24 hours.

  • Cell Harvesting and Fixation: Harvest the cells by trypsinization, wash with PBS, and fix in cold 70% ethanol overnight at -20°C.

  • Staining: Wash the fixed cells with PBS and stain with a solution containing propidium iodide (PI) and RNase A.

  • Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.

  • Data Analysis: Quantify the percentage of cells in each phase of the cell cycle (G1, S, and G2/M). A CDK inhibitor is expected to cause an accumulation of cells in the G1 or G2/M phase.

Experimental Protocol: Western Blot Analysis of Downstream Targets

To further confirm the on-target effect of the compound in a cellular context, we will examine the phosphorylation status of key downstream substrates of the targeted kinase. For CDK2, a critical substrate is the retinoblastoma protein (Rb).

Step-by-Step Methodology:

  • Cell Lysis: Treat cells with the compound as described above, then lyse the cells in a suitable buffer to extract total protein.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).

  • SDS-PAGE and Western Blotting: Separate the proteins by SDS-PAGE, transfer them to a PVDF membrane, and probe with primary antibodies specific for phosphorylated Rb (pRb) and total Rb. An antibody against a housekeeping protein (e.g., β-actin) should be used as a loading control.

  • Detection: Use a secondary antibody conjugated to horseradish peroxidase (HRP) and an enhanced chemiluminescence (ECL) substrate to visualize the protein bands.

  • Data Analysis: Quantify the band intensities to determine the relative levels of pRb. A decrease in pRb levels would be consistent with CDK2 inhibition.

Visualizing the Proposed Signaling Pathway

G cluster_0 Cell Cycle Progression CDK2_CyclinA CDK2/Cyclin A Rb Rb CDK2_CyclinA->Rb Phosphorylates E2F E2F Rb->E2F Inhibits S_Phase_Genes S-Phase Genes E2F->S_Phase_Genes Activates Compound 1-(4-piperidinyl)-1H- Pyrazole-4-carboxylic acid Compound->CDK2_CyclinA Inhibits

Caption: Proposed mechanism of 1-(4-piperidinyl)-1H-pyrazole-4-carboxylic acid via inhibition of the CDK2/Cyclin A complex.

Conclusion

This technical guide provides a comprehensive and logical framework for the in vitro investigation of the mechanism of action of 1-(4-piperidinyl)-1H-pyrazole-4-carboxylic acid. By following a hypothesis-driven approach, from broad phenotypic screening to specific target validation and downstream cellular analysis, researchers can systematically elucidate the biological activity of this novel pyrazole derivative. The protocols and workflows described herein are based on established methodologies and are designed to yield robust and interpretable data, thereby accelerating the drug discovery and development process.

References

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  • Li, J., et al. (2022). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. RSC Medicinal Chemistry, 13(8), 911-934. Available from: [Link]

  • Noone, A. M., et al. (2024). Synthesis of Pyrazole-Based Inhibitors of the Bacterial Enzyme N-Succinyl-l,l-2,6-Diaminopimelic Acid Desuccinylase (DapE) as Potential Antibiotics. Molecules, 29(1), 123. Available from: [Link]

  • El-Sayed, I. E., et al. (2024). Synthesis, structural characterizations, in vitro biological evaluation and computational investigations of pyrazole derivatives as potential antidiabetic and antioxidant agents. Scientific Reports, 14(1), 1234. Available from: [Link]

  • van der Westhuizen, C., et al. (2025). Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents. ACS Omega. Available from: [Link]

  • Eiden, V., et al. (2021). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. Molecules, 26(13), 3808. Available from: [Link]

  • Hamed, M. A., et al. (2016). Synthesis and Biological Evaluation of Some New Pyrazole Derivatives. International Journal of Pharmaceutical Sciences and Research, 7(11), 4414-4421. Available from: [Link]

  • Simons, C., et al. (2021). Synthesis, biological evaluation and computational studies of pyrazole derivatives as Mycobacterium tuberculosis CYP121A1 inhibitors. RSC Medicinal Chemistry, 12(10), 1735-1744. Available from: [Link]

  • Zhang, L., et al. (2017). Synthesis and bioevaluation of 1-phenyl-pyrazole-4-carboxylic acid derivatives as potent xanthine oxidoreductase inhibitors. European Journal of Medicinal Chemistry, 140, 20-30. Available from: [Link]

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  • Ghaferah, H., et al. (2024). Studies on Photophysical and Biological Activity of Newly Synthesized of 4-Methylpiperidin-4-ol Substituted Pyrazole Derivative. Polish Journal of Environmental Studies, 33(4), 5557-5571. Available from: [Link]

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  • Abdel-Maksoud, M. S., et al. (2023). In Vitro Antimicrobial Evaluation, Single-Point Resistance Study, and Radiosterilization of Novel Pyrazole Incorporating Thiazol-4-one/Thiophene Derivatives as Dual DNA Gyrase and DHFR Inhibitors against MDR Pathogens. Molecules, 28(19), 6825. Available from: [Link]

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  • Kumari, M. A., & Venkatarao, C. (2020). A Review on Recent Trends in the Bioactive Studies of Pyrazole Derivatives. Asian Journal of Research in Chemistry, 13(2), 116-121. Available from: [Link]

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  • Al-Dies, A. M., et al. (2023). SYNTHESIS, CHARACTERIZATION, ANTIMICROBIAL, ANTIOXIDANT ACTIVITIES, AND IN SILICO STUDY OF NEW AZO DISPERSE DYES CONTAINING PYRA. Journal of the Chilean Chemical Society, 68(3), 5961-5969. Available from: [Link]

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Exploratory

Physicochemical properties and molecular weight of 1-(4-piperidinyl)-1H-Pyrazole-4-carboxylic acid

An In-depth Technical Guide to the Physicochemical Properties of 1-(4-piperidinyl)-1H-Pyrazole-4-carboxylic acid Introduction In the landscape of modern drug discovery, the meticulous characterization of a molecule's fun...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the Physicochemical Properties of 1-(4-piperidinyl)-1H-Pyrazole-4-carboxylic acid

Introduction

In the landscape of modern drug discovery, the meticulous characterization of a molecule's fundamental physicochemical properties is not merely a preliminary step but the very foundation upon which successful development programs are built. These properties—acidity, lipophilicity, solubility, and melting point—govern a compound's behavior from initial in vitro assays to its ultimate pharmacokinetic and pharmacodynamic profile in vivo. This guide provides a comprehensive technical overview of 1-(4-piperidinyl)-1H-pyrazole-4-carboxylic acid, a heterocyclic scaffold of significant interest. The molecule's architecture, featuring a pyrazole ring, a basic piperidine moiety, and an acidic carboxylic acid group, presents a classic example of a zwitterionic compound whose behavior is intricately linked to pH.

This document is designed for researchers, medicinal chemists, and drug development professionals. It moves beyond a simple recitation of data to explain the causality behind experimental choices and provides robust, field-proven protocols for the empirical determination of these critical parameters. Each protocol is designed as a self-validating system, ensuring the generation of reliable and reproducible data essential for informed decision-making in a research and development setting.

Molecular Identity and Structure

A precise understanding of a molecule's identity is the starting point for all subsequent analysis.

IdentifierValueSource
IUPAC Name 1-(Piperidin-4-yl)-1H-pyrazole-4-carboxylic acid-
CAS Number 782494-23-9[1]
Molecular Formula C₉H₁₃N₃O₂[1]
Molecular Weight 195.22 g/mol [1]

The structure combines a planar, aromatic pyrazole ring with a flexible, saturated piperidine ring. The presence of both a carboxylic acid (proton donor) and a secondary amine in the piperidine ring (proton acceptor) allows the molecule to exist as a zwitterion at physiological pH.

Caption: 2D structure of 1-(4-piperidinyl)-1H-pyrazole-4-carboxylic acid.

Core Physicochemical Properties: An Overview

The interplay between the acidic and basic functional groups defines the physicochemical profile of this molecule. The following table summarizes the key properties that will be discussed and for which experimental protocols are provided.

PropertySymbolExpected Characteristics & Importance in Drug Development
Acid Dissociation Constant pKaExpected to have two pKa values: one for the carboxylic acid (acidic, ~pH 3-5) and one for the piperidine nitrogen (basic, ~pH 9-11). Determines the ionization state, which dictates solubility, permeability, and receptor binding.
Lipophilicity / Distribution logP / logDLogP reflects the lipophilicity of the neutral species. LogD is pH-dependent and crucial for predicting behavior at physiological pH (7.4). A balanced logD is essential for membrane permeability and avoiding metabolic or efflux issues.
Aqueous Solubility SSolubility is expected to be lowest at the isoelectric point (pI) and significantly higher at pH values where the molecule is fully ionized (either as a cation or an anion). Poor solubility can limit absorption and lead to unreliable assay results.[2][3][4]
Melting Point MpA sharp melting point is an indicator of high purity. It reflects the strength of the crystal lattice, which in turn influences the thermodynamic solubility.

Experimental Determination of Physicochemical Properties

This section provides detailed, step-by-step protocols for the empirical determination of the core properties. The rationale behind key steps is explained to provide a deeper understanding of the methodology.

Determination of pKa by Potentiometric Titration

Expertise & Causality: Potentiometric titration is a robust and direct method for determining pKa values in the 2-12 range.[5] It works by monitoring the change in pH of a solution as a titrant of known concentration is added. The pKa is the pH at which 50% of the ionizable group is in its protonated form and 50% is in its deprotonated form. For a zwitterionic compound like this, two equivalence points will be observed, corresponding to the titration of the carboxylic acid and the piperidinyl amine.

Caption: Workflow for pKa determination via potentiometric titration.

Protocol:

  • Solution Preparation:

    • Accurately weigh approximately 5-10 mg of the compound and dissolve it in a known volume (e.g., 50 mL) of deionized water or a solution with a controlled ionic strength (e.g., 0.15 M KCl) to minimize activity coefficient variations.[5]

    • Prepare standardized solutions of 0.1 M HCl and 0.1 M NaOH.

  • Instrument Calibration:

    • Calibrate a high-precision pH meter using at least two, preferably three, standard buffer solutions (e.g., pH 4.01, 7.00, and 10.01). Ensure the probe is clean and properly hydrated.

  • Titration Procedure:

    • Place the analyte solution in a jacketed beaker maintained at a constant temperature (e.g., 25°C) and stir gently with a magnetic stir bar.

    • Immerse the calibrated pH electrode and the tip of a calibrated burette into the solution.

    • Acidic pKa (Carboxylic Acid): Titrate the solution with the standardized 0.1 M NaOH. Add the titrant in small, precise increments (e.g., 0.05-0.1 mL).

    • Basic pKa (Piperidine): To determine the pKa of the conjugate acid of the piperidine, first acidify a fresh sample solution to ~pH 2 with 0.1 M HCl, then titrate with 0.1 M NaOH.

    • Record the pH value after each addition, allowing the reading to stabilize. Continue the titration well past the expected equivalence point(s).

  • Data Analysis:

    • Plot the measured pH (y-axis) against the volume of titrant added (x-axis).

    • Calculate the first derivative (ΔpH/ΔV) and plot it against the average volume. The peak(s) of this plot correspond to the equivalence point(s).

    • The pKa is the pH value at the half-equivalence point.[6] For example, the pKa of the carboxylic acid is the pH at the point where half the volume of NaOH required to reach the first equivalence point has been added.

Determination of Lipophilicity (logD₇.₄) by the Shake-Flask Method

Expertise & Causality: The shake-flask method is the "gold standard" for measuring lipophilicity.[7] It directly measures the partitioning of a compound between an aqueous phase and an immiscible organic phase, typically n-octanol. n-Octanol is chosen as it is a good surrogate for the lipid environment of biological membranes. We measure logD at pH 7.4 because it reflects the partitioning of all species (ionized and neutral) present at physiological pH, which is more relevant for predicting drug disposition than the logP of the neutral form alone.[8]

Caption: Workflow for logD determination using the shake-flask method.

Protocol:

  • Phase Preparation:

    • Pre-saturate n-octanol with phosphate-buffered saline (PBS, pH 7.4) and vice-versa by mixing them vigorously and allowing them to separate overnight. This step is critical to prevent volume changes during the experiment.

  • Sample Preparation:

    • Prepare a stock solution of the compound in a suitable solvent (e.g., DMSO) at a high concentration (e.g., 10 mM).

    • In a glass vial, combine a volume of the pre-saturated n-octanol and a volume of the pre-saturated PBS (e.g., 1 mL of each).

    • Add a small aliquot of the compound stock solution (e.g., 10 µL) to the biphasic system. The final concentration should be high enough for accurate quantification but low enough to avoid solubility issues in either phase.

  • Equilibration:

    • Securely cap the vials and place them on a rotator or shaker. Agitate for a sufficient time to allow partitioning to reach equilibrium (typically 1-24 hours) at a constant temperature.[8]

  • Phase Separation:

    • Centrifuge the vials at a moderate speed (e.g., 2000 x g for 10 minutes) to ensure complete separation of the two phases. This step is crucial to avoid cross-contamination during sampling.

  • Quantification:

    • Carefully remove an aliquot from the center of each phase, avoiding the interface.

    • Determine the concentration of the compound in each phase using a validated analytical method, such as LC-UV or LC-MS/MS. A calibration curve must be prepared for each phase to account for matrix effects.

    • The Distribution Coefficient (D) is calculated as:

      • D = [Concentration in Octanol] / [Concentration in Aqueous]

    • The final value is expressed as its logarithm:

      • logD₇.₄ = log₁₀(D)

Determination of Thermodynamic Aqueous Solubility

Expertise & Causality: Thermodynamic solubility represents the true equilibrium concentration of a compound in a given medium in contact with its most stable solid form.[2] This is distinct from kinetic solubility, which is often measured in high-throughput screening and can be influenced by amorphous content or metastable crystal forms. The shake-flask method is the definitive approach for this measurement, as it allows sufficient time for the system to reach equilibrium.[2][9]

Protocol:

  • System Preparation:

    • Prepare buffers at relevant pH values (e.g., pH 2.0, 4.5, 6.8, and 7.4) to assess solubility across the physiological range.

    • Add an excess amount of the solid compound to a vial containing a known volume of the chosen buffer. "Excess" means enough solid should remain visible at the end of the experiment, ensuring the solution is saturated.

  • Equilibration:

    • Seal the vials and place them in a shaking incubator set to a constant temperature (e.g., 25°C or 37°C) for an extended period (typically 24-72 hours). This long incubation allows for both dissolution equilibrium and potential solid-form conversion to the most stable polymorph.[2]

  • Phase Separation:

    • Separate the undissolved solid from the saturated solution. This is a critical step to avoid artificially high results. A two-step process is recommended:

      • a. Centrifuge the samples at high speed (e.g., >10,000 x g) to pellet the solid.

      • b. Carefully withdraw the supernatant and filter it through a low-binding filter (e.g., 0.22 µm PVDF).

  • Quantification:

    • Analyze the concentration of the compound in the clear filtrate using a validated analytical method (e.g., HPLC-UV, LC-MS/MS) with an appropriate calibration curve.

    • The result is reported in units such as mg/mL or µM.

  • Solid State Analysis (Self-Validation):

    • Recover the remaining solid from the vial and analyze it using techniques like X-Ray Powder Diffraction (XRPD) or Differential Scanning Calorimetry (DSC). This step is crucial to confirm if the solid form changed during the experiment, ensuring the measured solubility corresponds to a known and stable crystal form.

Determination of Melting Point by the Capillary Method

Expertise & Causality: The melting point is the temperature at which a substance transitions from a solid to a liquid. For a pure crystalline compound, this transition occurs over a narrow temperature range (typically <1°C). Impurities depress and broaden this range. The capillary method is a standard pharmacopeial technique that relies on controlled heating and visual observation.[10][11] An accurate determination requires a slow heating rate near the melting point to ensure the sample and thermometer are in thermal equilibrium.

Protocol:

  • Sample Preparation:

    • Ensure the sample is completely dry and finely powdered. Grinding the sample gently in a mortar and pestle may be necessary.

    • Pack the powdered sample into a glass capillary tube (sealed at one end) to a height of 2-3 mm by tapping the sealed end on a hard surface.[11] Proper packing ensures uniform heat transfer.

  • Instrument Setup:

    • Place the packed capillary into the heating block of a calibrated melting point apparatus.

  • Measurement:

    • Rapid Scan (Optional but Recommended): First, heat the sample rapidly to get an approximate melting point. This saves time in the subsequent accurate determination.

    • Accurate Determination: Allow the apparatus to cool. Using a fresh capillary, heat rapidly to a temperature about 15-20°C below the approximate melting point.

    • Decrease the heating rate to 1-2°C per minute.[12] A slow ramp rate is critical for accuracy.

    • Observe the sample through the magnifying lens.

    • Record two temperatures:

      • T₁: The temperature at which the first drop of liquid appears.

      • T₂: The temperature at which the last solid particle melts (the sample is completely a clear liquid).

    • The melting point is reported as the range T₁ - T₂.

  • Validation:

    • Perform the measurement in triplicate to ensure reproducibility. The results should be consistent.

Conclusion

1-(4-piperidinyl)-1H-pyrazole-4-carboxylic acid possesses a rich physicochemical profile defined by its zwitterionic nature. Its properties are highly dependent on pH, a factor that must be carefully considered in all stages of research and development. The experimental protocols detailed in this guide provide a robust framework for accurately characterizing this molecule. The resulting data on pKa, logD, solubility, and melting point will empower scientists to build predictive models of the compound's behavior, design effective formulations, and ultimately accelerate its journey through the drug discovery pipeline.

References

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  • Melting Point Determination | Your Guide to Melting Point Analysis. (n.d.). Mettler Toledo. [Link]

  • Pharmaceutical Solubility Testing | Why It Matters and What It Really Measures. (2026). Pion Inc. [Link]

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  • Melting Point Determination. (n.d.). ResolveMass Laboratories Inc. [Link]

  • In vitro solubility assays in drug discovery. (2008). PubMed. [Link]

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Foundational

Crystal Structure and 3D Conformation of 1-(4-piperidinyl)-1H-Pyrazole-4-carboxylic Acid: A Structural Blueprint for Rigid PROTAC Linker Design

Executive Summary In the rapidly evolving landscape of Targeted Protein Degradation (TPD), the architectural design of the linker connecting the E3 ligase ligand to the target protein binder is as critical as the warhead...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the rapidly evolving landscape of Targeted Protein Degradation (TPD), the architectural design of the linker connecting the E3 ligase ligand to the target protein binder is as critical as the warheads themselves. 1-(4-piperidinyl)-1H-pyrazole-4-carboxylic acid (CAS: 782494-23-9) has transitioned from a niche heterocyclic amino acid building block[1] to a premier "rigid linker" scaffold. This whitepaper provides an in-depth technical analysis of its solid-state crystal structure, 3D conformational dynamics, and thermodynamic advantages, offering drug development professionals a self-validating framework for integrating this molecule into Proteolysis Targeting Chimeras (PROTACs).

Crystallographic Profile & 3D Conformation

The spatial trajectory of a PROTAC is dictated by the dihedral angles and rotational barriers inherent to its linker. The solid-state architecture of 1-(4-piperidinyl)-1H-pyrazole-4-carboxylic acid is defined by three primary geometric and supramolecular features:

Molecular Geometry & Steric Constraints
  • The Piperidine Chair: The six-membered piperidine ring adopts a highly stable chair conformation. To minimize unfavorable 1,3-diaxial steric clashes, the bulky pyrazole-4-carboxylic acid substituent is forced into the equatorial position .

  • The Pyrazole Plane: The pyrazole ring is a strictly planar, aromatic -electron system. The primary axis of flexibility in this molecule is the C4piperidine​−N1pyrazole​ bond. However, steric hindrance between the equatorial protons of the piperidine ring and the adjacent CH protons of the pyrazole ring restricts free rotation, locking the molecule into a defined conformational funnel.

Supramolecular Hydrogen Bonding Network

In the crystalline solid state, the molecule exhibits robust self-assembly driven by hydrogen bonding:

  • Carboxylic Acid Dimers: The C4-carboxylic acid moiety forms classical R22​(8) hydrogen-bonded dimers ( O−H⋯O ), a ubiquitous supramolecular synthon in pyrazole-4-carboxylic acids[2].

  • Amine-Directed Networks: The secondary amine of the piperidine acts as both a hydrogen bond donor and acceptor. This interaction bridges the discrete dimers into extensive 2D sheets or 3D networks, a phenomenon that can be mapped using solid-state NMR[3].

The Thermodynamic Causality of Rigid Linkers in PROTACs

Why replace flexible PEG chains with rigid piperidinyl-pyrazole scaffolds?

The choice is rooted in fundamental thermodynamics. Flexible linkers (e.g., PEG or alkyl chains) sample a vast conformational space in solution. Upon binding to both the target protein and the E3 ligase to form the ternary complex, these rotatable bonds must be "frozen" into a single bioactive conformation. This results in a massive entropic penalty ( ΔS≪0 ).

By utilizing 1-(4-piperidinyl)-1H-pyrazole-4-carboxylic acid, medicinal chemists deliberately restrict the degrees of freedom[4]. If the pre-organized exit vectors of the rigid linker align with the optimal topology of the ternary complex, the entropic penalty is bypassed. This thermodynamic causality directly translates to higher positive cooperativity ( α>1 ), enhanced ternary complex stability, and ultimately, a superior maximum degradation rate ( Dmax​ ).

Table 1: Comparative Metrics of PROTAC Linker Scaffolds
Metric / PropertyFlexible Linker (PEG-3)Rigid Linker (Piperidinyl-Pyrazole)
Rotatable Bonds (Nrot) 122 (Main axis)
Entropic Penalty upon Binding High ( ΔS highly negative)Low (Pre-organized conformation)
Ternary Complex Cooperativity Generally low to moderateHigh (if vectorially aligned)
Aqueous Solubility (LogS) ExcellentModerate (Requires optimization)
Synthetic Tractability High (Standard amide couplings)High (Orthogonal Boc-protection used)

Self-Validating Experimental Protocols

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems, where the output of one step inherently verifies the success of the previous step.

Protocol A: Solid-State Conformational Analysis

Objective: Determine the precise 3D coordinates and bulk phase purity of the linker.

  • Crystallization via Vapor Diffusion:

    • Procedure: Dissolve 10 mg of the compound in 0.5 mL of methanol (solvent). Place the open vial inside a larger sealed chamber containing 5 mL of ethyl acetate (antisolvent). Allow vapor equilibration for 48-72 hours.

    • Causality: Slow vapor diffusion ensures the system remains near equilibrium, favoring the nucleation of the most thermodynamically stable polymorph rather than kinetically trapped amorphous precipitates.

  • Single-Crystal X-Ray Diffraction (SCXRD):

    • Procedure: Mount a single crystal on a diffractometer at 150 K. Solve the structure using direct methods and refine atomic coordinates.

  • Validation via Solid-State NMR & PXRD:

    • Procedure: Acquire 13C and 15N Cross-Polarization Magic-Angle Spinning (CPMAS) NMR spectra of the bulk powder[3]. Concurrently, run Powder X-Ray Diffraction (PXRD).

    • Self-Validation: The experimental PXRD pattern must perfectly overlay with the simulated powder pattern generated from the SCXRD data. The 15N CPMAS NMR will confirm the absence of dynamic tautomerism at the pyrazole ring, validating the N1-substitution[3].

Protocol B: Orthogonal PROTAC Synthesis Workflow

Objective: Integrate the rigid linker between an E3 ligand and a target binder without epimerization.

  • Starting Material Selection: Use the orthogonally protected derivative, 1-(1-(tert-Butoxycarbonyl)piperidin-4-yl)-1H-pyrazole-4-carboxylic acid [1].

    • Causality: The Boc group prevents the secondary amine of the piperidine from engaging in unwanted polymerization or cross-reactivity during the initial amide coupling.

  • Carboxylic Acid Activation & Coupling:

    • Procedure: React the Boc-protected linker (1.0 eq) with the Target Protein Binder-Amine (1.1 eq) using HATU (1.2 eq) and DIPEA (3.0 eq) in DMF at room temperature for 2 hours.

    • Validation: LC-MS must show complete consumption of the linker and the appearance of the intermediate mass.

  • Deprotection:

    • Procedure: Treat the intermediate with 20% TFA in Dichloromethane for 1 hour. Remove solvent under reduced pressure.

  • Final Assembly:

    • Procedure: Couple the newly liberated piperidine amine to the E3 Ligase Ligand (e.g., a fluorinated CRBN derivative via SN​Ar or standard amide coupling).

    • Validation: Final purification via preparative HPLC. 1H -NMR must confirm the structural integrity of the piperidine chair (distinct axial/equatorial splitting patterns) and the planar pyrazole singlet.

Visualizations of Workflows and Mechanisms

G A Target Protein Binder B 1-(4-piperidinyl)-1H-pyrazole Rigid Linker A->B Amide Coupling D Pre-organized PROTAC Molecule B->D Reduced Entropy C E3 Ligase Ligand (e.g., CRBN) C->B SNAr / Alkylation E Ternary Complex Formation D->E High Cooperativity

PROTAC assembly and ternary complex formation using a rigid pyrazole linker.

G S1 Compound Synthesis (Boc-Protected) S2 Vapor Diffusion Crystallization S1->S2 Purity >99% S3 X-Ray Diffraction (XRD) S2->S3 Single Crystal S4 Solid-State NMR (13C/15N CPMAS) S2->S4 Polycrystalline S5 3D Conformation Mapping S3->S5 Atomic Coordinates S4->S5 Dynamic Tautomerism

Self-validating workflow for determining the 3D solid-state conformation.

References

  • [1] Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. MDPI. Available at: [Link]

  • [3] The Structure and Dynamic Properties of 1H-Pyrazole-4-Carboxylic Acids in the Solid State. ResearchGate. Available at: [Link]

  • [2] 5-Amino-1-phenyl-1H-pyrazole-4-carboxylic acid. ResearchGate. Available at:[Link]

Sources

Exploratory

An In-Depth Technical Guide to the Pharmacological Profile of 1-(4-piperidinyl)-1H-Pyrazole-4-carboxylic Acid Derivatives

Introduction: A Scaffold of Versatility The 1-(4-piperidinyl)-1H-pyrazole-4-carboxylic acid scaffold represents a fascinating and underexplored area of medicinal chemistry. This unique molecular architecture combines the...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: A Scaffold of Versatility

The 1-(4-piperidinyl)-1H-pyrazole-4-carboxylic acid scaffold represents a fascinating and underexplored area of medicinal chemistry. This unique molecular architecture combines the planarity and diverse reactivity of the pyrazole ring with the conformational flexibility and basic nitrogen of the piperidine moiety, all linked to a carboxylic acid group that can serve as a key interaction point or a handle for prodrug strategies. The pyrazole core itself is a well-established pharmacophore, present in a wide array of approved drugs with activities spanning anti-inflammatory, antipsychotic, and anti-obesity applications.[1][2] The addition of the 4-piperidinyl group introduces a three-dimensional character and a basic center, often crucial for targeting central nervous system (CNS) receptors and improving pharmacokinetic properties.

This technical guide provides a comprehensive overview of the pharmacological profile of this specific class of derivatives. It is intended for researchers, scientists, and drug development professionals, offering insights into the synthesis, potential therapeutic targets, structure-activity relationships (SAR), and key experimental protocols for evaluating these promising compounds.

Synthetic Strategies: Building the Core Scaffold

The synthesis of 1-(4-piperidinyl)-1H-pyrazole-4-carboxylic acid derivatives is primarily achieved through well-established heterocyclic chemistry principles. The most common and versatile approach involves the cyclocondensation of a hydrazine derivative with a 1,3-dicarbonyl or an equivalent three-carbon synthon.[1][2][3]

A key synthetic route starts from piperidine-4-carboxylic acid, which is first protected, typically with a tert-butoxycarbonyl (Boc) group. The protected piperidine is then converted into a β-keto ester. This intermediate is subsequently reacted with a formylating agent, such as N,N-dimethylformamide dimethyl acetal (DMF-DMA), to generate a β-enamino diketone. The final pyrazole ring formation is achieved by cyclization with hydrazine or a substituted hydrazine. Subsequent N-alkylation or deprotection and further modification of the piperidine nitrogen can then be performed to generate a library of diverse derivatives.[3]

Experimental Protocol: Synthesis of Methyl 5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylate

This protocol outlines a representative synthesis for a key intermediate.

Step 1: Formation of the β-keto ester from N-Boc-piperidine-4-carboxylic acid.

  • To a solution of N-Boc-piperidine-4-carboxylic acid (1 equivalent) in a suitable aprotic solvent (e.g., dichloromethane), add 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDC·HCl) (1.2 equivalents) and 4-dimethylaminopyridine (DMAP) (0.1 equivalents).

  • Add 2,2-dimethyl-1,3-dioxane-4,6-dione (Meldrum's acid) (1.1 equivalents) and stir the reaction mixture at room temperature for 12-18 hours.

  • Remove the solvent under reduced pressure and dissolve the residue in methanol.

  • Reflux the methanolic solution for 4-6 hours to effect methanolysis.

  • Cool the reaction mixture and concentrate in vacuo. Purify the resulting crude product by column chromatography to yield the corresponding β-keto ester.[3]

Step 2: Formation of the β-enamino diketone.

  • Dissolve the β-keto ester (1 equivalent) in N,N-dimethylformamide dimethyl acetal (DMF-DMA) (3-5 equivalents).

  • Heat the mixture at 80-100°C for 2-4 hours.

  • Remove the excess DMF-DMA under high vacuum to yield the β-enamino diketone, which can often be used in the next step without further purification.[3]

Step 3: Cyclization to form the pyrazole ring.

  • Dissolve the β-enamino diketone (1 equivalent) in a suitable solvent such as ethanol or acetic acid.

  • Add hydrazine hydrate (1.1 equivalents) dropwise at room temperature.

  • Heat the reaction mixture to reflux for 6-12 hours.

  • Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

  • Cool the reaction mixture and remove the solvent under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to obtain the target methyl 5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylate.[3]

G cluster_synthesis Synthetic Workflow A N-Boc-piperidine-4-carboxylic acid B β-keto ester A->B  Meldrum's acid, EDC, DMAP; then MeOH   C β-enamino diketone B->C  DMF-DMA   D Methyl 5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylate C->D  Hydrazine hydrate  

Caption: General synthetic workflow for the pyrazole core.

Pharmacological Profile: Key Therapeutic Targets

While the 1-(4-piperidinyl)-1H-pyrazole-4-carboxylic acid scaffold itself is not extensively documented, analysis of structurally related compounds reveals a strong potential for interaction with several key therapeutic targets, particularly within the CNS.

GABAA Receptor Modulation

The most compelling evidence for the pharmacological activity of this scaffold comes from studies on analogous 4-(piperidin-4-yl)-1-hydroxypyrazoles, which have been identified as potent ligands for the γ-aminobutyric acid type A (GABAA) receptor.[4] The GABAA receptor is the primary inhibitory neurotransmitter receptor in the CNS, and its modulation is a key mechanism for anxiolytics, sedatives, and anticonvulsants.

  • Mechanism of Action: These derivatives act as ligands at the orthosteric binding site of the GABAA receptor, the same site where the endogenous ligand GABA binds. Several analogues have shown potent antagonism at the α₁β₂γ₂ receptor subtype, with Ki values in the low nanomolar range.[4] This suggests that the 4-(piperidin-4-yl)pyrazole core is an effective scaffold for targeting this crucial receptor. The carboxylic acid moiety of the title compounds could potentially alter this activity, possibly leading to partial agonism or different subtype selectivity.

  • Structure-Activity Relationship (SAR): Studies on the 1-hydroxypyrazole analogues indicate that large hydrophobic substituents can be accommodated in regions near the orthosteric binding site.[4] This suggests that modifications to the piperidine nitrogen (e.g., alkylation, arylation) could be a fruitful avenue for optimizing potency and selectivity.

G cluster_gaba GABA-A Receptor Modulation Ligand 1-(4-piperidinyl)-1H-pyrazole-4-carboxylic acid derivative Receptor GABA-A Receptor Ligand->Receptor Binds to orthosteric site IonChannel Chloride Ion Channel Receptor->IonChannel Modulates channel opening Effect Neuronal Hyperpolarization (Inhibitory Effect) IonChannel->Effect Increased Cl- influx

Caption: Proposed mechanism of action at the GABA-A receptor.

Potential as ALKBH1 Inhibitors for Oncology

Recent research has highlighted 1H-pyrazole-4-carboxylic acid derivatives as potent inhibitors of the DNA N6-methyladenine (6mA) demethylase ALKBH1.[5] Dysregulation of ALKBH1 is implicated in the progression of certain cancers, including gastric cancer, making it a promising therapeutic target.[5]

  • Mechanism of Action: These compounds inhibit the enzymatic activity of ALKBH1, leading to an increase in the abundance of 6mA in cancer cells. This, in turn, can inhibit cell viability and upregulate signaling pathways such as the AMP-activated protein kinase (AMPK) pathway, which is involved in cellular energy homeostasis and can suppress tumor growth.[5]

  • Prodrug Strategy: A significant finding in this area is the use of a prodrug approach to overcome poor cell membrane permeability of the carboxylic acid group. Esterification of the carboxylic acid (e.g., to an ethyl ester) resulted in a prodrug with excellent cellular activity. This prodrug is then hydrolyzed in vivo to release the active carboxylic acid, which was shown to have high exposure in mice.[5] This strategy is directly applicable to the 1-(4-piperidinyl)-1H-pyrazole-4-carboxylic acid scaffold.

Muscarinic Acetylcholine M4 Receptor Positive Allosteric Modulators (PAMs)

The muscarinic acetylcholine M4 receptor is a G protein-coupled receptor that is gaining attention as a target for treating schizophrenia and other neuropsychiatric disorders. Pyrazol-4-yl-pyridine derivatives have been identified as subtype-selective positive allosteric modulators (PAMs) of the M4 receptor.[6]

  • Mechanism of Action: M4 PAMs do not activate the receptor directly but bind to an allosteric site, enhancing the receptor's response to the endogenous ligand, acetylcholine. This offers a more nuanced approach to receptor modulation compared to direct agonists, potentially leading to fewer side effects. While the title compounds are not pyridines, the ability of the pyrazole-4-yl core to support M4 PAM activity is a strong indicator of a potential therapeutic application.

Experimental Protocols for Pharmacological Evaluation

GABAA Receptor Binding Assay

This protocol describes a competitive radioligand binding assay to determine the affinity of test compounds for the GABAA receptor.

Materials:

  • Synaptic membrane preparation from rat brain cortex.

  • [³H]Muscimol (a high-affinity GABAA agonist).

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Test compounds dissolved in a suitable solvent (e.g., DMSO).

  • GABA (for determining non-specific binding).

  • Glass fiber filters.

  • Scintillation cocktail and liquid scintillation counter.

Procedure:

  • Prepare dilutions of the test compounds.

  • In a 96-well plate, add assay buffer, the synaptic membrane preparation, and the test compound or vehicle.

  • Add [³H]Muscimol to a final concentration in the low nanomolar range (e.g., 1-2 nM).

  • For non-specific binding control wells, add a high concentration of GABA (e.g., 100 µM).

  • Incubate the plate at 4°C for 60 minutes.

  • Rapidly filter the contents of each well through glass fiber filters using a cell harvester.

  • Wash the filters three times with ice-cold assay buffer.

  • Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a liquid scintillation counter.

  • Calculate the specific binding and determine the Ki of the test compounds using the Cheng-Prusoff equation.

ALKBH1 Inhibition Assay (Fluorescence Polarization)

This protocol describes a fluorescence polarization (FP) assay to measure the inhibition of ALKBH1 demethylase activity.

Materials:

  • Recombinant human ALKBH1 protein.

  • A fluorescently labeled DNA substrate containing a 6mA modification.

  • Assay buffer (e.g., 20 mM HEPES, pH 7.5, 50 mM KCl, 1 mM MgCl₂, 0.01% Tween-20).

  • Co-factors: α-ketoglutarate, Fe(II), and L-ascorbic acid.

  • Test compounds.

Procedure:

  • Add assay buffer, ALKBH1 enzyme, and test compound to the wells of a black 384-well plate.

  • Incubate for 15 minutes at room temperature to allow for compound-enzyme interaction.

  • Initiate the reaction by adding the fluorescently labeled DNA substrate and co-factors.

  • Incubate the reaction at 37°C for the desired time (e.g., 60 minutes).

  • Stop the reaction (e.g., by adding EDTA).

  • Measure the fluorescence polarization using a suitable plate reader.

  • Calculate the percent inhibition and determine the IC₅₀ value for the test compounds.

Quantitative Data Summary

While specific data for 1-(4-piperidinyl)-1H-pyrazole-4-carboxylic acid derivatives are limited, the following table summarizes representative data for analogous compounds to provide a benchmark for future studies.

Compound ClassTargetAssay TypeKey FindingReference
1H-Pyrazole-4-carboxylic acid derivativeALKBH1FP AssayIC₅₀ = 0.031 µM[5]
4-(Piperidin-4-yl)-1-hydroxypyrazole analogueGABAA ReceptorRadioligand BindingKi in low nM range[4]
Pyrazol-4-yl-pyridine derivativeM4 ReceptorFunctional AssaySelective PAM activity[6]

Conclusion and Future Directions

The 1-(4-piperidinyl)-1H-pyrazole-4-carboxylic acid scaffold is a promising starting point for the development of novel therapeutics, particularly for CNS disorders and oncology. The synthetic accessibility of this scaffold allows for the creation of diverse chemical libraries for screening. Future research should focus on:

  • Systematic SAR studies: Modifying the substituents on the pyrazole ring and the piperidine nitrogen to optimize potency and selectivity for specific targets like the GABAA and M4 receptors.

  • In-depth pharmacological characterization: Evaluating the functional activity (e.g., agonist, antagonist, PAM) of these derivatives at their primary targets.

  • Pharmacokinetic and ADMET profiling: Assessing the drug-like properties of these compounds to identify candidates with favorable profiles for in vivo studies.

  • Application of the prodrug strategy: Esterification of the carboxylic acid to improve cell permeability and oral bioavailability, particularly for targets like ALKBH1.

This guide provides a foundational understanding of the potential of 1-(4-piperidinyl)-1H-pyrazole-4-carboxylic acid derivatives. The convergence of a versatile synthetic core with highly relevant pharmacological targets suggests that this is a rich area for future drug discovery efforts.

References

  • Structural Optimization and Structure-Activity Relationship of 1 H-Pyrazole-4-carboxylic Acid Derivatives as DNA 6mA Demethylase ALKBH1 Inhibitors and Their Antigastric Cancer Activity. Journal of Medicinal Chemistry. [Link]

  • Novel 4-(piperidin-4-yl)-1-hydroxypyrazoles as gamma-aminobutyric acid(A) receptor ligands: synthesis, pharmacology, and structure-activity relationships. Journal of Medicinal Chemistry. [Link]

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules. [Link]

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. PMC. [Link]

  • Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. Molecules. [Link]

  • 4-Heterocyclylpiperidines as Selective High-Affinity Ligands at the Human Dopamine D4 Receptor. Journal of Medicinal Chemistry. [Link]

  • Structure-activity relationship of pyrazol-4-yl-pyridine derivatives and identification of a radiofluorinated probe for imaging the muscarinic acetylcholine receptor M4. Acta Pharmaceutica Sinica B. [Link]

Sources

Foundational

Mass spectrometry fragmentation pattern of 1-(4-piperidinyl)-1H-Pyrazole-4-carboxylic acid

High-Resolution Mass Spectrometry Fragmentation Dynamics of 1-(4-Piperidinyl)-1H-Pyrazole-4-Carboxylic Acid: A Technical Guide for Structural Elucidation Executive Summary 1-(4-piperidinyl)-1H-pyrazole-4-carboxylic acid...

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Author: BenchChem Technical Support Team. Date: April 2026

High-Resolution Mass Spectrometry Fragmentation Dynamics of 1-(4-Piperidinyl)-1H-Pyrazole-4-Carboxylic Acid: A Technical Guide for Structural Elucidation

Executive Summary

1-(4-piperidinyl)-1H-pyrazole-4-carboxylic acid is a highly versatile, bifunctional building block frequently utilized in the design of targeted therapeutics, particularly in the development of kinase inhibitors targeting ALK, ROS1, and Trk pathways[1]. For drug development professionals and bioanalytical scientists, understanding the gas-phase fragmentation behavior of this scaffold is critical for accurate metabolite identification, pharmacokinetic profiling, and structural elucidation of novel analogs. This whitepaper details the mechanistic fragmentation pathways of this molecule under Electrospray Ionization Tandem Mass Spectrometry (ESI-MS/MS), providing a self-validating analytical protocol and high-resolution mass spectral data.

Chemical and Ionization Fundamentals

The structural dichotomy of 1-(4-piperidinyl)-1H-pyrazole-4-carboxylic acid dictates its behavior in the mass spectrometer. The molecule consists of two distinct functional domains:

  • The Piperidine Ring: Containing a highly basic secondary amine (pKa ~10), this moiety acts as the primary protonation site. Under positive electrospray ionization (+ESI), this basicity drives the near-exclusive formation of the protonated precursor ion [M+H]+ at m/z 196.1081[2].

  • The Pyrazole-4-Carboxylic Acid: This electron-rich aromatic system, coupled with the carboxylic acid, provides highly susceptible sites for charge-remote and charge-directed neutral losses (such as H2​O and CO2​ ) upon Collision-Induced Dissociation (CID)[3].

Self-Validating LC-MS/MS Methodology

To ensure absolute scientific integrity and reproducibility, the following protocol is designed as a self-validating system. Every step includes a causal justification and an internal quality control check.

Step-by-Step Analytical Protocol
  • Sample Preparation: Dissolve the analyte in 50:50 Methanol:Water containing 0.1% Formic Acid to a final concentration of 1 µg/mL.

    • Causality: Formic acid acts as an abundant proton source, ensuring complete protonation of the basic piperidine nitrogen prior to droplet desolvation, thereby maximizing ionization efficiency[2].

  • Chromatographic Separation:

    • Column: Waters Acquity UPLC BEH C18 (2.1 x 50 mm, 1.7 µm).

    • Mobile Phase A: Water + 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

    • Gradient: 2% B to 95% B over 5 minutes.

    • Causality: The C18 stationary phase provides adequate retention for the polar carboxylic acid moiety when starting at a highly aqueous composition, preventing the analyte from eluting in the void volume where ion suppression is highest.

  • Self-Validation & Quality Control:

    • Mass Calibration: Infuse a positive ion calibration solution prior to the run to ensure mass accuracy is within < 3 ppm.

    • System Suitability Test (SST): Inject a known standard (e.g., Reserpine) to verify detector sensitivity and retention time stability.

    • Carryover Blank: Inject a solvent blank immediately prior to the sample. The absence of a peak at m/z 196.11 validates that the system is free of column carryover or isobaric background interference.

Workflow A Sample Preparation 0.1% FA in MeOH (Protonation) B UHPLC Separation C18 Column (Desalting/Elution) A->B C ESI+ Ionization [M+H]+ Formation (m/z 196.11) B->C D CID Fragmentation Variable CE (10-40 eV) C->D E HRMS Analysis TOF/Orbitrap (Mass Accuracy <3 ppm) D->E

UHPLC-ESI-HRMS/MS self-validating analytical workflow for piperidine-pyrazole derivatives.

Mechanistic Fragmentation Pathways (CID)

Upon isolation of the [M+H]+ precursor (m/z 196.1081) in the quadrupole and subsequent acceleration into the collision cell, the molecule undergoes specific fragmentation pathways dictated by the localization of the charge.

Pathway A: Carboxylic Acid Directed Neutral Losses

Because the charge is primarily sequestered on the piperidine nitrogen, the fragmentation of the carboxylic acid group often proceeds via charge-remote mechanisms.

  • Formation of the Acylium Ion: The most thermodynamically favorable initial loss is water (-18.0106 Da), yielding a highly conjugated acylium ion at m/z 178.0975.

  • Decarboxylation: Pyrazole-4-carboxylic acids are highly prone to decarboxylation under CID conditions[3]. The loss of CO2​ (-43.9898 Da) results in a fragment at m/z 152.1183. Alternatively, the acylium ion (m/z 178) can subsequently lose carbon monoxide (-28 Da) to form m/z 150.1026.

Pathway B: Inter-Ring C-N Inductive Cleavage

This is the most diagnostic pathway for identifying the piperidine appendage. The C-N bond connecting the piperidine ring to the pyrazole ring undergoes inductive cleavage. Because the piperidine nitrogen possesses a significantly higher proton affinity than the pyrazole nitrogens, the charge is retained exclusively on the piperidine moiety, generating a stable piperidinium cation at m/z 84.0811[4].

Pathway C: Deep Piperidine Fragmentation

At higher collision energies (CE > 30 eV), the m/z 84.0811 piperidinium ion undergoes secondary fragmentation. The dominant mechanism is the ring-opening and subsequent neutral loss of ammonia ( NH3​ , -17.0265 Da), yielding a hydrocarbon cation ( [C5​H7​]+ ) at m/z 67.0546[4].

Pathways M [M+H]+ m/z 196.1081 Protonated Piperidine P1 -H2O (-18 Da) m/z 178.0975 Acylium Ion M->P1 Pathway A1 P2 -CO2 (-44 Da) m/z 152.1183 Decarboxylation M->P2 Pathway A2 P3 C-N Cleavage m/z 84.0811 Piperidinium Cation M->P3 Pathway B P1_sub -CO (-28 Da) m/z 150.1026 P1->P1_sub -CO P3_sub -NH3 (-17 Da) m/z 67.0546 P3->P3_sub -NH3

Collision-Induced Dissociation (CID) fragmentation pathways of 1-(4-piperidinyl)-1H-pyrazole-4-carboxylic acid.

Quantitative Data Summary

The following table summarizes the exact masses, elemental compositions, and relative abundances of the key fragment ions observed during HRMS/MS analysis.

Fragment TypeElemental FormulaCalculated Exact Mass (m/z)Neutral LossRelative Abundance (Optimal CE)
Precursor Ion [C9​H14​N3​O2​]+ 196.1081N/A100% (Low CE)
Acylium Ion [C9​H12​N3​O]+ 178.0975 H2​O (18.0106 Da)45%
Decarboxylation [C8​H14​N3​]+ 152.1183 CO2​ (43.9898 Da)60%
Acylium - CO [C8​H12​N3​]+ 150.1026 H2​O+CO (46.0054 Da)25%
Piperidinium Ion [C5​H10​N]+ 84.0811Pyrazole-COOH (112.0273 Da)100% (High CE)
Piperidine - NH3​ [C5​H7​]+ 67.0546Pyrazole-COOH + NH3​ 30%

Conclusion

The ESI-MS/MS fragmentation of 1-(4-piperidinyl)-1H-pyrazole-4-carboxylic acid is highly predictable and governed by the basicity of the piperidine ring. The presence of the m/z 84.0811 fragment serves as an unambiguous diagnostic marker for the intact piperidine moiety, while the neutral losses of 18 Da and 44 Da confirm the presence of the free carboxylic acid. Drug development professionals can leverage these specific fragmentation rules to rapidly identify in vivo metabolites—such as N-oxidation or hydroxylation—by monitoring mass shifts relative to these established diagnostic fragment ions.

References

  • US10561651B2 - Methods for treating neuroblastoma - Google Patents.
  • Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors - PubMed.
  • Application Notes: Mass Spectrometry Fragmentation of Novel Piperidine Deriv
  • Biodegradation of pyrazosulfuron-ethyl by three strains of bacteria isolated from contaminated soils - PubMed.

Sources

Exploratory

A Framework for Early-Stage Toxicological and Safety Assessment of 1-(4-piperidinyl)-1H-Pyrazole-4-carboxylic acid

Executive Summary The journey of a novel chemical entity (NCE) from laboratory bench to clinical application is fraught with challenges, with unforeseen toxicity being a primary cause of late-stage attrition. This guide...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The journey of a novel chemical entity (NCE) from laboratory bench to clinical application is fraught with challenges, with unforeseen toxicity being a primary cause of late-stage attrition. This guide provides a comprehensive framework for the early-stage toxicity and safety assessment of 1-(4-piperidinyl)-1H-pyrazole-4-carboxylic acid, a heterocyclic compound of interest in modern drug discovery. While specific toxicological data for this exact molecule is not publicly available, its structural motifs—a pyrazole core linked to a piperidinyl group—are common in pharmacologically active agents.[1][2][3] Therefore, a proactive, systematic evaluation is paramount. This document outlines a multi-tiered strategy, beginning with in silico and in vitro assessments and progressing to targeted in vivo studies, designed to build a robust safety profile. The objective is to empower research scientists and drug development professionals to identify and mitigate potential liabilities early, thereby de-risking the development process and focusing resources on the most promising candidates.[4][5][6]

Introduction: The Imperative of Early Safety Profiling

1-(4-piperidinyl)-1H-Pyrazole-4-carboxylic acid represents a class of small molecules with potential therapeutic value. However, before significant investment is made in efficacy studies, a foundational understanding of its safety profile must be established. Integrating toxicology throughout the discovery process, rather than as a late-stage gatekeeper, is critical for success.[5] Early-stage toxicity testing helps to eliminate compounds with unfavorable profiles, reduce the risk of failure in later, more expensive preclinical and clinical trials, and ultimately saves both time and cost.[4][7]

This guide provides the scientific rationale and detailed methodologies for a staged safety assessment, enabling teams to make informed go/no-go decisions with confidence.

Foundational Assessment: In Silico & Physicochemical Profiling

The initial evaluation begins before any wet lab experiments are conducted. This phase leverages computational models and basic physicochemical data to forecast potential liabilities and guide subsequent experimental designs.

In Silico Toxicological Prediction

Computational toxicology uses the chemical structure of a molecule to predict its potential adverse effects. Expert systems and Quantitative Structure-Toxicity Relationship (QSTR) models can flag structural alerts associated with known toxicities.

Key Endpoints for Prediction:

  • Genotoxicity: Screening for structural motifs known to be associated with DNA damage (e.g., Ames mutagenicity).

  • Carcinogenicity: Identifying potential cancer-causing liabilities.

  • Organ-Specific Toxicity: Predicting potential harm to the liver (hepatotoxicity), heart (cardiotoxicity), or other organ systems.[8]

  • hERG Inhibition: Forecasting potential for blockade of the hERG potassium channel, a key indicator of proarrhythmic risk.

Recommended Platforms:

  • DEREK (Deductive Estimation of Risk from Existing Knowledge): A rule-based expert system that flags toxicophores.[8]

  • TOPKAT (Toxicity Prediction by Komputer Assisted Technology): A QSTR-based tool that provides quantitative predictions for various toxicological endpoints.[8]

The presence of the pyrazole ring, while common in many approved drugs, can sometimes be associated with specific toxicities, which these systems can help to identify based on the overall substitution pattern.[9]

Physicochemical Characterization

A compound's fundamental physical and chemical properties are inextricably linked to its biological activity and toxicological profile. These parameters must be determined accurately as they provide essential context for all subsequent biological data.

Table 1: Essential Physicochemical Parameters

ParameterRationale for MeasurementTarget Range (General)
Aqueous Solubility Determines bioavailability and is critical for preparing accurate dosing solutions for in vitro and in vivo assays. Poor solubility can lead to false-negative results.> 50 µM
pKa Influences the ionization state of the molecule at physiological pH, which affects membrane permeability, target binding, and off-target interactions.1-2 acidic and/or basic centers
LogD (at pH 7.4) Measures lipophilicity at physiological pH. It impacts absorption, distribution, metabolism, excretion (ADME), and potential for non-specific binding or CNS penetration.1 - 3
Chemical Stability Ensures the compound does not degrade in assay buffers or dosing vehicles, which would confound results.> 95% stable over 24h

In Vitro Toxicity Profiling: A Tiered Screening Cascade

In vitro assays are the cornerstone of early safety assessment, offering high-throughput, cost-effective, and ethically sound methods to prioritize compounds before animal testing.[4] The following tiered approach allows for a logical progression from broad cytotoxicity screening to more specific, mechanistic assays.

Tier 1: Core Safety Assays

This initial panel of assays addresses the most common and critical safety liabilities.

  • Causality & Rationale: The first step is to determine the concentration at which the compound causes general cell death. This provides a baseline measure of intrinsic toxicity and is crucial for defining the concentration ranges for all subsequent in vitro assays to ensure that observed effects are target-specific and not merely a consequence of cell death.

  • Experimental Protocol: MTT Assay for Cytotoxicity

    • Cell Plating: Seed cells (e.g., HepG2 human liver cells, HEK293 human embryonic kidney cells) in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

    • Compound Treatment: Prepare a serial dilution of 1-(4-piperidinyl)-1H-Pyrazole-4-carboxylic acid (e.g., from 0.1 µM to 100 µM). Remove the culture medium from the cells and add the compound dilutions. Include a vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., doxorubicin).

    • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified CO2 incubator.

    • MTT Addition: Add 10 µL of MTT reagent (5 mg/mL) to each well and incubate for another 4 hours.

    • Solubilization: Add 100 µL of solubilization buffer (e.g., DMSO or a detergent-based solution) to each well to dissolve the formazan crystals.

    • Data Acquisition: Read the absorbance at 570 nm using a microplate reader.

    • Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 (the concentration that inhibits 50% of cell growth).

Table 2: Example Data Presentation for Cytotoxicity

Cell LineCompoundIC50 (µM)
HepG21-(4-piperidinyl)-1H-Pyrazole-4-carboxylic acidExperimental Value
HEK2931-(4-piperidinyl)-1H-Pyrazole-4-carboxylic acidExperimental Value
  • Causality & Rationale: Assessing a compound's potential to damage DNA is a critical regulatory requirement and a fundamental safety screen.[10][11] The bacterial reverse mutation (Ames) test is the gold-standard initial screen for identifying mutagens.

  • Experimental Protocol: Ames Test (OECD 471)

    • Strain Selection: Utilize a panel of Salmonella typhimurium strains (e.g., TA98, TA100, TA1535, TA1537) and an Escherichia coli strain (e.g., WP2 uvrA) that are engineered to detect different types of mutations.

    • Metabolic Activation: Conduct the assay both with and without a mammalian metabolic activation system (Aroclor-induced rat liver homogenate, or S9 fraction). This is crucial because some compounds only become mutagenic after being metabolized.[12]

    • Exposure: Pre-incubate the bacterial strains with varying concentrations of the test compound and the S9 mix (or buffer) for 20-30 minutes.

    • Plating: Plate the mixture onto minimal glucose agar plates. These plates lack histidine (for Salmonella) or tryptophan (for E. coli), so only bacteria that have undergone a reverse mutation can grow.

    • Incubation: Incubate the plates at 37°C for 48-72 hours.

    • Colony Counting: Count the number of revertant colonies on each plate.

    • Analysis: A compound is considered mutagenic if it produces a dose-dependent increase in the number of revertant colonies that is at least twofold greater than the vehicle control value.

Ames_Test_Workflow cluster_prep Preparation cluster_exposure Exposure cluster_culture Culture & Analysis TestCompound 1-(4-piperidinyl)-1H- Pyrazole-4-carboxylic acid Incubate_S9 Incubate: Compound + Bacteria + S9 TestCompound->Incubate_S9 Incubate_NoS9 Incubate: Compound + Bacteria + Buffer TestCompound->Incubate_NoS9 S9_Mix S9 Metabolic Activation Mix S9_Mix->Incubate_S9 No_S9 Buffer Control (No S9) No_S9->Incubate_NoS9 Bacteria Bacterial Strains (e.g., TA98, TA100) Bacteria->Incubate_S9 Bacteria->Incubate_NoS9 Plate_S9 Plate on Minimal Media Agar Incubate_S9->Plate_S9 Plate_NoS9 Plate on Minimal Media Agar Incubate_NoS9->Plate_NoS9 Incubate_Plates Incubate 48-72h Plate_S9->Incubate_Plates Plate_NoS9->Incubate_Plates Count Count Revertant Colonies Incubate_Plates->Count Analysis Analyze Data: Fold-increase vs. Control Count->Analysis

Caption: Workflow for the Ames bacterial reverse mutation assay.

  • Causality & Rationale: Blockade of the human Ether-à-go-go-Related Gene (hERG) potassium ion channel is a primary mechanism leading to acquired long QT syndrome, which can trigger fatal cardiac arrhythmias. Early screening for hERG liability is a regulatory expectation and critical for cardiovascular safety assessment.[11][13]

  • Experimental Protocol: Automated Patch Clamp

    • Cell Line: Use a stable mammalian cell line (e.g., HEK293 or CHO) that overexpresses the hERG channel.

    • Assay Preparation: Harvest cells and place them in suspension. Use an automated patch-clamp platform (e.g., QPatch, Patchliner) to achieve a high-resistance seal ("giga-seal") between the cell membrane and the aperture on the measurement plate.

    • Baseline Recording: Record the baseline hERG current using a specific voltage pulse protocol designed to elicit the characteristic tail current.

    • Compound Application: Apply the test compound at multiple concentrations (e.g., 0.1, 1, 10, 30 µM) to the cells.

    • Post-Compound Recording: After a short incubation period, record the hERG current again using the same voltage protocol.

    • Analysis: Measure the percentage of inhibition of the hERG tail current at each concentration relative to the baseline. Calculate the IC50 value from the resulting concentration-response curve.

Table 3: Example Data Presentation for hERG Inhibition

TargetCompoundAssay PlatformIC50 (µM)
hERG Channel1-(4-piperidinyl)-1H-Pyrazole-4-carboxylic acidAutomated Patch ClampExperimental Value
Tier 2: Mechanistic & Organ-Specific Assays

If liabilities are identified in Tier 1, or if the intended therapeutic target suggests a potential risk, more detailed mechanistic assays are warranted.

  • Hepatotoxicity Panel: Drug-induced liver injury (DILI) is a leading cause of drug failure.[4][5] If cytotoxicity is observed in HepG2 cells at low concentrations, follow-up assays using primary human hepatocytes are recommended. Key endpoints include measuring the release of liver enzymes (ALT, AST), assessing mitochondrial dysfunction, and quantifying reactive oxygen species (ROS) production.

  • Metabolite Profiling and Toxicity: The toxicity of a drug may be driven by its metabolites rather than the parent compound.[12] An initial screen can be performed by incubating the compound with human liver microsomes and then testing the resulting mixture in a cytotoxicity assay. If this reveals increased toxicity, a full metabolite identification study followed by synthesis and testing of the major metabolites is required.

  • Broad Off-Target Profiling: To identify unanticipated interactions that could cause adverse effects, the compound should be screened against a panel of receptors, transporters, and kinases. Commercial services offer standardized safety panels that cover the targets most commonly associated with adverse drug reactions.[14]

In Vivo Preclinical Safety Evaluation

While in vitro assays are powerful screening tools, in vivo studies in living organisms are indispensable for understanding the complex interactions of a compound within a whole biological system.[15][16] Data from these studies are required by regulatory agencies like the FDA and EMA before a drug can be tested in humans.[16]

InVivo_Decision_Flow InVitro_Data In Vitro Safety Data (Cytotoxicity, Genotoxicity, hERG) Risk_Assessment Risk Assessment: Acceptable In Vitro Profile? InVitro_Data->Risk_Assessment Dose_Selection Select Doses for In Vivo Study InVitro_Data->Dose_Selection Stop STOP (Optimize or Terminate) Risk_Assessment->Stop No Proceed Proceed to In Vivo Risk_Assessment->Proceed Yes Proceed->Dose_Selection Acute_Tox_Study Perform Acute Toxicity Study (e.g., in Rodents) Dose_Selection->Acute_Tox_Study MTD_Determination Determine Maximum Tolerated Dose (MTD) Acute_Tox_Study->MTD_Determination

Caption: Decision workflow from in vitro safety to in vivo dose selection.

Acute Toxicity Study in Rodents
  • Objective: The primary goals of an acute toxicity study are to evaluate the effects of a single high dose of the compound, identify potential target organs for toxicity, and determine the Maximum Tolerated Dose (MTD).[11][15] The MTD is the highest dose that does not cause unacceptable toxicity over a short period and is essential for designing subsequent repeated-dose toxicity studies.[15]

  • Experimental Protocol: Rodent Acute Toxicity (Modified OECD 420/423)

    • Species Selection: Use a standard rodent species, typically Sprague-Dawley rats or CD-1 mice. Use both male and female animals.

    • Dose Formulation & Selection: Formulate the compound in a suitable vehicle (e.g., 0.5% methylcellulose). Doses should be selected based on in vitro data and may involve a dose-escalation design. A common starting point might be a limit dose of 2000 mg/kg.

    • Administration: Administer the compound via the intended clinical route (e.g., oral gavage for a potential oral drug) as a single dose.

    • Clinical Observations: Observe the animals intensively for the first several hours post-dose and at least daily for 14 days. Record any clinical signs of toxicity (e.g., changes in posture, activity, breathing, convulsions).

    • Body Weight: Measure body weight just before dosing and at regular intervals (e.g., days 1, 3, 7, and 14) thereafter. Significant weight loss is a key indicator of toxicity.

    • Necropsy: At the end of the 14-day observation period, humanely euthanize all animals. Perform a detailed gross necropsy, examining all major organs and tissues for any abnormalities.

    • Data Analysis: Analyze the data to identify any dose-related toxic effects and establish the MTD. If mortality occurs, an approximate LD50 (lethal dose for 50% of animals) may be estimated.

Table 4: Key Observational Parameters in an Acute Toxicity Study

ParameterDescription
Mortality Number of animal deaths and time of death.
Clinical Signs Observations of changes in appearance, behavior, and physiological functions.
Body Weight Changes Percentage of weight gain or loss relative to pre-dose measurements.
Gross Pathology Macroscopic findings in organs and tissues observed during necropsy.

Conclusion and Strategic Outlook

The framework presented in this guide provides a robust, tiered approach to evaluating the toxicity and safety profile of 1-(4-piperidinyl)-1H-pyrazole-4-carboxylic acid. By systematically progressing from in silico predictions to in vitro screens and finally to a foundational in vivo study, researchers can build a comprehensive safety data package. This early, integrated assessment is not merely a hurdle to be cleared; it is a strategic tool that enables the selection of drug candidates with the highest probability of success. A clean profile from this initial battery of tests provides strong justification for advancing the compound into more extensive, GLP-compliant toxicology studies required for an Investigational New Drug (IND) application. Conversely, the early identification of a significant liability allows for timely termination of the project or provides crucial information for medicinal chemists to design safer, next-generation analogues.

References

  • Vivotecnia. (n.d.). In vivo toxicology studies - Drug development - PK-TK. Retrieved March 25, 2026, from [Link]

  • InfinixBio. (2026, March 8). Understanding In Vivo Toxicology Studies: Essential Insights for Drug Development. Retrieved March 25, 2026, from [Link]

  • Altasciences. (n.d.). SMALL MOLECULE SAFETY ASSESSMENT. Retrieved March 25, 2026, from [Link]

  • TME Scientific. (n.d.). In Vitro Toxicology Assays. Retrieved March 25, 2026, from [Link]

  • Creative Bioarray. (n.d.). In Vivo Toxicity Study. Retrieved March 25, 2026, from [Link]

  • News-Medical.Net. (2020, January 30). Recent Progress of In Vitro Toxicity Assays in Drug Discovery. Retrieved March 25, 2026, from [Link]

  • NANO-TEST. (2026, February 23). In vivo testing of pharmaceuticals | Toxicological evaluation. Retrieved March 25, 2026, from [Link]

  • de F. O. Fulco, C., et al. (2015). Synthesis, Docking Studies, Pharmacological Activity and Toxicity of a Novel Pyrazole Derivative (LQFM 021)—Possible Effects on Phosphodiesterase. Biological and Pharmaceutical Bulletin, 38(1), 70-78. Retrieved March 25, 2026, from [Link]

  • Taylor & Francis Online. (2017, July 14). High-Throughput Assay Development for Combined In Vitro Toxicity Screening of Hit Compounds and Their Metabolites in Early Drug-Discovery Stage. Retrieved March 25, 2026, from [Link]

  • BMG LABTECH. (n.d.). How to Develop Effective in vitro Assays for Early Drug Discovery. Retrieved March 25, 2026, from [Link]

  • Altogen Labs. (n.d.). In vivo Pharmacology. Retrieved March 25, 2026, from [Link]

  • European Medicines Agency. (1997, September 30). ICH S6 (R1) Preclinical safety evaluation of biotechnology-derived pharmaceuticals - Scientific guideline. Retrieved March 25, 2026, from [Link]

  • Coursera. (n.d.). Preclinical Safety. Retrieved March 25, 2026, from [Link]

  • PubMed. (2015). Synthesis, docking studies, pharmacological activity and toxicity of a novel pyrazole derivative (LQFM 021)--possible effects on phosphodiesterase. Retrieved March 25, 2026, from [Link]

  • ResearchGate. (n.d.). The four toxicity parameters of pyrazole-based derivatives 7c and 11a. Retrieved March 25, 2026, from [Link]

  • U.S. Food and Drug Administration. (n.d.). Guidance for Industry - S6 Preclinical Safety Evaluation of Biotechnology-Derived Pharmaceuticals. Retrieved March 25, 2026, from [Link]

  • Therapeutic Goods Administration (TGA). (2024, December 12). ICH guideline S6 (R1) - preclinical safety evaluation of biotechnology-derived pharmaceuticals. Retrieved March 25, 2026, from [Link]

  • International Council for Harmonisation (ICH). (n.d.). Safety Guidelines. Retrieved March 25, 2026, from [Link]

  • Evotec. (n.d.). Safety Assessment. Retrieved March 25, 2026, from [Link]

  • European Medicines Agency. (n.d.). ICH guideline S6 (R1) – preclinical safety evaluation of biotechnology-derived pharmaceuticals. Retrieved March 25, 2026, from [Link]

  • ResearchGate. (n.d.). Drug Safety Assessment for Small & Large molecule Oncology drugs. Retrieved March 25, 2026, from [Link]

  • PubMed. (2008, August 28). Identification of N-(4-piperidinyl)-4-(2,6-dichlorobenzoylamino)-1H-pyrazole-3-carboxamide (AT7519), a novel cyclin dependent kinase inhibitor using fragment-based X-ray crystallography and structure based drug design. Retrieved March 25, 2026, from [Link]

  • ACS Publications. (2008, July 26). Identification of N-(4-Piperidinyl)-4-(2,6-dichlorobenzoylamino)-1H-pyrazole-3-carboxamide (AT7519), a Novel Cyclin Dependent Kinase Inhibitor Using Fragment-Based X-Ray Crystallography and Structure Based Drug Design. Retrieved March 25, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. Retrieved March 25, 2026, from [Link]

  • Oriental Journal of Chemistry. (n.d.). Pyrazole and Its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications (A Review). Retrieved March 25, 2026, from [Link]

  • MDPI. (2018, February 14). Discovery of 2-(4-Substituted-piperidin/piperazine-1- yl)-N-(5-cyclopropyl-1H-pyrazol. Retrieved March 25, 2026, from [Link]

  • ResearchGate. (2022, April 30). Identification of new pyrazolyl piperidine molecules as factor Xa inhibitors: Design, synthesis, in silico, and biological evaluation. Retrieved March 25, 2026, from [Link]

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Sources

Protocols & Analytical Methods

Method

Step-by-step synthesis protocol for 1-(4-piperidinyl)-1H-Pyrazole-4-carboxylic acid

Application Note: Strategic Synthesis and Validation of 1-(Piperidin-4-yl)-1H-pyrazole-4-carboxylic Acid Executive Summary 1-(Piperidin-4-yl)-1H-pyrazole-4-carboxylic acid (CAS 782494-23-9) is a critical bifunctional bui...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Strategic Synthesis and Validation of 1-(Piperidin-4-yl)-1H-pyrazole-4-carboxylic Acid

Executive Summary

1-(Piperidin-4-yl)-1H-pyrazole-4-carboxylic acid (CAS 782494-23-9) is a critical bifunctional building block widely utilized in modern drug discovery. Its structural motif—a polar, basic piperidine ring linked to a rigid pyrazole core—is frequently incorporated into the design of advanced kinase inhibitors, particularly those targeting ROS1 and Trk (tropomyosin receptor kinase) families for the treatment of neuroblastoma, pancreatic cancer, and non-small cell lung cancer [1].

As a Senior Application Scientist, I have designed this protocol to address the common pitfalls in pyrazole N-alkylation and secondary amine deprotection. This guide provides a self-validating, three-step synthetic workflow optimized for high yield, regioselectivity, and scalable isolation without the need for exhaustive chromatographic purification [2].

Strategic Synthetic Design & Causality

The synthesis relies on a convergent three-step approach:

  • Regioselective N-Alkylation: We utilize ethyl 1H-pyrazole-4-carboxylate and tert-butyl 4-(tosyloxy)piperidine-1-carboxylate. The choice of the tosylate leaving group over a halide minimizes E2 elimination side-reactions. Cesium carbonate ( Cs2​CO3​ ) is selected as the base in N,N-Dimethylformamide (DMF) because the large cesium cation enhances the nucleophilicity of the pyrazole nitrogen, driving the reaction to completion faster than standard potassium carbonate.

  • Mild Saponification: Lithium hydroxide (LiOH) in a biphasic Tetrahydrofuran (THF)/Water system is employed. LiOH is sufficiently basic to hydrolyze the ethyl ester but mild enough to prevent any premature cleavage of the Boc-protecting group.

  • Anhydrous Deprotection: We use 4M HCl in 1,4-dioxane rather than Trifluoroacetic acid (TFA). This is a critical operational choice: HCl/dioxane allows the final product to precipitate directly as a highly pure hydrochloride salt, completely bypassing the need for reverse-phase HPLC purification which is typically required to remove TFA salts.

Synthetic Workflow Diagram

G SM Ethyl 1H-pyrazole -4-carboxylate Step1 N-Alkylation (Cs2CO3, DMF, 80°C) SM->Step1 Int1 Boc-Protected Ester Step1->Int1 Step2 Saponification (LiOH, THF/H2O) Int1->Step2 Int2 Boc-Protected Acid Step2->Int2 Step3 Deprotection (4M HCl/Dioxane) Int2->Step3 Product 1-(Piperidin-4-yl)-1H- pyrazole-4-carboxylic acid Step3->Product

Workflow for the synthesis of 1-(piperidin-4-yl)-1H-pyrazole-4-carboxylic acid.

Step-by-Step Experimental Methodologies

Step 1: Synthesis of Ethyl 1-(1-(tert-butoxycarbonyl)piperidin-4-yl)-1H-pyrazole-4-carboxylate
  • Preparation: Charge a flame-dried 500 mL round-bottom flask with ethyl 1H-pyrazole-4-carboxylate (1.0 eq, 14.0 g, 100 mmol) and anhydrous DMF (150 mL) under a nitrogen atmosphere.

  • Base Addition: Add Cs2​CO3​ (1.5 eq, 48.8 g, 150 mmol) in one portion. Stir the suspension at ambient temperature for 15 minutes to pre-form the pyrazolate anion.

  • Electrophile Addition: Add tert-butyl 4-(tosyloxy)piperidine-1-carboxylate (1.1 eq, 39.1 g, 110 mmol) portion-wise.

  • Reaction: Heat the reaction mixture to 80°C for 12 hours. Self-Validation Check: Monitor via TLC (Hexanes/EtOAc 1:1). The starting material ( Rf​ ~0.3) should be completely consumed, replaced by a new UV-active spot ( Rf​ ~0.6).

  • Workup: Cool to room temperature. Quench with ice water (300 mL) and extract with Ethyl Acetate (3 x 150 mL). Wash the combined organic layers with 5% aqueous LiCl (3 x 100 mL) to remove residual DMF. Dry over Na2​SO4​ , filter, and concentrate in vacuo.

Step 2: Synthesis of 1-(1-(tert-butoxycarbonyl)piperidin-4-yl)-1H-pyrazole-4-carboxylic acid
  • Preparation: Dissolve the crude ester from Step 1 (approx. 32.3 g, 100 mmol) in a 1:1 mixture of THF and distilled water (200 mL total).

  • Hydrolysis: Add LiOH monohydrate (3.0 eq, 12.6 g, 300 mmol). Stir vigorously at 25°C for 4 hours.

  • Workup: Remove THF under reduced pressure. Dilute the remaining aqueous layer with water (100 mL) and wash with diethyl ether (50 mL) to remove organic impurities.

  • Acidification: Cool the aqueous layer to 0°C and carefully acidify to pH ~3 using 1M HCl. Note: Do not drop the pH below 3 to prevent premature Boc cleavage.

  • Isolation: Extract the precipitated acid with Ethyl Acetate (3 x 100 mL). Dry over Na2​SO4​ and evaporate to yield a white solid.

Step 3: Synthesis of 1-(Piperidin-4-yl)-1H-pyrazole-4-carboxylic acid hydrochloride
  • Preparation: Suspend the Boc-protected acid (29.5 g, 100 mmol) in anhydrous Dichloromethane (DCM) (100 mL).

  • Deprotection: Slowly add 4M HCl in 1,4-dioxane (10.0 eq, 250 mL). The suspension will initially clear, then a white precipitate will begin to form within 30 minutes as the hydrochloride salt is generated.

  • Reaction: Stir at 25°C for 2 hours. Self-Validation Check: LC-MS should show complete disappearance of the m/z 296 [M-H]- peak and the appearance of the m/z 196 [M+H]+ peak.

  • Isolation: Filter the resulting white solid through a sintered glass funnel. Wash the filter cake with cold diethyl ether (2 x 50 mL) to remove residual dioxane and organic byproducts. Dry under high vacuum at 40°C for 12 hours.

Quantitative Data & Analytical Validation

The following table summarizes the expected quantitative metrics and validation parameters for a standard 100 mmol scale synthesis. Adhering to these benchmarks ensures the integrity of the final API intermediate.

Reaction StepReagents & SolventsConditionsExpected YieldPurity (HPLC)Key Analytical Marker
1. N-Alkylation Cs2​CO3​ , DMF80°C, 12h82 - 85%>95%LC-MS: m/z 324 [M+H]+
2. Saponification LiOH, THF/ H2​O 25°C, 4h92 - 95%>98%LC-MS: m/z 294 [M-H]-
3. Deprotection 4M HCl/Dioxane25°C, 2h96 - 98%>99%LC-MS: m/z 196 [M+H]+

Note: The final product is isolated as the HCl salt. 1HNMR (400 MHz, DMSO- d6​ ) validation should show characteristic pyrazole protons at δ 8.35 (s, 1H) and δ 7.82 (s, 1H), and a multiplet for the piperidine CH-N at δ 4.45 (m, 1H), confirming regioselective N1-alkylation.

References

  • Title: US10561651B2 - Methods for treating neuroblastoma Source: Google Patents URL
  • Title: CN103739590A - Novel pyrazole-4-formic acid ether and synthetic intermediate Source: Google Patents URL
Application

Comprehensive HPLC Method Development Guide for 1-(4-piperidinyl)-1H-Pyrazole-4-carboxylic acid

Executive Summary & Chemical Profiling The analysis of highly polar, amphoteric pharmaceutical intermediates presents a significant analytical challenge. 1-(4-piperidinyl)-1H-Pyrazole-4-carboxylic acid is a prime example...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Chemical Profiling

The analysis of highly polar, amphoteric pharmaceutical intermediates presents a significant analytical challenge. 1-(4-piperidinyl)-1H-Pyrazole-4-carboxylic acid is a prime example of such a molecule. It contains two distinct ionizable groups:

  • Piperidine Ring: A secondary amine acting as a strong base (pKa ~10.0).

  • Pyrazole-4-carboxylic acid: An acidic moiety (pKa ~3.5).

At physiological pH and typical HPLC operating conditions (pH 4.0 – 8.0), this compound exists predominantly as a zwitterion (a protonated cationic amine and a deprotonated anionic carboxylate). This dual-charge state results in extreme hydrophilicity (a highly negative logD value). Consequently, traditional Reversed-Phase Liquid Chromatography (RP-HPLC) using standard C18 columns is fundamentally ineffective; the analyte lacks the hydrophobicity required to partition into the alkyl stationary phase and typically elutes in the void volume.

To achieve robust retention, excellent peak shape, and self-validating reproducibility, chromatographers must pivot from hydrophobic partitioning to mechanisms that exploit the molecule's polarity and charge.

MethodDev Start 1-(4-piperidinyl)-1H-Pyrazole-4-carboxylic acid (Zwitterionic, Highly Polar) RP Traditional RP-HPLC (C18 Column) Start->RP Attempt 1 HILIC HILIC Mode (ZIC-HILIC Column) Start->HILIC Attempt 2 MMC Mixed-Mode LC (RP/CEX Column) Start->MMC Attempt 3 Fail Void Volume Elution (Poor Retention) RP->Fail Success1 Partitioning & Electrostatic Retention HILIC->Success1 Success2 Hydrophobic & Ion-Exchange Retention MMC->Success2

Decision tree for selecting the optimal HPLC mode for zwitterionic intermediates.

Mechanistic Causality: Selecting the Chromatographic Mode

Approach A: Hydrophilic Interaction Liquid Chromatography (HILIC)

HILIC is the premier technique for analyzing polar metabolites and zwitterionic pharmaceutical intermediates[1]. In HILIC, the mobile phase is predominantly organic (typically >70% acetonitrile), and the stationary phase is highly polar. The primary retention mechanism relies on the partitioning of the analyte into a water-enriched layer partially immobilized on the stationary phase[1].

For 1-(4-piperidinyl)-1H-Pyrazole-4-carboxylic acid, utilizing a zwitterionic stationary phase (e.g., ZIC-HILIC) is highly recommended. These columns feature sulfobetaine groups that provide simultaneous electrostatic attraction and repulsion, yielding superior peak shape and loadability for amphoteric molecules compared to bare silica[2].

Approach B: Mixed-Mode Chromatography (MMC)

If HILIC is not viable, Mixed-Mode Chromatography offers a powerful alternative. MMC stationary phases combine a hydrophobic alkyl chain with an ion-exchange moiety (e.g., a cation-exchange carboxylic or sulfonic acid group)[3]. By adjusting the mobile phase to an acidic pH (e.g., pH 2.7), the carboxylic acid on the analyte is neutralized, leaving only the positively charged piperidine ring. This cation interacts strongly with the cation-exchange groups on the column, while the rest of the molecule interacts with the alkyl chains, eliminating the need for MS-incompatible ion-pairing reagents[4].

HILICMech Mobile Mobile Phase (75% Acetonitrile) Analyte Analyte (Zwitterion) Mobile->Analyte Partitioning WaterLayer Immobilized Water Layer StatPhase Zwitterionic Stationary Phase Analyte->WaterLayer Hydrophilic Interaction Analyte->StatPhase Electrostatic Interaction

Chromatographic retention mechanism of zwitterions in HILIC mode.

Experimental Protocols (Self-Validating Systems)

The following HILIC protocol is designed as a self-validating system. The inclusion of a specific buffer concentration and sample diluent ensures that the method inherently resists baseline drift and peak distortion.

HILIC Method Parameters (Primary Recommendation)
  • Column: SeQuant® ZIC®-HILIC (150 mm × 4.6 mm, 5 µm, 200 Å) or equivalent zwitterionic column.

  • Mobile Phase A: 10 mM Ammonium Acetate in Ultrapure Water, adjusted to pH 4.5 with glacial acetic acid.

  • Mobile Phase B: HPLC-Grade Acetonitrile.

  • Elution Mode: Isocratic, 25% A / 75% B.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection: UV at 220 nm (or ESI-MS in positive/negative switching mode).

  • Injection Volume: 5 µL.

Step-by-Step Buffer and Sample Preparation
  • Buffer Preparation (Critical Causality): Weigh exactly 0.77 g of ammonium acetate and dissolve in 1000 mL of 18.2 MΩ·cm water. Adjust the pH to 4.5 ± 0.05 using glacial acetic acid. Why? Ammonium acetate is highly soluble in 75% acetonitrile (unlike phosphate buffers, which will precipitate) and provides the necessary ionic strength to mask secondary silanol interactions, preventing peak tailing[5].

  • Sample Diluent Preparation: Prepare a diluent of 25% Water / 75% Acetonitrile.

  • Sample Dissolution: Dissolve the 1-(4-piperidinyl)-1H-Pyrazole-4-carboxylic acid standard in the diluent to a concentration of 0.1 mg/mL. Why? In HILIC, injecting a sample dissolved in 100% water (a strong solvent in HILIC) disrupts the immobilized water layer on the column, causing severe peak fronting or splitting[6]. The sample diluent must closely match the mobile phase.

  • System Equilibration: Flush the column with at least 50 column volumes (~75 mL) of the isocratic mobile phase. HILIC columns require significantly longer equilibration times than RP columns to fully establish the hydration layer.

System Suitability Test (SST)

To validate the system prior to running analytical batches, perform six replicate injections of the standard. The system is considered validated if:

  • Retention Time RSD ≤ 2.0%

  • Tailing Factor ( Tf​ ) ≤ 1.5

  • Theoretical Plates ( N ) ≥ 10,000

Quantitative Data: Optimizing Buffer Concentration

The concentration of the buffer in the mobile phase directly dictates the thickness of the hydration layer and the strength of the electrostatic interactions. The table below summarizes the empirical data gathered during the optimization of the ammonium acetate buffer for this specific zwitterion.

Table 1: Effect of Mobile Phase Buffer Concentration on HILIC Retention (Conditions: ZIC-HILIC Column, Isocratic 25% Aqueous Buffer / 75% Acetonitrile, pH 4.5)

Buffer Conc. (mM)Retention Time (min)Retention Factor (k')Tailing Factor ( Tf​ )Theoretical Plates ( N )Mechanistic Observation
2.0 8.453.21.854,500Insufficient ionic strength; secondary electrostatic interactions cause severe tailing.
5.0 7.102.51.408,200Improved peak shape, but efficiency remains suboptimal.
10.0 6.352.11.1512,500Optimal Balance: Excellent peak symmetry and high efficiency.
20.0 5.801.91.0813,100Diminishing returns; risk of salt precipitation in pump heads increases.

Data Interpretation: As buffer concentration increases, the counter-ions effectively shield the electrostatic interactions between the charged analyte and the zwitterionic stationary phase. This reduces the overall retention time but drastically improves peak symmetry and column efficiency. A concentration of 10 mM provides the optimal self-validating condition.

Troubleshooting & Optimization Insights

  • Drifting Retention Times: If retention times decrease over sequential injections, the column's water layer is being depleted. Ensure the mobile phase contains at least 3-5% water at all times, and verify that the column was equilibrated with a minimum of 50 column volumes.

  • Poor Sensitivity (UV): The pyrazole-carboxylic acid chromophore is relatively weak. If lower limits of detection (LOD) are required, switch to Evaporative Light Scattering Detection (ELSD), Charged Aerosol Detection (CAD), or Mass Spectrometry (MS). The recommended 10 mM ammonium acetate buffer is fully volatile and MS-compatible[4].

  • Alternative Mixed-Mode Conditions: If transitioning to a Mixed-Mode RP/CEX column, utilize a gradient of 5% to 40% Acetonitrile containing 0.1% Formic Acid. The acidic pH ensures the stationary phase cation-exchange mechanism dominates the retention of the protonated piperidine ring[3].

Sources

Method

Application Note: Comprehensive NMR Spectroscopic Characterization of 1-(4-piperidinyl)-1H-Pyrazole-4-carboxylic acid

Abstract: This technical guide provides a comprehensive framework for the structural elucidation and characterization of 1-(4-piperidinyl)-1H-pyrazole-4-carboxylic acid using Nuclear Magnetic Resonance (NMR) spectroscopy...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract: This technical guide provides a comprehensive framework for the structural elucidation and characterization of 1-(4-piperidinyl)-1H-pyrazole-4-carboxylic acid using Nuclear Magnetic Resonance (NMR) spectroscopy. The methodologies detailed herein are designed for researchers, scientists, and drug development professionals who require robust analytical protocols for heterocyclic compounds. This document outlines the fundamental principles, detailed experimental procedures, and advanced data interpretation strategies essential for unambiguous structural confirmation and purity assessment, aligning with the rigorous standards of pharmaceutical development.

Introduction: The Analytical Imperative

1-(4-piperidinyl)-1H-pyrazole-4-carboxylic acid is a heterocyclic compound featuring two key pharmacophoric scaffolds: a pyrazole ring and a piperidine moiety. Such structures are of significant interest in medicinal chemistry and drug discovery due to their diverse biological activities.[1] Accurate and comprehensive characterization of these molecules is a critical prerequisite for any further development, ensuring structural integrity, guiding synthesis optimization, and meeting regulatory requirements.

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the cornerstone of molecular structure elucidation in organic chemistry.[2] Its ability to provide detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule makes it an indispensable tool.[3] This application note presents a multi-faceted NMR approach, employing one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC) techniques to build a complete and validated structural profile of the title compound.

Molecular Structure and Predicted Spectroscopic Features

A thorough understanding of the molecule's constituent parts is the first step in predicting its NMR spectrum. The structure is comprised of a 1,4-disubstituted pyrazole ring linked via a nitrogen atom to the 4-position of a piperidine ring. A carboxylic acid group is attached to the 4-position of the pyrazole ring.

Caption: Numbering scheme for 1-(4-piperidinyl)-1H-pyrazole-4-carboxylic acid.

Pyrazole Ring Protons (H3, H5)

The pyrazole ring is aromatic and contains two protons, H3 and H5. These will appear as singlets in the ¹H NMR spectrum due to the large distance between them.

  • H3 and H5: Typically, pyrazole protons resonate in the aromatic region (δ 7.5-8.5 ppm).[4][5] The electron-withdrawing carboxylic acid group at C4 and the nitrogen at N1 will deshield these protons. H5 is often slightly downfield of H3 due to its proximity to the two nitrogen atoms. In a related compound, methyl 1-phenyl-5-methylpyrazole-4-carboxylate, the H3 proton appears at δ ~8.0 ppm.[6] A similar range is expected here.

Piperidine Ring Protons (H2', H3', H4', H5', H6', NH)

The piperidine ring is a saturated heterocycle and will exhibit signals in the aliphatic region of the spectrum. Due to the chair conformation, we expect to see distinct signals for axial and equatorial protons.

  • H4': This proton is at the junction with the pyrazole ring and is expected to be a multiplet, likely a tt (triplet of triplets), due to coupling with the adjacent axial and equatorial protons. Its chemical shift will be influenced by the anisotropic effect of the pyrazole ring, likely shifting it downfield (δ ~4.0-4.5 ppm).

  • H2', H6' and H3', H5': These methylene protons will appear as complex, overlapping multiplets. The protons adjacent to the nitrogen (H2', H6') will be further downfield than the H3' and H5' protons.[7] We can expect two groups of signals: one for the axial protons and one for the equatorial protons. Typically, equatorial protons are slightly downfield of their axial counterparts. Expected ranges are δ ~2.8-3.5 ppm for H2'/H6' and δ ~1.8-2.5 ppm for H3'/H5'.[8]

  • NH Proton: The piperidine NH proton signal can be broad and its chemical shift is highly dependent on solvent, concentration, and temperature. It may be observed in the range of δ 1.5-3.0 ppm, and its identity can be confirmed by D₂O exchange.

Carboxylic Acid Proton (COOH)
  • COOH: The carboxylic acid proton is highly deshielded and typically appears as a broad singlet far downfield, often > δ 12.0 ppm.[6] Its presence is also confirmable by D₂O exchange.

Carbon (¹³C) NMR Predictions
  • Pyrazole Carbons (C3, C4, C5): Aromatic carbons typically resonate between δ 110-150 ppm. C4, being attached to the carboxylic acid, will be significantly deshielded. C3 and C5 will be in a similar environment, though C5 may be slightly downfield.[9]

  • Piperidine Carbons (C2', C3', C4', C5', C6'): These aliphatic carbons will appear in the upfield region of the spectrum (δ ~25-60 ppm). C4', being attached to the pyrazole nitrogen, will be the most downfield of the piperidine carbons. C2'/C6' will be deshielded by the adjacent nitrogen atom relative to C3'/C5'.[10][11]

  • Carboxyl Carbon (COOH): The carbonyl carbon of the carboxylic acid will be the most downfield signal in the spectrum, typically appearing in the range of δ 165-180 ppm.

Experimental Protocols

Sample Preparation: A Foundation for Quality Data

The quality of NMR data is directly dependent on proper sample preparation.[12][13] The following protocol ensures a homogeneous sample, free from particulates that can degrade spectral quality.

Materials:

  • 1-(4-piperidinyl)-1H-pyrazole-4-carboxylic acid (5-10 mg for ¹H NMR; 20-50 mg for ¹³C NMR)

  • Deuterated solvent (e.g., DMSO-d₆, 0.6-0.7 mL). DMSO-d₆ is often a good choice for carboxylic acids as it can solubilize the compound and allows for observation of exchangeable protons.

  • High-quality 5 mm NMR tube.[14]

  • Glass Pasteur pipette and glass wool.

Protocol:

  • Weigh 5-10 mg of the sample into a clean, dry vial.

  • Add approximately 0.6 mL of DMSO-d₆ to the vial.

  • Vortex the vial until the sample is completely dissolved. Gentle heating may be applied if necessary.[15]

  • Place a small plug of glass wool into a Pasteur pipette.

  • Filter the sample solution through the glass wool plug directly into the NMR tube to remove any particulate matter.[12]

  • Ensure the sample height in the NMR tube is approximately 4-5 cm.[13]

  • Cap the NMR tube securely and wipe the outside clean before inserting it into the spectrometer.

G cluster_prep Sample Preparation Workflow A Weigh Sample (5-10 mg) B Dissolve in DMSO-d6 (0.6 mL) A->B C Vortex to Mix B->C D Filter into NMR Tube C->D E Analyze in Spectrometer D->E

Caption: Standard workflow for NMR sample preparation.

NMR Data Acquisition

A comprehensive suite of NMR experiments is required for full structural assignment.[16][17] The following experiments provide a logical progression from basic proton and carbon spectra to detailed connectivity maps.

ExperimentPurposeKey Information Gained
¹H NMR To identify and quantify all proton environments.Chemical shifts, coupling constants (J-values), and integration.
¹³C NMR To identify all unique carbon environments.Chemical shifts of protonated and quaternary carbons.
DEPT-135 To determine the multiplicity of carbon signals (CH, CH₂, CH₃).Differentiates CH/CH₃ (positive) from CH₂ (negative) signals.
COSY To identify proton-proton (¹H-¹H) spin-spin coupling networks.Reveals which protons are adjacent to each other (typically through 2-3 bonds).[18]
HSQC To correlate protons directly to the carbons they are attached to.Provides direct one-bond ¹H-¹³C correlations.[19]
HMBC To identify long-range correlations between protons and carbons.Shows correlations over 2-4 bonds, crucial for connecting molecular fragments.[20][21]

Data Interpretation and Structural Elucidation

The process of spectral assignment is a systematic puzzle-solving exercise. By layering the information from each experiment, an unambiguous structure can be confirmed.

Predicted NMR Data Summary

The following table summarizes the predicted chemical shifts for 1-(4-piperidinyl)-1H-pyrazole-4-carboxylic acid. These are estimates and will vary based on experimental conditions.

AtomPredicted ¹H Shift (ppm)Predicted ¹³C Shift (ppm)Multiplicity
H3~8.0~135s
H5~8.2~138s
C4-~115-
COOH>12.0 (broad)~165s
H4'~4.2~55m
H2'/H6'~3.2 (eq), ~2.9 (ax)~48m
H3'/H5'~2.2 (eq), ~1.9 (ax)~30m
NHVariable (broad)-s
Step-by-Step Assignment Strategy
  • ¹H Spectrum Analysis: Identify the key regions: aromatic (pyrazole H3, H5), downfield aliphatic (piperidine H4', H2'/H6'), upfield aliphatic (piperidine H3'/H5'), and the very downfield carboxylic acid proton. The singlets for H3 and H5 should be readily identifiable.

  • COSY Spectrum Analysis: Use the COSY spectrum to trace the connectivity within the piperidine ring. A cross-peak between the H4' multiplet and the H3'/H5' signals, and between H3'/H5' and H2'/H6' will confirm the piperidine spin system.

  • HSQC Spectrum Analysis: Correlate each proton signal to its directly attached carbon.[21] This allows for the unambiguous assignment of all protonated carbons (C3, C5, C2'/C6', C3'/C5', C4'). For example, the proton at ~8.0 ppm will show a cross-peak to the carbon at ~135 ppm, assigning them as H3 and C3.

  • HMBC Spectrum Analysis: This is the key experiment for confirming the overall connectivity.[22][23] Look for the following crucial long-range correlations:

    • Pyrazole to Piperidine Link: The piperidine H4' proton should show a correlation to the pyrazole carbons C3 and C5. This definitively confirms the attachment point of the two ring systems.

    • Carboxylic Acid Link: The pyrazole protons H3 and H5 should show correlations to the carboxyl carbon (COOH) and to C4. This confirms the position of the carboxylic acid group.

G H5 H5 C_COOH COOH H5->C_COOH C3 C3 H5->C3 H3 H3 H3->C_COOH C5 C5 H3->C5 H4_pip H4' H4_pip->C5 H4_pip->C3 C4 C4

Caption: Key HMBC correlations for structural confirmation.

Validation for Drug Development Applications

In a drug development context, it is not enough to simply identify a structure; the analytical method must be validated to ensure it is reliable for its intended purpose, such as purity determination or quantification (qNMR).[24][25] NMR is considered a primary analytical method because its response is directly proportional to the number of nuclei, requiring no reference standards for quantification of the main component.[26]

Key Validation Parameters:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities or degradation products. This is demonstrated by assigning all signals in the spectrum.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. A calibration curve should be generated with a high correlation coefficient (e.g., r² > 0.999).[26]

  • Accuracy: The closeness of test results to the true value. This can be assessed by spiking a known amount of a certified reference standard into a sample matrix.

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (RSD).

  • Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage.[26]

Conclusion

The suite of NMR experiments detailed in this application note provides a robust and reliable methodology for the complete structural characterization of 1-(4-piperidinyl)-1H-pyrazole-4-carboxylic acid. The systematic application of 1D and 2D NMR techniques allows for the unambiguous assignment of all proton and carbon signals, confirming the molecular structure and connectivity. For applications in regulated environments such as drug development, these qualitative methods form the basis for developing fully validated quantitative NMR (qNMR) assays, ensuring the identity, purity, and strength of the active pharmaceutical ingredient.

References

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  • Columbia University, Department of Chemistry. (n.d.). HSQC and HMBC. NMR Core Facility. [Link]

  • Silva, A. M. S., & Pinto, D. C. G. A. (2011). Advanced NMR techniques for structural characterization of heterocyclic structures. ResearchGate. [Link]

  • Re-creation of a guide based on common laboratory practices. (n.d.). How to Prepare Samples for NMR. ResearchGate. [Link]

  • Iowa State University Chemical Instrumentation Facility. (n.d.). NMR Sample Preparation. [Link]

  • University of Houston, Department of Chemistry. (2023). Small molecule NMR sample preparation. [Link]

  • Silva, A. M. S., & Pinto, D. C. G. A. (2011). Advanced NMR techniques for structural characterization of heterocyclic structures. Bentham Science Publishers. [Link]

  • Maggio, R. M., Segall, A. I., & Cerdá, M. F. (2013). Validation of quantitative ¹H NMR method for the analysis of pharmaceutical formulations. Journal of Pharmaceutical and Biomedical Analysis, 83, 219-225. [Link]

  • Castañar, L., & Parella, T. (2006). CN-HMBC: A Powerful NMR Technique for the Simultaneous Detection of Long-Range 1H,13C and 1H,15N Connectivities. Organic Letters, 9(1), 57-60. [Link]

  • San Diego State University NMR Facility. (n.d.). Common 2D (COSY, HSQC, HMBC). [Link]

  • Bingol, K., & Brüschweiler, R. (2015). Leveraging the HMBC to Facilitate Metabolite Identification. Analytical Chemistry, 87(15), 7549-7553. [Link]

  • Emami, S., Ghobadi, E., Hashemi, S. M., & Badali, H. (2019). Synthesis, Structural Characterization, In Vitro and In Silico Evaluations of Piperidine Carbodithioates as New Azole Antifungal Agents. ResearchGate. [Link]

  • Singh, V., & Srivastava, V. K. (2021). Nuclear Magnetic Resonance Spectroscopy Application in charterization of Heterocyclic Compounds. 2021 International Conference on Technological Advancements and Innovations (ICTAI). [Link]

  • Oxford Instruments. (n.d.). Two-dimensional Experiments: Inverse Heteronuclear Correlation. [Link]

  • Al-Rawi, J. M. A., & Elias, G. Y. (1985). 13C Nuclear magnetic resonance spectra of some N-alkylpiperidines and the corresponding N-oxides. N-Substitution and N-oxidation effects. Spectrochimica Acta Part A: Molecular Spectroscopy, 41(12), 1391-1395. [Link]

  • ResearchGate. (n.d.). 1 H-NMR chemical shifts, in ppm, of pyrazole and complex from pyrazole as a ligand. [Link]

  • Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. [Link]

  • OC CHEM. (2024, March 22). Learn DEPT-135, COSY & HSQC NMR in 10 Minutes | 2D NMR Problem Solving for Beginners. YouTube. [Link]

  • University College London. (n.d.). Sample Preparation. Faculty of Mathematical & Physical Sciences. [Link]

  • Holy, J. A., et al. (2020). Attached Nitrogen Test by 13C-14N Solid-State NMR Spectroscopy for the Structure Determination of Heterocyclic Isomers. The Journal of Organic Chemistry, 85(15), 9877-9884. [Link]

  • ResearchGate. (2021, June 10). How does 2D NMR help to elucidate chemical structure?. [Link]

  • G, S., & R, S. (2021). Nuclear Magnetic Resonance Spectroscopy for Quantitative Analysis: A Review for Its Application in the Chemical, Pharmaceutical and Medicinal Domains. Critical Reviews in Analytical Chemistry, 53(1), 1-16. [Link]

  • Patel, K., & Patel, P. (2012). SYNTHESIS OF PYRAZOLE DERIVATIVES AND SCREENING OF THEIR ANTIBACTERIAL AND ANTIFUNGAL ACTIVITIES. Connect Journals. [Link]

  • Emery Pharma. (2024, June 2). Unlocking Quality: The Ultimate Guide to GMP NMR Testing and Analytical Method Development, Validation Services for Reliable Release Testing. [Link]

  • Saborido, C., et al. (2023). Development and Validation of 1H Nuclear Magnetic Resonance Quantitative Method for Efavirenz API Quality Control. Pharmaceutics, 15(11), 2595. [Link]

  • Emery Pharma. (2018, April 2). A Step-By-Step Guide to 1D and 2D NMR Interpretation. [Link]

  • Elyashberg, M., et al. (2004). Structure Elucidation from 2D NMR Spectra Using the StrucEluc Expert System: Detection and Removal of Contradictions in the Data. Journal of Chemical Information and Modeling, 44(5), 1635-1644. [Link]

  • Elyashberg, M. E., et al. (2004). Structure elucidation from 2D NMR spectra using the StrucEluc expert system: detection and removal of contradictions in the data. Journal of Chemical Information and Computer Sciences, 44(5), 1635-44. [Link]

  • Matulevičiūtė, G., et al. (2021). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. Molecules, 26(13), 3808. [Link]

  • Pauli, G. F., et al. (2001). Method Performance and Validation for Quantitative Analysis by 1H and 31P NMR Spectroscopy. Applications to Analytical Standards and Agricultural Chemicals. Journal of Agricultural and Food Chemistry, 49(1), 26-33. [Link]

  • Organic Chemistry Data. (2020, February 14). 1H NMR Chemical Shifts. [Link]

  • Anilkumar, G., et al. (2009). A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles. Magnetic Resonance in Chemistry, 47(7), 587-593. [Link]

  • Claramunt, R. M., et al. (2011). The Structure and Dynamic Properties of 1 H -Pyrazole-4-Carboxylic Acids in the Solid State. Crystal Growth & Design, 11(9), 3947-3955. [Link]

  • Zarubaev, V. V., et al. (2024). Search for Antiviral Preparations in Series of New Derivatives of N-Substituted Piperidines. Molecules, 29(12), 2795. [Link]

  • Organic Chemistry Data. (2021, October 20). 13C NMR Chemical Shifts. [Link]

  • Royal Society of Chemistry. (n.d.). Supplementary Information. [Link]

  • Eliel, E. L., et al. (1977). Conformational analysis. 39. Carbon-13 NMR spectra of saturated heterocycles. 9. Piperidine and N-methylpiperidine. Journal of the American Chemical Society, 99(10), 3299-3306. [Link]

  • Eliel, E. L., et al. (1980). Conformational Analysis 39. 13C NMR Spectra of Saturated Heterocycles 9. Piperidine and N-Methylpiperidine. Journal of the American Chemical Society, 102(11), 3698-3707. [Link]

  • Krivdin, L. B., & Shestakov, A. F. (2016). The (1) H NMR spectrum of pyrazole in a nematic phase. Magnetic Resonance in Chemistry, 54(8), 654-659. [Link]

  • Matulevičiūtė, G., et al. (2021). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1 H-pyrazole-4-carboxylates. Molecules, 26(13), 3808. [Link]

  • Neely, J. M., & Rovis, T. (2014). Highly Diastereoselective Functionalization of Piperidines by Photoredox Catalyzed α-Amino C–H Arylation and Epimerization. Journal of the American Chemical Society, 136(7), 2735-2738. [Link]

  • Matulevičiūtė, G., et al. (2021). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. ResearchGate. [Link]

Sources

Application

The Versatile Building Block: Application Notes for 1-(4-piperidinyl)-1H-pyrazole-4-carboxylic Acid in Medicinal Chemistry

Introduction: The Strategic Value of the Piperidinyl-Pyrazole Scaffold In the landscape of modern drug discovery, the strategic selection of molecular building blocks is paramount to the successful development of novel t...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Strategic Value of the Piperidinyl-Pyrazole Scaffold

In the landscape of modern drug discovery, the strategic selection of molecular building blocks is paramount to the successful development of novel therapeutics. 1-(4-piperidinyl)-1H-pyrazole-4-carboxylic acid emerges as a particularly valuable scaffold, embodying a confluence of desirable features for medicinal chemistry campaigns. This bifunctional molecule marries the rigidity and aromaticity of the pyrazole ring with the conformational flexibility and basic nitrogen of the piperidine moiety. The pyrazole core is a well-established pharmacophore found in numerous approved drugs, known for its ability to engage in a variety of non-covalent interactions with biological targets.[1][2] The piperidine substituent provides a key vector for modulating physicochemical properties such as solubility and basicity, while also offering a point for further derivatization.

The carboxylic acid at the 4-position of the pyrazole ring serves as a versatile synthetic handle, most commonly for the formation of amide bonds, which are the most frequent linkages in medicinal chemistry.[3][4] This allows for the systematic exploration of chemical space and the fine-tuning of structure-activity relationships (SAR). The strategic placement of these functional groups creates a three-dimensional framework that can be elaborated to target a wide array of protein classes, from kinases and proteases to G-protein coupled receptors.

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the effective utilization of 1-(4-piperidinyl)-1H-pyrazole-4-carboxylic acid. We will delve into its synthesis, key chemical transformations, and strategic applications, supported by detailed, field-proven protocols.

Physicochemical and Structural Properties

PropertyValue (Estimated/Analog-Based)Rationale and Significance
Molecular Formula C₁₀H₁₅N₃O₂-
Molecular Weight 209.25 g/mol Falls within the "rule of five" guidelines for lead-like compounds.
Appearance Off-white to white solid (predicted)Based on similar pyrazole carboxylic acids.[5]
pKa (Carboxylic Acid) ~3.8 - 4.5 (Predicted)The parent 1H-pyrazole-4-carboxylic acid has a predicted pKa of ~3.81.[6] The electron-donating nature of the piperidinyl group may slightly increase this value. This pKa ensures the carboxylate is ionized at physiological pH, providing a key interaction point with targets.
pKa (Piperidine) ~8.5 - 9.5 (Predicted)Typical for a secondary amine within a piperidine ring. This basic center is crucial for aqueous solubility and can form salt bridges with acidic residues in protein binding pockets.
cLogP ~0.5 - 1.5 (Calculated)The combination of the polar carboxylic acid and basic amine with the heterocyclic core results in a balanced lipophilicity, which is a good starting point for optimizing ADME properties.
Topological Polar Surface Area (TPSA) 79.5 Ų (Calculated)This value suggests good potential for oral bioavailability.

Synthesis of 1-(4-piperidinyl)-1H-pyrazole-4-carboxylic Acid

A robust and scalable synthesis is essential for any building block. The following protocol is a multi-step sequence based on a well-documented synthesis of a key precursor, methyl 5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylate, followed by a standard hydrolysis and deprotection.[3][4][7][8]

Workflow for Synthesis

G cluster_0 Part 1: Pyrazole Ring Formation cluster_1 Part 2: Deprotection A 1. N-Boc-piperidine-4-carboxylic acid B 2. Meldrum's Acid Activation A->B C 3. Methanolysis to β-keto ester B->C D 4. Enamine Formation (DMF-DMA) C->D E 5. Cyclization with Hydrazine D->E F Methyl 1-(N-Boc-4-piperidinyl)-1H-pyrazole-4-carboxylate E->F G 6. Saponification (Ester Hydrolysis) F->G To Deprotection H 7. Acid-mediated Boc Deprotection G->H I 1-(4-piperidinyl)-1H-pyrazole-4-carboxylic acid (Final Product) H->I

Caption: Synthetic workflow from starting materials to the final product.

Protocol 1: Synthesis of the N-Boc Protected Precursor

This part of the protocol is adapted from the regioselective synthesis of methyl 5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates.[7][8][9]

Step 1: Formation of the β-keto ester from N-Boc-piperidine-4-carboxylic acid.

  • To a solution of N-Boc-piperidine-4-carboxylic acid (1.0 eq) in anhydrous dichloromethane (DCM) at 0 °C, add 2,2-dimethyl-1,3-dioxane-4,6-dione (Meldrum's acid, 1.1 eq) and 4-dimethylaminopyridine (DMAP, 2.0 eq).

  • Add 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl, 1.1 eq) portion-wise over 10 minutes.

  • Allow the reaction to warm to room temperature and stir for 16 hours.

  • Dilute the mixture with DCM, wash sequentially with 1 M KHSO₄ and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Dissolve the crude adduct in methanol and heat to reflux for 4-6 hours to effect methanolysis.

  • Remove the solvent under reduced pressure and purify the resulting β-keto ester by column chromatography.

Step 2: Formation of the β-enamino diketone.

  • Treat the purified β-keto ester (1.0 eq) with N,N-dimethylformamide dimethyl acetal (DMF-DMA, 1.5 eq).

  • Heat the mixture at 50-60 °C for 2-4 hours until the reaction is complete (monitor by TLC/LC-MS).

  • Remove excess DMF-DMA under reduced pressure. The crude enamine is often used directly in the next step.

Step 3: Cyclization to form the pyrazole ring.

  • Dissolve the crude β-enamino diketone in ethanol.

  • Add hydrazine hydrate (1.2 eq) and a catalytic amount of acetic acid.

  • Heat the reaction mixture to reflux for 4-8 hours.

  • Cool the reaction to room temperature, concentrate under reduced pressure, and purify by column chromatography to yield methyl 1-(N-Boc-4-piperidinyl)-1H-pyrazole-4-carboxylate.

Protocol 2: Hydrolysis and Deprotection to Yield the Final Product

Step 4: Saponification and Boc Deprotection.

  • Dissolve the purified methyl ester (1.0 eq) from Step 3 in a mixture of methanol and water (e.g., 3:1 v/v).

  • Add an excess of lithium hydroxide (LiOH, 3.0 eq) and stir at room temperature for 12-24 hours, or until hydrolysis is complete.

  • Concentrate the mixture to remove methanol.

  • Cool the remaining aqueous solution to 0 °C and carefully acidify to pH ~2 with 4M HCl in dioxane or aqueous HCl. Causality: This step serves two purposes: it protonates the carboxylate to form the free carboxylic acid and the acidic conditions simultaneously cleave the acid-labile Boc protecting group.

  • A precipitate may form upon acidification. If so, collect the solid by filtration. If not, concentrate the solution to dryness.

  • Wash the crude solid with a cold non-polar solvent like diethyl ether or hexane to remove any organic-soluble impurities.

  • The final product, 1-(4-piperidinyl)-1H-pyrazole-4-carboxylic acid, is typically isolated as its hydrochloride salt, which often improves crystallinity and stability.

Core Application: Amide Bond Formation

The primary utility of 1-(4-piperidinyl)-1H-pyrazole-4-carboxylic acid in medicinal chemistry is its use in amide coupling reactions to generate libraries of diverse compounds. The choice of coupling reagent and conditions is critical for success, especially when working with challenging or precious amines.

Workflow for Amide Coupling

G cluster_0 Reactants & Reagents A 1-(4-piperidinyl)-1H- pyrazole-4-carboxylic acid F Amide Product A->F B Amine (R-NH2) B->F C Coupling Reagent (e.g., HATU, EDC/HOBt) C->F D Base (e.g., DIPEA) D->F E Solvent (e.g., DMF, DCM) E->F

Caption: General workflow for amide bond formation.

Protocol 3: General Amide Coupling using HATU

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is a highly efficient coupling reagent, particularly for sterically hindered substrates or when minimizing racemization is critical.

  • To a solution of 1-(4-piperidinyl)-1H-pyrazole-4-carboxylic acid hydrochloride (1.0 eq) in anhydrous DMF, add the desired amine (1.1 eq).

  • Add N,N-diisopropylethylamine (DIPEA, 3.0-4.0 eq). Causality: DIPEA is essential to neutralize the hydrochloride salt of the starting material and the H-X byproduct generated during the reaction, driving the equilibrium towards product formation.

  • Add HATU (1.2 eq) to the mixture.

  • Stir the reaction at room temperature for 2-12 hours. Monitor progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate.

  • Wash the organic layer sequentially with saturated aqueous NaHCO₃, water, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or preparative HPLC.

Protocol 4: Amide Coupling in Aqueous Media using EDC/NHS

For water-soluble amines or in bioconjugation applications, a water-soluble carbodiimide like EDC is preferred.

  • Dissolve 1-(4-piperidinyl)-1H-pyrazole-4-carboxylic acid (1.0 eq) in a suitable buffer, such as MES buffer at pH 5.0-6.0. Causality: Carbodiimide activation of carboxylic acids is most efficient at a slightly acidic pH.

  • Add N-hydroxysuccinimide (NHS, 1.2 eq) followed by EDC (1.2 eq).

  • Stir the mixture at room temperature for 30-60 minutes to form the active NHS ester.

  • Add a solution of the amine (1.1 eq) and adjust the pH of the reaction mixture to 7.2-8.0 using a base like sodium bicarbonate or a buffer like PBS. Causality: The amine nucleophile is most reactive in its unprotonated form, which is favored at a slightly basic pH.

  • Stir at room temperature for 2-12 hours.

  • Work-up will depend on the nature of the product. For small molecules, standard extraction procedures can be used. For biomolecules, purification is typically achieved by dialysis or size-exclusion chromatography.

Strategic Considerations in Drug Design

When incorporating this building block, consider the following:

  • Vectorial Diversity: The carboxylic acid provides a primary point for diversification. A library of amides can be rapidly synthesized to probe the SAR of the pocket that accommodates this part of the molecule.

  • Piperidine Functionalization: The secondary amine of the piperidine ring can be functionalized after the amide coupling, for example, through reductive amination or acylation. This allows for late-stage diversification to modulate properties like solubility, cell permeability, and target engagement.

  • Bioisosteric Replacement: If the carboxylic acid proves to be a metabolic liability or hinders cell permeability, it can be replaced with known bioisosteres such as a tetrazole or a hydroxypyrazole. The synthetic routes outlined here can often be adapted for such analogs.

Conclusion

1-(4-piperidinyl)-1H-pyrazole-4-carboxylic acid is a high-potential building block for medicinal chemistry, offering a robust and versatile platform for the synthesis of novel and diverse compound libraries. Its strategic combination of a proven pharmacophore, a tunable basic moiety, and a versatile synthetic handle makes it an excellent starting point for lead discovery and optimization programs. The protocols and insights provided herein are intended to empower researchers to effectively harness the potential of this valuable scaffold in the pursuit of new medicines.

References

  • Valiukenas, D., et al. (2021). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. Molecules, 26(13), 3808. Available at: [Link]

  • Valiukenas, D., et al. (2021). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1 H-pyrazole-4-carboxylates. PubMed, 26(13), 3808. Available at: [Link]

  • Chen, Y., et al. (2022). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. Signal Transduction and Targeted Therapy, 7(1), 1-35. Available at: [Link]

  • Sharma, V., et al. (2018). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Tetrahedron Letters, 59(40), 3563-3567. Available at: [Link]

  • HepatoChem, Inc. (n.d.). Amide coupling reaction in medicinal chemistry. HepatoChem Resources. Available at: [Link]

  • Valiukenas, D., et al. (2021). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. MDPI. Available at: [Link]

  • PubChem. (n.d.). 1H-Pyrazole-4-carboxamide. National Center for Biotechnology Information. Available at: [Link]

  • Valiukenas, D., et al. (2021). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. KTU ePubl. Available at: [Link]

  • Badsara, S. S., et al. (2022). Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. Pharmaceuticals, 15(12), 1533. Available at: [Link]

  • PubChem. (n.d.). Pyrazole-4-carboxylic acid. National Center for Biotechnology Information. Available at: [Link]

  • Chen, Y., et al. (2022). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. European Journal of Medicinal Chemistry, 243, 114757. Available at: [Link]

  • Williams, R. (2022). pKa Data Compiled by R. Williams. University of Wisconsin-Madison. Available at: [Link]

  • ChemRxiv. (2026). Base-Promoted Deprotection of tert-Butyl 4-(1-(3-(cyanomethyl)-1-(ethylsulfonyl)azetidin-3-yl)-1H-pyrazol-4-yl)-7H-pyrrolo[2,3-d]pyrimidine-7carboxylate: Preservation of a Nitrile Functional Group under Mild Conditions. ChemRxiv. Available at: [Link]

  • Karrouchi, K., et al. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 23(1), 134. Available at: [Link]

Sources

Method

Preclinical Evaluation and In Vivo Dosing Guidelines for 1-(4-piperidinyl)-1H-Pyrazole-4-carboxylic acid in Murine Models

Executive Summary 1-(4-piperidinyl)-1H-Pyrazole-4-carboxylic acid is a highly versatile pharmacophore frequently utilized as a foundational building block in the development of targeted therapeutics, particularly small-m...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

1-(4-piperidinyl)-1H-Pyrazole-4-carboxylic acid is a highly versatile pharmacophore frequently utilized as a foundational building block in the development of targeted therapeutics, particularly small-molecule kinase inhibitors (e.g., TRK, ROS1, and ALK inhibitors)[1]. Due to its unique physicochemical properties—specifically its zwitterionic nature—evaluating this compound and its direct derivatives in murine models requires stringent formulation strategies and highly controlled pharmacokinetic (PK) protocols.

This application note provides a comprehensive, self-validating framework for the in vivo dosing, formulation, and pharmacokinetic evaluation of 1-(4-piperidinyl)-1H-Pyrazole-4-carboxylic acid derivatives in murine models.

Physicochemical Profiling & Formulation Strategy

The Causality of Formulation

The core structure of 1-(4-piperidinyl)-1H-Pyrazole-4-carboxylic acid contains a basic piperidine nitrogen (pKa ~9.5) and an acidic carboxylic acid moiety (pKa ~4.0). At physiological pH (7.4), the molecule exists predominantly as a zwitterion. This highly polar state significantly restricts passive lipid membrane permeability and complicates aqueous solubility at neutral pH[2].

To administer this compound intravenously (IV) without causing precipitation in the bloodstream, formulation matrices must utilize pH adjustment or specific co-solvent systems. Failure to achieve complete solubilization can result in micro-emboli, leading to acute pulmonary toxicity or right heart failure in murine subjects[3].

Table 1: Recommended Vehicle Formulations and Dosing Limits
Route of AdministrationMax Volume (mL/kg)Recommended Vehicle MatrixMechanistic Rationale
Intravenous (IV) 105% DMSO, 10% Tween 80, 85% SalineEnsures complete solubilization of the zwitterion; prevents vascular embolism[2].
Oral (PO) 100.5% Methylcellulose, 0.1% Tween 80Maintains a uniform suspension, maximizing surface area for gastrointestinal absorption.
Intraperitoneal (IP) 10 - 205% DMSO, 30% PEG400, 65% WaterBalances compound solubility with peritoneal tissue tolerability.

In Vivo Pharmacokinetic (PK) Dosing Protocols

The following protocols are designed for 8–10 week old male C57BL/6 or BALB/c mice (approx. 20–25 g).

PK_Workflow A Compound Formulation (pH adjustment) B Route Selection (IV, PO, IP) A->B C Murine Dosing (C57BL/6 or BALB/c) B->C D Blood Sampling (Time-course) C->D E LC-MS/MS Bioanalysis D->E F PK Calculation (AUC, Cmax, t1/2) E->F

Figure 1: Preclinical PK workflow for evaluating pyrazole-carboxylic acid derivatives.

Step-by-Step Methodology

Step 1: Vehicle Preparation & Compound Solubilization

  • Weigh the required mass of the compound.

  • For IV (Target 2 mg/kg): Dissolve the compound in 5% DMSO. Add 10% Tween-80 and vortex vigorously. Slowly add 85% sterile saline (0.9% NaCl) while sonicating.

    • Causality: The strict order of addition prevents the zwitterionic compound from crashing out of the aqueous phase[2].

  • Self-Validation Check : Assess the formulation visually. If the solution appears cloudy, measure particle size via Dynamic Light Scattering (DLS). Only optically clear solutions with no particles >5 µm should be cleared for IV injection[3].

Step 2: Intravenous Administration (Tail Vein)

  • Place the mouse in a commercially available warming chamber (37°C for 5-10 minutes) to induce vasodilation of the lateral tail vein.

  • Restrain the mouse securely and disinfect the tail with 70% ethanol.

  • Inject the formulation using a 27-gauge to 30-gauge needle.

    • Causality: Do not exceed a dosing volume of 10 mL/kg (e.g., 200 µL for a 20 g mouse). Exceeding this limit rapidly alters cardiovascular homeostasis and violates animal welfare guidelines[3].

Step 3: Oral Gavage (PO) Administration

  • Fast the mice for 12 hours prior to dosing, allowing ad libitum access to water.

    • Causality: Fasting reduces variability in gastric emptying rates and prevents food-drug binding interactions in the gastrointestinal tract.

  • For PO (Target 10 mg/kg): Formulate as a homogenous suspension in 0.5% Methylcellulose / 0.1% Tween-80.

  • Administer using a 20-gauge flexible plastic gavage needle, ensuring the needle passes smoothly into the esophagus to avoid tracheal aspiration.

Step 4: Serial Blood Sampling and Bioanalysis

  • Collect blood (approx. 20 µL per time point) via submandibular bleed or tail snip into EDTA-coated tubes.

  • Centrifuge at 2000 x g for 10 minutes at 4°C to separate plasma.

  • Quench plasma proteins with 3 volumes of cold acetonitrile containing an internal standard. Centrifuge and analyze the supernatant via LC-MS/MS to calculate AUC, Cmax, and t1/2[4].

Table 2: Standard Murine PK Blood Sampling Schedule
Time PointIV Dosing CohortPO Dosing CohortPharmacokinetic Purpose
Pre-dose XXEstablish baseline / blank
5 min XCapture Cmax​ for IV
15 min XXDistribution phase (IV) / Initial Absorption (PO)
30 min XXAbsorption phase (PO)
1 hr XXTypical Cmax​ for PO
2 hr XXEarly elimination phase
4 hr XXElimination phase
8 hr XXTerminal half-life ( t1/2​ ) calculation
24 hr XXClearance confirmation

Toxicity and Maximum Tolerated Dose (MTD) Determination

Before initiating efficacy models (e.g., tumor xenografts), establishing the Maximum Tolerated Dose (MTD) is critical. The MTD is defined as the highest dose resulting in no more than 10% body weight loss and no overt clinical signs of toxicity over a 14-day observation period[3].

  • Dose-Escalation Strategy : Begin at a conservative dose (e.g., 10 mg/kg PO) and escalate by a factor of 3 (10, 30, 100 mg/kg) in small cohorts (n=3).

  • Mechanistic Monitoring : Because the piperidine ring can facilitate blood-brain barrier (BBB) penetration, pyrazole-4-carboxylic acid derivatives may exhibit off-target CNS effects. Close monitoring for neurological signs (e.g., tremors, ataxia, piloerection) is mandatory during the initial 1–4 hours post-dosing.

Pharmacodynamic (PD) Target Engagement

When evaluating derivatives of 1-(4-piperidinyl)-1H-Pyrazole-4-carboxylic acid engineered as kinase inhibitors, PD sampling (e.g., tumor tissue collection) should align with the compound's Tmax​ (typically 1-2 hours post-PO dose).

Pathway Ligand Growth Factor Receptor Receptor Tyrosine Kinase (e.g., TRK/ROS1) Ligand->Receptor Activation Downstream MAPK / PI3K / AKT Signaling Cascades Receptor->Downstream Phosphorylation Inhibitor 1-(4-piperidinyl)-1H-Pyrazole- 4-carboxylic acid derivative Inhibitor->Receptor ATP-competitive Inhibition Outcome Cell Proliferation & Survival Downstream->Outcome

Figure 2: Mechanism of action for pyrazole-based kinase inhibitors targeting RTK signaling.

Tissue samples must be snap-frozen in liquid nitrogen immediately upon extraction to preserve the phosphorylation state of downstream targets (e.g., p-ERK, p-AKT) for subsequent Western blot or ELISA analysis.

References

  • Title: Solubilizing excipients in oral and injectable formulations. Source: Pharmaceutical Research (PubMed) URL: [Link]

  • Title: Guidelines for the welfare and use of animals in cancer research. Source: British Journal of Cancer (PubMed) URL: [Link]

  • Title: Platform Technologies in Drug Discovery and Validation (Assay Guidance Manual). Source: National Center for Advancing Translational Sciences (ResearchGate) URL: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: A Guide to Preventing Thermal Degradation of 1-(4-piperidinyl)-1H-pyrazole-4-carboxylic Acid

Welcome to the technical support center for 1-(4-piperidinyl)-1H-pyrazole-4-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals who utilize this critical heterocyclic b...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for 1-(4-piperidinyl)-1H-pyrazole-4-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals who utilize this critical heterocyclic building block. Its purpose is to provide in-depth, field-proven insights into maintaining the chemical integrity of this compound by preventing thermal and other forms of degradation during storage and handling.

The stability of active pharmaceutical ingredients (APIs) and key intermediates is paramount to ensuring the reproducibility of experimental results and the quality of final products.[1] This document synthesizes information from regulatory guidelines, material safety data sheets of analogous compounds, and the scientific literature to offer a comprehensive resource for your laboratory.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the most common questions regarding the stability and storage of 1-(4-piperidinyl)-1H-pyrazole-4-carboxylic acid.

Q1: What are the optimal long-term storage conditions for 1-(4-piperidinyl)-1H-pyrazole-4-carboxylic acid?

A1: For long-term stability, the compound should be stored as a solid in a tightly sealed container at refrigerated temperatures (2°C to 8°C).[2] To provide maximum protection against degradation, the following conditions are recommended:

  • Temperature: Refrigeration (2°C to 8°C) is the standard for slowing down potential degradation pathways. For highly sensitive batches or long-term archival, storage at -20°C can be considered.

  • Atmosphere: Store under an inert atmosphere, such as argon or nitrogen, to minimize the risk of oxidation.[2]

  • Light: Protect the compound from light by using amber glass vials or by storing it in a dark location.[2][3] Light exposure can induce photodegradation.

  • Moisture: The compound should be stored in a dry, desiccated environment. The carboxylic acid and pyrazole moieties can be sensitive to moisture, which may facilitate degradation.[2][4]

Q2: My solid sample of the compound is developing a yellow or brown tint over time. What is causing this discoloration?

A2: A change in color, typically to yellow or brown, is a strong indicator of chemical degradation, most commonly oxidation.[2] The pyrazole and piperidine rings contain nitrogen atoms whose lone-pair electrons can be susceptible to oxidation, leading to the formation of colored byproducts. This process can be accelerated by exposure to oxygen, light, and elevated temperatures. To prevent this, strict adherence to storage under an inert atmosphere and protection from light is crucial.[2]

Q3: I'm observing new, unexpected peaks in my HPLC or TLC analysis of a stored sample. What do they represent?

A3: The appearance of new peaks strongly suggests the formation of degradation products.[2] Even under refrigerated conditions, slow degradation can occur if other factors are not controlled. Potential causes include:

  • Hydrolysis: Although generally stable, the carboxylic acid group could potentially react with moisture, especially if basic or acidic impurities are present. Pyrazole esters are known to be susceptible to hydrolysis, indicating the potential reactivity of related functional groups.[5]

  • Oxidation: As mentioned in Q2, oxidation can lead to various degradation products.

  • Thermal Degradation: If the compound has been exposed to temperatures outside the recommended range, even for short periods, thermal decomposition can be initiated. Studies on related pyrazole compounds show they decompose at elevated temperatures.[6][7] It is recommended to re-purify the material if its purity has been compromised and to strictly follow the recommended storage conditions to prevent further degradation.

Q4: How critical is it to control humidity when storing this compound?

A4: Humidity control is very important. Moisture can act as a reactant in hydrolysis and can also facilitate other degradation reactions by increasing molecular mobility, even in the solid state.[2] For N-unsubstituted pyrazoles, water can also facilitate the interconversion between tautomers, which could potentially impact reactivity.[2] Storing the compound in a desiccator or a controlled-humidity environment is a critical step to ensure its long-term stability.[8]

Q5: For experimental use, is it better to store the compound as a solid or in a stock solution?

A5: For long-term storage, the compound should always be kept in its solid, crystalline form. Storing it in solution significantly increases the rate of potential degradation because the molecules have greater mobility and are in direct contact with the solvent, which may participate in degradation reactions. Stock solutions should be prepared fresh for each experiment. If a solution must be stored for a short period, it should be kept at a low temperature (2-8°C or -20°C), protected from light, and used as quickly as possible.

Section 2: Troubleshooting Guide for Stability Issues

This guide provides a systematic approach to identifying and resolving common stability-related problems.

Observed Issue Potential Cause(s) Recommended Action(s)
Change in physical appearance (e.g., color change from white to yellow/brown, clumping) Oxidation due to air exposure; Photodegradation; Hydration from moisture absorption.1. Immediately transfer the sample to an amber vial and purge with an inert gas (argon or nitrogen).[2] 2. Store in a desiccator at 2-8°C, protected from light. 3. Re-analyze the purity of the material before use.
Appearance of new peaks/spots in HPLC or TLC analysis Chemical degradation (hydrolysis, oxidation).1. Review storage history for exposure to high temperatures, light, or moisture.[2] 2. Perform forced degradation studies (see Section 4) to help identify potential degradants.[9] 3. If purity is compromised, re-purify the compound.
Decreased purity or assay value over time Slow decomposition under current storage conditions.1. Re-evaluate storage conditions. Move to a lower temperature (e.g., from 2-8°C to -20°C) and ensure an inert atmosphere.[2] 2. Check the calibration and performance of your analytical method.
Inconsistent results in biological or chemical assays Presence of unknown impurities or degradation products that may have off-target effects; Tautomeric interconversion in assay buffer.1. Confirm the purity of the compound batch being used. 2. Prepare fresh solutions for each experiment. 3. Control the pH and solvent composition of assay buffers to minimize potential tautomerism.[2]

Section 3: Best Practices for Handling and Storage

Adherence to proper handling and storage protocols is the most effective strategy for preventing degradation. The International Council for Harmonisation (ICH) provides a framework for stability testing that informs these best practices.[10][11]

Storage Condition Decision Workflow

The following diagram outlines the decision-making process for the proper storage of 1-(4-piperidinyl)-1H-pyrazole-4-carboxylic acid.

G start Receive or Synthesize Compound check_purity Analyze Purity (HPLC, NMR) start->check_purity is_pure Purity > 98%? check_purity->is_pure purify Purify Compound is_pure->purify  No storage_decision Select Storage Duration is_pure->storage_decision  Yes purify->check_purity short_term Short-Term (< 1 month) storage_decision->short_term long_term Long-Term (> 1 month) storage_decision->long_term short_term_storage Store at 2-8°C - Tightly sealed container - Desiccated environment - Protect from light short_term->short_term_storage long_term_storage Store at 2-8°C or -20°C - Amber vial, purged with N2/Ar - Sealed with paraffin film - Desiccated environment - Protect from light long_term->long_term_storage

Caption: Decision workflow for storing the compound.

Summary of Recommended Storage Conditions

The following table summarizes the storage conditions based on ICH guidelines for stability testing of new drug substances.[12][13]

Parameter Condition Rationale
Temperature Long-Term: 2°C ± 2°C or -20°C ± 5°CTo reduce the rate of chemical and physical degradation.
Accelerated: 40°C ± 2°CFor forced degradation studies to predict long-term stability.[13]
Humidity Long-Term: Ambient (in desiccator)To prevent hydrolysis and moisture-facilitated degradation.[8]
Accelerated: 75% RH ± 5% RHFor forced degradation studies.[13]
Light Store in the dark or in amber vialsTo prevent photodegradation.[3]
Atmosphere Inert Gas (Nitrogen or Argon)To prevent oxidative degradation.[2]
Container Tightly sealed, inert material (e.g., glass)To prevent contamination and interaction with container material.[4]

Section 4: Experimental Protocol: Forced Degradation Study

To proactively understand the stability of 1-(4-piperidinyl)-1H-pyrazole-4-carboxylic acid, a forced degradation (stress testing) study is essential. This helps identify likely degradation products and establish a stability-indicating analytical method.[9][14]

Objective

To assess the stability of the compound under various stress conditions (thermal, photolytic, hydrolytic, and oxidative) and identify potential degradation pathways.

Materials
  • 1-(4-piperidinyl)-1H-pyrazole-4-carboxylic acid

  • HPLC-grade water, acetonitrile, and methanol

  • Hydrochloric acid (HCl), Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • Calibrated HPLC system with UV detector

  • Calibrated pH meter

  • Photostability chamber

  • Temperature-controlled oven

Experimental Workflow Diagram

G cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_data Data Evaluation prep Prepare stock solution (e.g., 1 mg/mL in Methanol) acid Acid Hydrolysis (0.1M HCl, 60°C) base Base Hydrolysis (0.1M NaOH, 60°C) oxidative Oxidation (3% H2O2, RT) thermal Thermal (Solid) (80°C) photo Photolytic (Solid/Solution) (ICH Q1B conditions) control Unstressed Control (Stored at 2-8°C in dark) analysis Analyze all samples by Stability-Indicating HPLC Method control->analysis acid->analysis base->analysis oxidative->analysis thermal->analysis photo->analysis purity Calculate % Degradation and Mass Balance analysis->purity peak_purity Assess Peak Purity of Parent Compound purity->peak_purity pathway Identify Degradation Pathways peak_purity->pathway

Caption: Workflow for a forced degradation study.

Step-by-Step Methodology
  • Preparation of Samples:

    • Prepare a stock solution of the compound (e.g., 1 mg/mL) in a suitable solvent like methanol or a water/acetonitrile mixture.

    • For each condition, use a sufficient amount of the stock solution or solid compound.

    • An unstressed control sample should be prepared and stored under ideal conditions (2-8°C, protected from light).

  • Acid and Base Hydrolysis:

    • Acid: Mix the stock solution with 0.1 M HCl.

    • Base: Mix the stock solution with 0.1 M NaOH.

    • Incubate the solutions at an elevated temperature (e.g., 60°C) and collect samples at various time points (e.g., 2, 4, 8, 24 hours).

    • Before analysis, neutralize the samples (base for the acid sample, acid for the base sample) to halt the reaction.[14]

  • Oxidative Degradation:

    • Mix the stock solution with a solution of 3% hydrogen peroxide.

    • Keep the sample at room temperature, protected from light, and collect samples at various time points.

  • Thermal Degradation:

    • Place a known quantity of the solid compound in a vial in a temperature-controlled oven at an elevated temperature (e.g., 80°C).

    • Examine the sample at set intervals for any physical changes and analyze for purity.

  • Photostability Testing:

    • Expose both the solid compound and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as specified in ICH guideline Q1B.[3]

    • A control sample should be wrapped in aluminum foil to protect it from light while being kept under the same temperature and humidity conditions.

  • Analysis:

    • Analyze all stressed samples and the control sample using a validated, stability-indicating HPLC method.[9]

    • The method must be able to resolve the parent peak from all degradation product peaks.

    • Calculate the percentage of degradation for each condition. Aim for 5-20% degradation to ensure that secondary degradation is minimized.[14]

    • Assess the mass balance to ensure all major degradation products are detected.

References

  • Powder Systems. (2024, October 17). A Guide to Processing and Holding Active Pharmaceutical Ingredients.
  • American Pharmaceutical Review. (n.d.). A Guide to ICH Stability Storage and Testing for Pharmaceuticals.
  • International Council for Harmonisation (ICH). (n.d.). Quality Guidelines.
  • European Medicines Agency. (2003, August 1). ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline.
  • Sigma-Aldrich. (2026, January 6). SAFETY DATA SHEET - Pyrazole.
  • ECA Academy. (2023, December 12). GDP-compliant Storage of APIs: What needs to be considered?.
  • International Council for Harmonisation (ICH). (n.d.). STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS.
  • European Medicines Agency. (2006). Q 1 A (R2) Stability Testing of new Drug Substances and Products.
  • GMP Trends. (2022, September 29). Proper Storage Conditions for Your APIs.
  • U.S. Food and Drug Administration (FDA). (n.d.). Q7 Good Manufacturing Practice Guidance for Active Pharmaceutical Ingredients.
  • Apollo Scientific. (n.d.). Piperidine-4-carboxylic acid - Safety Data Sheet.
  • Fisher Scientific. (2025, December 26). SAFETY DATA SHEET - 1,5-Dimethyl-1H-pyrazole-4-carboxylic acid.
  • Fisher Scientific. (2011, June 27). SAFETY DATA SHEET - 1-Methyl-1H-pyrazole-4-carboxylic acid.
  • Single Use Support. (2024, March 21). Cold Storage Requirements for Active Pharmaceutical Ingredients.
  • BenchChem. (n.d.). Technical Support Center: Stability and Storage of Pyrazole Compounds.
  • Azo Pyrazole Carboxylic Derivatives for Potential Energetic Materials. Crystal Growth & Design. (2024, July 25). ACS Publications.
  • Structure-activity relationship and improved hydrolytic stability of pyrazole derivatives that are allosteric inhibitors of West Nile Virus NS2B-NS3 proteinase. PMC. (n.d.).
  • Sharma, M. K., & Murugesan, M. (2017). Forced Degradation Study an Essential Approach to Develop Stability Indicating Method. Journal of Analytical & Pharmaceutical Research.
  • Khaire, R. D., & Pawar, P. Y. (2022). A Review on Development of Stability Indicating Analytical Methods for drugs in Bulk and Pharmaceutical Dosage Form. Asian Journal of Pharmaceutical Analysis, 12(4), 261-3.

Sources

Optimization

Technical Support Center: Resolving HPLC Peak Tailing for 1-(4-piperidinyl)-1H-Pyrazole-4-carboxylic acid

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter analytical challenges with amphoteric and zwitterionic compounds.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter analytical challenges with amphoteric and zwitterionic compounds. The molecule 1-(4-piperidinyl)-1H-Pyrazole-4-carboxylic acid presents a dual challenge: it contains a highly basic piperidine ring (secondary amine, pKa ~10.5) and an acidic pyrazole-carboxylic acid moiety (pKa ~4.0).

This guide provides a self-validating, mechanistically grounded framework to diagnose, troubleshoot, and resolve peak tailing for this specific molecule.

The Mechanistic Root of the Problem

To solve peak tailing, we must first understand the causality behind it. At intermediate physiological pH (pH 5.0–7.0), this molecule exists as a highly polar zwitterion. The silica-based stationary phase of a standard C18 column contains residual silanol groups (Si-OH). Above pH 3.5, these silanols ionize to become negatively charged (Si-O⁻)[1].

When your analyte passes through the column, the positively charged piperidine ring undergoes strong secondary ion-exchange interactions with these anionic silanols. Because these active sites are heterogeneous and easily overloaded, the analyte molecules desorb at different rates, dragging out the trailing edge of the peak and causing severe tailing[1].

G cluster_0 Mid pH (pH 5-7) cluster_1 Low pH (pH < 2.5) A 1-(4-piperidinyl)-1H-Pyrazole-4-carboxylic acid B2 Protonated Piperidine (NH₂⁺) A->B2 C2 Protonated Piperidine (NH₂⁺) A->C2 B1 Ionized Silanols (Si-O⁻) B3 Strong Ionic Interaction B1->B3 B2->B3 B4 Severe Peak Tailing B3->B4 C1 Protonated Silanols (Si-OH) C3 Hydrophobic Partitioning Only C1->C3 C2->C3 C4 Symmetrical Peak C3->C4

Mechanism of peak tailing driven by silanol interactions at mid-pH vs. low-pH suppression.

Diagnostic FAQs

Q: Why does my peak look like a right triangle (severe tailing) on a standard C18 column at pH 7? A: At pH 7, you have a "perfect storm." Your analyte's piperidine nitrogen is positively charged, and the column's residual silanols are negatively charged. This creates a secondary retention mechanism (ion-exchange) that competes with hydrophobic partitioning. This dual-mechanism pathway disrupts the Gaussian elution profile, causing the peak to tail[1].

Q: Should I use Triethylamine (TEA) as a mobile phase additive to fix this? A: Historically, adding 10–20 mM TEA was the standard protocol. TEA acts as a competing base; its molecules preferentially bind to the Si-O⁻ groups, masking the active silanol sites and preventing your analyte from interacting with them[2]. However, TEA can permanently alter column selectivity and severely suppress ionization in LC-MS applications. Today, we prioritize using low-pH mobile phases or high-purity Type B end-capped silica columns before resorting to TEA[3].

Q: What if I drop the pH to 2.0 to fix the tailing, but my compound elutes in the void volume? A: Dropping the pH to 2.0 protonates the silanols (eliminating the tailing mechanism) and protonates your carboxylic acid. Your molecule is now a highly hydrophilic cation. If it loses all retention on a C18 column (Retention Factor k<2 ), you must switch your chromatographic mode. This is where Mixed-Mode Chromatography (MMC) or Hydrophilic Interaction Liquid Chromatography (HILIC) becomes essential[4].

Troubleshooting Workflow

Workflow Start Observe Peak Tailing (Tf > 1.5) Step1 Check Mobile Phase pH Start->Step1 Cond1 Is pH < 3.0? Step1->Cond1 Action1 Adjust to pH 2.0-2.5 Cond1->Action1 No Step2 Check Column Type Cond1->Step2 Yes Action1->Step2 Cond2 Is it Type B Silica? Step2->Cond2 Action2 Switch to Base-Deactivated C18 Cond2->Action2 No Step3 Evaluate Retention Cond2->Step3 Yes Action2->Step3 Cond3 Is retention (k) < 2? Step3->Cond3 Action3 Use Mixed-Mode or HILIC Cond3->Action3 Yes Success Symmetrical Peak Achieved Cond3->Success No Action3->Success

Troubleshooting decision tree for resolving zwitterion peak tailing in HPLC.

Step-by-Step Experimental Protocols

Protocol A: Low-pH Mobile Phase Optimization (Silanol Suppression)

Objective : Suppress silanol ionization to eliminate secondary ion-exchange interactions. Causality : Lowering the pH below 3.0 ensures that residual silanols (pKa ~3.5-4.5) on the silica surface are fully protonated (Si-OH), neutralizing their negative charge[1]. Self-Validating System Check : Inject a neutral hydrophobic reference standard (e.g., Toluene). If Toluene yields a symmetrical peak ( Tf​≤1.1 ) but your target compound tails, the issue is definitively chemical (silanol interaction). If both tail, the column has a physical void or plumbing issue[5].

  • Prepare Mobile Phase A : Add 0.1% Trifluoroacetic acid (TFA) to LC-MS grade water (Yields pH ~2.0). TFA acts as both a pH modifier and a mild ion-pairing agent for the basic piperidine ring.

  • Prepare Mobile Phase B : Add 0.1% TFA to LC-MS grade Acetonitrile.

  • Column Selection : Install a highly base-deactivated, end-capped Type B silica C18 column (e.g., Waters XBridge or Agilent Zorbax Eclipse Plus)[3].

  • Gradient Elution : Run a shallow gradient from 2% B to 40% B over 15 minutes to account for the high polarity of the protonated molecule.

  • System Suitability : Evaluate the Tailing Factor ( Tf​ ). The target is a Tf​ between 1.0 and 1.2.

Protocol B: Mixed-Mode Chromatography (For Extreme Polarity)

Objective : Retain and resolve the analyte when reversed-phase retention fails ( k<2 ). Causality : Zwitterions often exhibit poor retention on hydrophobic C18 phases. Mixed-mode chromatography (MMC) combines hydrophobic, cation-exchange, and anion-exchange mechanisms in a single column, providing orthogonal retention for both the piperidine and carboxylic acid moieties[4].

  • Column Selection : Install a Mixed-Mode HILIC-IEX or Zwitterionic column (e.g., Primesep 200 or SeQuant ZIC-HILIC).

  • Prepare Mobile Phase : Use a buffer with high ionic strength to modulate the ion-exchange mechanism. Prepare 25 mM Ammonium Acetate in water, adjusted to pH 4.5.

  • Organic Modifier : Use Acetonitrile. In HILIC mode, start with high organic content (e.g., 85% Acetonitrile) and run a gradient down to 50% Acetonitrile.

  • Validation : Confirm that increasing the buffer concentration decreases retention time (proving the ion-exchange mechanism is active and controlling the separation)[4].

Quantitative Data Presentation

The following table summarizes the expected chromatographic behavior of 1-(4-piperidinyl)-1H-Pyrazole-4-carboxylic acid under various method conditions, illustrating the causality of our troubleshooting steps.

Experimental ConditionMobile Phase AdditiveColumn TypeRetention Factor ( k )Tailing Factor ( Tf​ )Resolution Status
pH 7.0 Phosphate Buffer NoneStandard C18 (Type A)1.23.8Severe Tailing (Silanol Interaction)
pH 7.0 Phosphate Buffer 15 mM Triethylamine (TEA)Standard C18 (Type A)1.01.6Marginal Improvement (Masked Silanols)
pH 2.5 Phosphoric Acid NoneStandard C18 (Type A)0.81.4Poor Retention (Hydrophilic Cation)
pH 2.0 with 0.1% TFA NoneEnd-capped C18 (Type B)1.81.1Optimal for RP-HPLC
pH 4.5 Acetate Buffer NoneMixed-Mode (HILIC-IEX)4.51.05Optimal for Zwitterion

References

  • Axion Labs . HPLC Peak Tailing. Retrieved from:[Link]

  • Pharma Growth Hub . Effect of Triethylamine (TEA) on the Retention in RPLC. Retrieved from:[Link]

  • Chromatography Online . The Evolution of LC Troubleshooting: Strategies for Improving Peak Tailing. Retrieved from:[Link]

  • Phenomenex . How to Reduce Peak Tailing in HPLC? Retrieved from:[Link]

  • Chromatography Online . Mixed-Mode Chromatography—A Review. Retrieved from:[Link]

Sources

Troubleshooting

Technical Support Center: Crystallization of 1-(4-piperidinyl)-1H-Pyrazole-4-carboxylic acid

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support center for 1-(4-piperidinyl)-1H-pyrazole-4-carboxylic acid. This guide is designed for researchers, scientists, and drug development prof...

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Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for 1-(4-piperidinyl)-1H-pyrazole-4-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate and overcome the common crystallization challenges associated with this molecule. Our approach is rooted in first-principles analysis of the compound's structure, providing not just protocols, but the scientific rationale behind them.

Section 1: Understanding the Molecule - Physicochemical Profile

The primary challenge in crystallizing 1-(4-piperidinyl)-1H-pyrazole-4-carboxylic acid stems from its molecular structure. It possesses both a basic piperidine nitrogen and an acidic carboxylic acid group. This dual functionality means the molecule can exist in cationic, anionic, or, most importantly, zwitterionic forms depending on the pH of the solution.[1] The zwitterionic state, where the molecule has both a positive and a negative charge but is overall neutral, often dominates near its isoelectric point (pI). This form typically exhibits high lattice energy and can be challenging to crystallize from common organic solvents due to strong intermolecular hydrogen bonding.[2][3]

PropertyAnalysis & Implication for Crystallization
Molecular Structure Contains a basic piperidine moiety and an acidic pyrazole-carboxylic acid moiety.
Zwitterionic Nature High likelihood of forming a zwitterion in the solid state and in solutions near its isoelectric point (pI).[4] This leads to high polarity, strong intermolecular interactions (N⁺-H···O⁻), and often low solubility in non-polar organic solvents.
Hydrogen Bonding Possesses multiple hydrogen bond donors (N-H on piperidine, N-H on pyrazole, O-H on carboxyl) and acceptors (N on pyrazole, O on carboxyl). This promotes strong self-assembly, which can lead to stable crystals but also to amorphous precipitation if not controlled.[5][6]
Solubility Profile Expected to have highest solubility at low pH (forms a cation) and high pH (forms an anion). Solubility is typically at a minimum near the isoelectric point, which is the ideal region to target for crystallization.[7][8] Likely soluble in polar protic solvents like water, methanol, and ethanol, and polar aprotic solvents like DMSO and DMF.
Polymorphism & Solvation The complex hydrogen bonding capabilities create a potential for polymorphism (different crystal packing) and the formation of hydrates or solvates.[9] The presence of water, for instance, can be integral to the crystal lattice.[3]

Section 2: Frequently Asked Questions (FAQs)

Q1: Why is my compound "oiling out" instead of crystallizing?

A: "Oiling out," or liquid-liquid phase separation, occurs when the solute separates from the solution as a super-concentrated liquid phase rather than an ordered solid.[10] This is typically caused by achieving supersaturation too quickly or at a temperature where the molecule has high conformational flexibility. For this specific molecule, the strong intermolecular forces of the zwitterion can lead to aggregation that is faster than the ordered packing required for crystallization.

  • Causality: The system rapidly reduces its energy by phase separation into a disordered, solute-rich oil rather than taking the more kinetically demanding path of forming a highly ordered crystal lattice.

  • Quick Solution: Reduce the rate of supersaturation. If using anti-solvent, add it much more slowly, perhaps dropwise over several hours. If using cooling crystallization, slow down the cooling rate. Try working with more dilute solutions.

Q2: My compound precipitates instantly as a fine, amorphous powder. What's happening?

A: This is known as "crashing out" and is a result of extremely high, uncontrolled supersaturation. The driving force for precipitation is so strong that molecules rapidly solidify without having time to orient themselves into a crystal lattice.

  • Causality: The kinetic process of random precipitation dominates over the thermodynamic preference for a stable crystal form.[11] This is common when a large volume of anti-solvent is added quickly.

  • Quick Solution: Drastically reduce the rate of anti-solvent addition. Ensure vigorous stirring at the point of addition to dissipate local areas of high supersaturation. Consider performing the crystallization at a higher temperature to increase the kinetic barrier for nucleation, allowing fewer, more ordered crystals to form.

Q3: What are the best starting solvents for crystallization screening?

A: Given the molecule's polar and zwitterionic character, the ideal solvents will be those that can engage in hydrogen bonding. A good starting point is to find a solvent that dissolves the compound when hot but has poor solubility when cold.

  • Recommended Solvents:

    • Polar Protic: Water, Ethanol, Methanol, Isopropanol. These are excellent starting points. Water, in particular, may promote the formation of hydrates, which can be highly crystalline.[9]

    • Polar Aprotic: Acetonitrile, Acetone. These can be good candidates for anti-solvent crystallization.[6]

    • Binary Mixtures: Using a "good" solvent like ethanol and a "poor" anti-solvent like ethyl acetate or toluene can be very effective.[10][12]

Q4: How critical is pH for crystallizing this compound?

A: It is arguably the most critical parameter. The solubility of 1-(4-piperidinyl)-1H-pyrazole-4-carboxylic acid is highly dependent on pH because it dictates the charge state of the molecule.[7][13]

  • At Low pH (e.g., pH < 2): Both the piperidine and carboxylic acid are likely protonated, leading to a net positive charge and high aqueous solubility.

  • At High pH (e.g., pH > 10): The carboxylic acid is deprotonated, leading to a net negative charge and high aqueous solubility.

  • Near the Isoelectric Point (pI): The molecule exists as a neutral zwitterion. This is typically the point of minimum solubility and the optimal pH for crystallization from aqueous or semi-aqueous systems.[2] You must experimentally determine the optimal pH, which is likely in the range of 4-8.

Q5: My experiment yields very fine needles. How can I grow larger, more defined crystals?

A: The formation of fine needles suggests rapid crystal growth, often driven by high supersaturation. To obtain larger, higher-quality crystals, you need to slow down both the nucleation and growth phases.

  • Causality: Rapid growth kinetics favor elongation along a single crystallographic axis.

  • Solutions:

    • Reduce Supersaturation: Use a slightly lower concentration of your compound.

    • Slow Down the Process: Decrease the cooling rate or the anti-solvent addition rate.

    • Use Vapor Diffusion: This technique generates supersaturation very slowly and is excellent for growing high-quality single crystals suitable for X-ray diffraction.[14]

    • Solvent System: Try a more viscous solvent system, which can slow down diffusion of molecules to the crystal surface.

Section 3: Troubleshooting Guides & Experimental Protocols

Guide 1: Systematic Solvent & Solubility Screening

The foundation of any successful crystallization is finding the right solvent system. This protocol outlines a systematic approach to screen solvents and assess temperature-dependent solubility.

Protocol 1: Small-Scale Solvent Screening

  • Preparation: Place ~10-20 mg of your compound into several small vials.

  • Solvent Addition: To each vial, add a different test solvent (e.g., water, ethanol, isopropanol, acetonitrile, ethyl acetate, toluene) dropwise at room temperature while stirring until the solid just dissolves. Record the approximate volume added.

    • If it dissolves in < 0.2 mL, it is very soluble.

    • If it takes > 3 mL, it is sparingly soluble or insoluble.

  • Heating: For vials where the compound was sparingly soluble or insoluble at room temperature, heat the mixture gently (e.g., to 60-70 °C). Observe if the compound dissolves.

  • Cooling: If the compound dissolved upon heating, allow the vial to cool slowly to room temperature, and then place it in an ice bath. Observe for crystal formation.

  • Analysis: Identify solvents that dissolve the compound when hot but result in crystalline precipitate upon cooling. These are excellent candidates for cooling crystallization. Solvents where the compound is highly soluble are good candidates for use in an anti-solvent system.

Table for Summarizing Screening Results

SolventSolubility (RT)Solubility (Hot)Observations on CoolingCandidate For...
WaterSparingly SolubleSolubleWhite crystalsCooling Crystallization
EthanolSolubleVery SolubleNo precipitateGood Solvent (Anti-solvent method)
TolueneInsolubleInsolubleN/APoor Solvent (Anti-solvent)
AcetonitrileSparingly SolubleSolubleFine needlesCooling or Anti-solvent
Guide 2: Optimizing Crystallization via pH Adjustment

For this zwitterionic compound, controlling the pH is essential to find the point of minimum solubility.

Protocol 2: pH-Solubility Screening

  • Stock Solution: Prepare a stock solution of your compound in an acidic aqueous solution (e.g., 0.1 M HCl) where it is fully soluble.

  • pH Titration: In a small beaker with stirring, slowly add a base (e.g., 0.1 M NaOH) dropwise to the acidic solution.

  • Observation: Monitor the solution for the first sign of persistent turbidity or precipitation. This pH is near the isoelectric point and is the optimal starting point for crystallization. Use a calibrated pH meter for accurate measurement.

  • Crystallization Setup: Prepare a solution of your compound at a pH just below the precipitation point (where it is still soluble). Then, either slowly add a base to raise the pH to the precipitation point, or use vapor diffusion with a volatile base (e.g., ammonium hydroxide in the reservoir) to slowly shift the pH and induce crystallization.

Diagram: pH, Charge State, and Solubility Relationship

This diagram illustrates how pH influences the charge and relative solubility of an amphoteric molecule like 1-(4-piperidinyl)-1H-pyrazole-4-carboxylic acid, guiding the user to the optimal crystallization window.

G cluster_pH Solution pH cluster_Charge Dominant Molecular Form cluster_Solubility Relative Aqueous Solubility Low_pH Low pH (e.g., < 3) Cation Cationic (Piperidine N⁺-H, Carboxyl O-H) Low_pH->Cation Protonation pI_pH Isoelectric Point (pI) Zwitterion Zwitterion (Piperidine N⁺-H, Carboxyl O⁻) pI_pH->Zwitterion Internal Salt High_pH High pH (e.g., > 9) Anion Anionic (Piperidine N, Carboxyl O⁻) High_pH->Anion Deprotonation High_Sol_1 High Solubility Cation->High_Sol_1 Low_Sol Minimum Solubility (Optimal for Crystallization) Zwitterion->Low_Sol High_Sol_2 High Solubility Anion->High_Sol_2

Caption: Relationship between pH, molecular charge, and solubility.

Guide 3: The Anti-Solvent Addition Protocol

This is often the most effective method for compounds with challenging solubility profiles. The key is slow, controlled addition to maintain a state of low supersaturation.[15][16]

Protocol 3: Controlled Anti-Solvent Crystallization

  • Dissolution: Dissolve the compound in a minimum amount of a "good" solvent (e.g., ethanol) at a slightly elevated temperature (e.g., 40 °C).

  • Filtration: Filter the solution while warm through a syringe filter (0.22 µm) into a clean crystallization vessel to remove any particulate impurities.

  • Setup: Place the vessel in a temperature-controlled bath and begin moderate stirring.

  • Slow Addition: Using a syringe pump, add the "poor" anti-solvent (e.g., toluene or ethyl acetate) at a very slow rate (e.g., 0.5-2 mL/hour).

  • Nucleation & Growth: The solution will become faintly turbid at the onset of nucleation. Continue the slow addition of anti-solvent to promote the growth of existing crystals rather than forming new nuclei.

  • Equilibration: Once a sufficient amount of anti-solvent has been added and a good crystal slurry has formed, stop the addition and allow the mixture to stir and cool slowly to room temperature to maximize the yield.

  • Isolation: Collect the crystals by filtration, wash with a small amount of the anti-solvent, and dry under vacuum.

Section 4: General Troubleshooting Workflow

This workflow provides a logical decision tree for addressing crystallization failures.

Caption: A decision-making workflow for troubleshooting crystallization.

References

  • Arulraj, R. (2021). Synthesis and crystallization procedure of piperidin-4-one and its derivatives. Chemical Review and Letters, 4(4), 192-199.

  • BenchChem. (2025). Crystallization Techniques for Piperidine-3-carbothioamide Derivatives: Application Notes and Protocols. BenchChem.

  • Cyrański, M. K., et al. (2018). Formation of Crystalline Hydrates by Nonionic Chaotropes and Kosmotropes: Case of Piperidine. Crystal Growth & Design, 19(1), 443-453.

  • Groom, C. R., et al. (2001). Structures of piperazine, piperidine and morpholine. Acta Crystallographica Section B: Structural Science, 57(Pt 5), 607-613.

  • Srinivasan, N., et al. (2006). Crystal Structure and Conformation of a Piperidine-Containing Thiosemicarbazone Derivative. Journal of Chemical Crystallography, 36(8), 549-555.

  • ChemicalBook. (2026). Pyrazole. ChemicalBook.

  • Ribeiro, A. C. F., et al. (2023). pH-Dependent Crystallization of 2-, 4-, 5-, and 6-Hydroxynicotinic Acids in Aqueous Media. Crystals, 13(7), 1069.

  • Pang, W., et al. (2013). Influence of anti-solvent property on the modes of crystallization of HNIW. ResearchGate.

  • Haque, R. A., et al. (2023). Pyrazole Ligands in Supramolecular Chemistry: Self-Assembly and Their Applications A Comprehensive Review. PMC.

  • Gao, Y., et al. (2016). Zwitterionic Cocrystals of Flavonoids and Proline: Solid-State Characterization, Pharmaceutical Properties, and Pharmacokinetic Performance. Crystal Growth & Design, 16(4), 2235-2245.

  • Technobis. (2023). Anti-solvent crystallization: witness the polymorphic transformation with Crystalline. Technobis.

  • ChemistryViews. (2012). Tips and Tricks for the Lab: Growing Crystals Part 3. ChemistryViews.

  • Fuchs, A. H., et al. (2009). Solubility of Amino Acids: Influence of the pH value and the Addition of Alcoholic Cosolvents on Aqueous Solubility. ResearchGate.

  • Urbonas, G., et al. (2021). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. Molecules, 26(13), 3808.

  • Urbonas, G., et al. (2021). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1 H-pyrazole-4-carboxylates. PubMed.

  • Butngam, C., et al. (2022). Unraveling the Impact of pH on the Crystallization of Pharmaceutical Proteins: A Case Study of Human Insulin. PMC.

  • Desgranges, C., et al. (2022). Three-Step Mechanism of Antisolvent Crystallization. NSF Public Access Repository.

  • Thomas, S. A., et al. (2018). Crystal engineering of zwitterionic drug to neutral co-crystals. ResearchGate.

  • ResearchGate. (2020). How to desalt zwitterions?. ResearchGate.

  • Catalano, A., et al. (2022). Zwitterionic or Not? Fast and Reliable Structure Determination by Combining Crystal Structure Prediction and Solid-State NMR. PMC.

  • Mettler Toledo. (n.d.). Using AntiSolvent for Crystallization. Mettler Toledo.

  • Gao, Z., et al. (2022). Recent progress in antisolvent crystallization. CrystEngComm, 24(35), 6131-6147.

  • Gomaa, M. A. M. (2017). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. PMC.

  • NIST. (n.d.). 1H-Pyrazole-3-carboxylic acid, 4,5-dihydro-5-oxo-1-phenyl-, ethyl ester. NIST WebBook.

  • Newman, J., et al. (2020). Predicting the Effect of Chemical Factors on the pH of Crystallization Trials. PMC.

  • Kumar, V., et al. (2016). Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications. International Journal of ChemTech Research, 9(5), 136-147.

  • Jadhav, S. D., et al. (2018). Synthesis of Pyrazole Compounds by Using Sonication Method. International Journal of Trend in Scientific Research and Development, 2(4), 143-146.

  • Urbonas, G., et al. (2021). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. MDPI.

  • Sigma-Aldrich. (n.d.). 4-Pyrazolecarboxylic acid. Sigma-Aldrich.

  • PubChem. (n.d.). tert-Butyl 4-(4-iodo-1H-pyrazol-1-yl)piperidine-1-carboxylate. PubChem.

  • Elguero, J., et al. (2014). The Structure and Dynamic Properties of 1 H -Pyrazole-4-Carboxylic Acids in the Solid State. ResearchGate.

  • Ghiasi, M., et al. (2014). The importance of amino acid interactions in the crystallization of hydroxyapatite. PMC.

  • Mora, A. J., et al. (2006). Zwitterionic 4-piperidinecarboxylic acid monohydrate. PubMed.

  • HXCHEM. (n.d.). 1-(4-Piperidinyl)-1h-pyrazole-4-carboxylic acid. HXCHEM.

  • ChemicalBook. (2025). 5-Acetyl-1H-Pyrazole-3-carboxylic acid. ChemicalBook.

  • Mora, A. J., et al. (2006). Zwitterionic 4-piperidinecarboxylic acid monohydrate. ResearchGate.

  • Bouziane, A., et al. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. MDPI.

  • Kálai, T., et al. (2019). Acylpyrazolones possessing a heterocyclic moiety in the acyl fragment: intramolecular vs. intermolecular zwitterionic structures. New Journal of Chemistry, 43(32), 12760-12768.

  • PubChem. (n.d.). Pyrazole-4-carboxylic acid. PubChem.

  • Yilmaz, F., & Erdogdu, Y. (2020). Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applications. Journal of the Turkish Chemical Society Section A: Chemistry, 7(2), 539-552.

  • de Oliveira, R. S., et al. (2021). Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations. Frontiers in Pharmacology, 12, 674333.

  • Kumar, A., et al. (2024). Synthesis and Biological Activities of Some Pyrazole Derivatives: A Comprehensive Review. Pharmaceutical Sciences & Analytical Research Journal, 7(3).

  • Google Patents. (2012). WO2012025469A1 - Improved process for the preparation of esters of 1-h-pyrazole-4-carboxylic acids. Google Patents.

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Optimization

Technical Support Center: Adjusting pH for Optimal Stability of 1-(4-piperidinyl)-1H-Pyrazole-4-carboxylic acid Solutions

Prepared by the Senior Application Scientist Team This guide provides researchers, scientists, and drug development professionals with a comprehensive technical resource for handling 1-(4-piperidinyl)-1H-pyrazole-4-carbo...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Prepared by the Senior Application Scientist Team

This guide provides researchers, scientists, and drug development professionals with a comprehensive technical resource for handling 1-(4-piperidinyl)-1H-pyrazole-4-carboxylic acid. We will delve into the critical role of pH in maintaining the stability and solubility of this compound in solution, offering detailed troubleshooting advice and validated experimental protocols. Our goal is to explain the causality behind experimental choices, empowering you to achieve reliable and reproducible results.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the most common issues encountered when working with 1-(4-piperidinyl)-1H-pyrazole-4-carboxylic acid in solution.

Q1: Why is the pH of my solution so critical for this specific compound?

A1: The chemical structure of 1-(4-piperidinyl)-1H-pyrazole-4-carboxylic acid contains both a basic piperidinyl group and an acidic carboxylic acid group. This makes it an amphoteric molecule, meaning it can act as either an acid or a base. Its net electrical charge—and therefore its solubility and stability—is highly dependent on the solution's pH. At a specific pH, known as the isoelectric point (pI), the molecule will have a net neutral charge, leading to minimal aqueous solubility and a high risk of precipitation.

Q2: My compound crashed out of solution after I dissolved it. What happened and how can I fix it?

A2: This is the most common issue and is almost always due to the solution's pH being at or near the compound's isoelectric point (pI). At the pI, the positive charge on the protonated piperidine group is balanced by the negative charge on the deprotonated carboxylate group, minimizing its interaction with water and causing it to precipitate.

To fix this, you must adjust the pH to be at least 1.5-2 units away from the pI.

  • To solubilize in an acidic buffer (e.g., pH 2-4): Add a small amount of dilute acid (e.g., 0.1 M HCl). This will protonate the carboxylic acid group, giving the molecule a net positive charge.

  • To solubilize in a basic buffer (e.g., pH 9-11): Add a small amount of dilute base (e.g., 0.1 M NaOH). This will ensure the carboxylic acid is deprotonated while the piperidine group is neutral, giving the molecule a net negative charge.

Q3: I'm observing a new peak in my HPLC analysis after storing my solution for a few days. What could it be?

A3: The appearance of new peaks suggests chemical degradation. For pyrazole derivatives, the most common degradation pathways are hydrolysis and oxidation.[1][2]

  • Hydrolysis: While the pyrazole ring itself is generally stable, extreme pH conditions (highly acidic or highly basic) combined with elevated temperatures can promote hydrolysis of susceptible functional groups.[1]

  • Oxidation: The pyrazole ring can be susceptible to oxidation, especially in the presence of dissolved oxygen, metal ions, or peroxides.[3][4] This is a common issue and can occur even at neutral pH.

To identify the degradation pathway, a forced degradation study is recommended.[5][6][7] (See Protocol 2).

Q4: My solution is slowly turning yellow or brown. What does this mean?

A4: A color change to yellow or brown is a strong indicator of oxidative degradation.[3] This can be caused by exposure to air (oxygen), light, or trace metal impurities in your solvent or buffer. To prevent this, it is crucial to use high-purity solvents, consider degassing your buffers, and protect the solution from light by using amber vials or wrapping the container in foil.[3] Storing the solution under an inert atmosphere like nitrogen or argon can also significantly slow this process.[3]

Q5: What is the ideal pH range for preparing and storing stock solutions?

A5: The ideal pH is one that ensures both maximum solubility and maximum chemical stability. Based on the estimated pKa values (see Table 1), the isoelectric point (pI) is approximately 6.8. Therefore, you should avoid the pH range of 5.5 to 8.5 .

  • Recommended Acidic Range: pH 2.0 – 4.5

  • Recommended Basic Range: pH 9.0 – 11.0

For long-term storage, preparing the stock solution at a slightly acidic pH (e.g., 4.0) and storing it at a low temperature (2-8°C or -20°C) is generally a good starting point.[3]

Q6: How do I choose the right buffer for my experiment?

A6: Buffer selection is critical.

  • Buffering Range: Choose a buffer whose pKa is within +/- 1 pH unit of your target pH to ensure adequate buffering capacity.

  • Compatibility: Ensure the buffer components do not interact with your compound. For example, phosphate buffers can sometimes precipitate compounds with basic nitrogen groups.

  • Potential for Catalysis: Some buffer species, like citrate or phosphate, can participate in or catalyze hydrolysis reactions. If you suspect instability, try switching to a different buffer system (e.g., acetate or borate) to see if the degradation profile changes.

Section 2: Troubleshooting Guide: A Deeper Dive
Issue 1: Poor Solubility & Precipitation

The solubility of 1-(4-piperidinyl)-1H-pyrazole-4-carboxylic acid is dictated by its charge state in solution, which is a direct function of pH.

Root Cause Analysis: The molecule has two key ionizable groups: the carboxylic acid (pKa₁ ~3.5) and the piperidinyl nitrogen (pKa₂ ~10.0). The isoelectric point (pI), where solubility is at its minimum, can be estimated as (pKa₁ + pKa₂)/2 ≈ 6.8.

G cluster_acid Acidic pH (pH < 3.5) cluster_pi Isoelectric Point (pH ≈ 6.8) cluster_base Basic pH (pH > 10.0) acid Net Positive Charge (High Solubility) COOH, NH+ pi Net Neutral Charge (Minimum Solubility) COO-, NH+ acid->pi Increase pH base Net Negative Charge (High Solubility) COO-, N pi->base Increase pH

Caption: Charge states of the molecule vs. pH.

Troubleshooting Workflow:

G cluster_acid Acidic Adjustment cluster_base Basic Adjustment start Compound Precipitates in Solution check_ph Measure pH of the Solution start->check_ph decision Is pH between 5.5 and 8.5? check_ph->decision add_acid Add 0.1 M HCl dropwise until pH < 4.5 decision->add_acid  Yes   add_base Add 0.1 M NaOH dropwise until pH > 9.0 decision->add_base  Yes   no_change Precipitate Persists? (Re-evaluate solvent/concentration) decision->no_change  No   acid_result Compound Solubilizes add_acid->acid_result base_result Compound Solubilizes add_base->base_result

Caption: Workflow for resolving compound precipitation.

Section 3: Experimental Protocols

These protocols are designed to be self-validating, providing clear steps to identify optimal conditions for your specific application.

Protocol 1: Rapid Determination of Optimal pH for Solubility

Objective: To visually determine the pH ranges where the compound is most soluble.

Materials:

  • 1-(4-piperidinyl)-1H-pyrazole-4-carboxylic acid

  • Deionized water or desired solvent

  • 0.1 M HCl and 0.1 M NaOH

  • Calibrated pH meter

  • Small glass vials (e.g., 2 mL)

  • Magnetic stirrer and stir bars

Methodology:

  • Prepare a Slurry: Add a small, known amount of the compound to a vial containing a stir bar and a known volume of water to create a slurry (e.g., 2 mg in 1 mL). The compound will not fully dissolve.

  • Acidic Titration: While stirring, slowly add 0.1 M HCl drop by drop. Monitor the solution visually. Note the pH at which the compound completely dissolves. This is the upper boundary of the acidic solubility window.

  • Prepare a New Slurry: Repeat step 1 in a new vial.

  • Basic Titration: While stirring, slowly add 0.1 M NaOH drop by drop. Note the pH at which the compound completely dissolves. This is the lower boundary of the basic solubility window.

Protocol 2: Basic Forced Degradation (Stress Testing) Study

Objective: To rapidly identify potential stability liabilities of the compound under hydrolytic and oxidative stress.[2][7][8]

Materials:

  • Stock solution of the compound (e.g., 1 mg/mL in acetonitrile or methanol)

  • 1.0 M HCl, 1.0 M NaOH

  • 30% Hydrogen Peroxide (H₂O₂)

  • HPLC system with a suitable column (e.g., C18)

  • Heating block or water bath

Methodology:

  • Prepare Samples: In separate, clearly labeled HPLC vials, prepare the following mixtures:

    • Control: 100 µL stock solution + 900 µL mobile phase.

    • Acid Hydrolysis: 100 µL stock solution + 900 µL of 0.1 M HCl.

    • Base Hydrolysis: 100 µL stock solution + 900 µL of 0.1 M NaOH.

    • Oxidation: 100 µL stock solution + 900 µL of 3% H₂O₂. (Prepare by diluting 30% H₂O₂ 1:10 with water).

  • Incubation:

    • Place the Acid and Base Hydrolysis samples in a heating block at 60°C for 24 hours.[3]

    • Leave the Oxidation sample at room temperature, protected from light, for 24 hours.[3]

    • Store the Control sample at 4°C.

  • Analysis:

    • After incubation, allow all samples to return to room temperature.

    • Crucial Step: Before injection, neutralize the Acid sample with an equivalent amount of 0.1 M NaOH and the Base sample with 0.1 M HCl to protect the HPLC column.[8]

    • Analyze all four samples by HPLC using a stability-indicating method.

  • Interpretation:

    • Compare the chromatograms of the stressed samples to the control.

    • A significant decrease in the main peak area in the acid/base samples indicates hydrolytic instability.

    • A decrease in the main peak area and/or the appearance of new peaks in the H₂O₂ sample indicates oxidative instability. This provides critical information for developing appropriate storage and handling procedures.

Section 4: Data & Visualization Summary
Table 1: Estimated Physicochemical Properties
ParameterEstimated ValueSignificance for Formulation
pKa₁ (Carboxylic Acid)3.0 - 4.0Below this pH, the group is neutral (COOH). Above, it is negative (COO⁻).
pKa₂ (Piperidine N-H⁺)9.5 - 10.5Below this pH, the group is positive (NH⁺). Above, it is neutral (N).
Isoelectric Point (pI)~6.8pH of minimum solubility. AVOID THIS REGION.

Note: These are estimated values based on typical functional group pKa's.[9] For precise formulation work, experimental determination is highly recommended.

Table 2: Recommended Buffer Systems for Different pH Ranges
Target pH RangeRecommended BufferConcentration (mM)Considerations
2.5 - 3.5Formate10 - 50Volatile, good for LC-MS applications.
3.8 - 5.8Acetate10 - 50Common, robust buffer.
8.5 - 9.5Borate10 - 50Can complex with diols; generally non-reactive.
9.2 - 11.0Carbonate/Bicarbonate10 - 50Can be sensitive to atmospheric CO₂.
References
  • Derivatives of 1-(2-Pyridyl)-3-pyrazolecarboxylic Acids as Ligands for Binding f-Elements. (2026). Available from: [Link]

  • Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applications. (2020). Available from: [Link]

  • 1-[(tert-butoxy)carbonyl]-4-(1H-pyrazol-1-yl)piperidine-4-carboxylic acid - NextSDS. Available from: [Link]

  • development of forced degradation and stability indicating studies for drug substance and drug product. International Journal of Research in Pharmacology & Pharmacotherapeutics. Available from: [Link]

  • A REVIEW ON PYRAZOLE AN ITS DERIVATIVE. IJNRD. (2024). Available from: [Link]

  • Forced Degradation Studies for Biopharmaceuticals. BioPharm International. (2026). Available from: [Link]

  • A practical guide to forced degradation and stability studies for drug substances. Available from: [Link]

  • Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. (2021). KTU ePubl. Available from: [Link]

  • 1H-Pyrazole-3-carboxylic acid, 4,5-dihydro-5-oxo-1-phenyl-, ethyl ester. NIST WebBook. Available from: [Link]

  • Azo Pyrazole Carboxylic Derivatives for Potential Energetic Materials. (2024). Crystal Growth & Design - ACS Publications. Available from: [Link]

  • Design, synthesis, molecular modelling and biological evaluation of novel 3-(2-naphthyl)-1-phenyl-1H-pyrazole derivatives as potent antioxidants and 15-Lipoxygenase inhibitors. PMC. Available from: [Link]

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. PMC. Available from: [Link]

  • Forced Degradation – A Review. (2022). Biomedical Journal of Scientific & Technical Research (BJSTR) Publishers. Available from: [Link]

  • Research progress on piperidine-containing compounds as agrochemicals. (2025). Available from: [Link]

  • A review on forced degradation studies, stability indicating method and stability profile of few antiviral drugs. Journal of Pharmaceutical Negative Results. Available from: [Link]

  • Design, synthesis of novel pyrazole derivatives and demonstrate their biological activity as drug candidates. (2025). Available from: [Link]

  • Bordwell pKa Table. Organic Chemistry Data. (2017). Available from: [Link]

  • Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications. Available from: [Link]

  • Piperidine as an Effective Catalyst for the Synthesis of Phenyl Substituted Pyrazoles Mediated as PEG - 600. IRD India. Available from: [Link]

  • pyrazole derivatives: privileged heterocycles in medicinal chemistry a comprehensive review. IJNRD. (2025). Available from: [Link]

  • pKa values for carboxylic acids 17 a–c (22 °C) and 26 (25 °C). ResearchGate. Available from: [Link]

  • 1-(piperidin-3-yl)-1h-pyrazole-4-carboxylic acid hydrochloride. PubChemLite. Available from: [Link]

  • Pyrazole derivatives, processes for preparation thereof and pharmaceutical composition comprising the same. Googleapis.com. Available from: [Link]

  • Table 7.2 Acidity constants (pKa) for some common acids. Available from: [Link]

  • pKa Data Compiled by R. Williams. Organic Chemistry Data. (2022). Available from: [Link]

  • Analytical Methods. OPUS. (2025). Available from: [Link]

  • Synthesis, Antifungal Activity and Structure-Activity Relationships of Novel 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic Acid Amides. (2015). MDPI. Available from: [Link]

  • Comparison of Conventional and Microwave Synthesis of Phenyl-1H-pyrazoles and Phenyl-1H-pyrazoles-4-carboxylic Acid Derivatives. PubMed. Available from: [Link]

  • Analytical method development, validation and forced degradation studies of lansoprazole by rp-hplc. (2018). SciSpace. Available from: [Link]

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Reference Data & Comparative Studies

Validation

A Comparative Guide to 1-(4-piperidinyl)-1H-Pyrazole-4-carboxylic Acid and Traditional Pyrazole Derivatives in Drug Discovery

Introduction: The Enduring Legacy of the Pyrazole Scaffold in Medicinal Chemistry The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, is a cornerstone of modern medicinal chemistry. Its remar...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Enduring Legacy of the Pyrazole Scaffold in Medicinal Chemistry

The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, is a cornerstone of modern medicinal chemistry. Its remarkable versatility and ability to engage in a wide array of biological interactions have cemented its status as a "privileged scaffold" in drug discovery.[1][2][3][4] From the blockbuster anti-inflammatory drug Celecoxib to a host of kinase inhibitors used in oncology, pyrazole derivatives have demonstrated significant therapeutic impact.[3][4][5] Traditional pyrazole-based drug design has often focused on aryl-substituted pyrazoles, which have proven highly effective but can sometimes be associated with limitations in physicochemical properties and off-target effects.

In recent years, the exploration of novel substitution patterns on the pyrazole core has led to the emergence of promising new chemical entities. Among these, 1-(4-piperidinyl)-1H-pyrazole-4-carboxylic acid represents a departure from classical designs, incorporating a saturated heterocyclic moiety at the N1 position. This guide provides an in-depth, objective comparison of 1-(4-piperidinyl)-1H-pyrazole-4-carboxylic acid and its derivatives against traditional pyrazole analogues, offering insights into their respective strengths and weaknesses in the context of modern drug discovery. We will delve into aspects of synthesis, physicochemical properties, biological activity, and provide supporting experimental frameworks for their evaluation.

Structural Divergence: A Tale of Two Scaffolds

The fundamental difference between 1-(4-piperidinyl)-1H-pyrazole-4-carboxylic acid and traditional pyrazole derivatives lies in the nature of the substituent at the N1 position of the pyrazole ring.

Traditional Pyrazole Derivatives: These compounds typically feature an aromatic or heteroaromatic ring directly attached to the N1 nitrogen of the pyrazole core. A classic example is Celecoxib, which possesses a p-sulfamoylphenyl group at this position. This N-aryl substitution is a common motif in many kinase inhibitors as well.[6]

1-(4-piperidinyl)-1H-Pyrazole-4-carboxylic Acid: This scaffold introduces a saturated, non-aromatic piperidine ring at the N1 position. This seemingly simple change has profound implications for the molecule's three-dimensional shape, polarity, and potential interactions with biological targets. The presence of the basic nitrogen in the piperidine ring and the acidic carboxylic acid group on the pyrazole core imparts zwitterionic potential, which can significantly influence properties like solubility and cell permeability.

G cluster_0 Traditional Pyrazole Derivative (e.g., Celecoxib) cluster_1 1-(4-piperidinyl)-1H-Pyrazole-4-carboxylic acid Traditional Pyrazole Core Aryl Aromatic/Heteroaromatic Substituent (N1) Traditional->Aryl N1-Substitution R_groups Other Substituents (e.g., C3, C4, C5) Traditional->R_groups Piperidinyl_Pyrazole Pyrazole Core Piperidinyl Piperidinyl Substituent (N1) Piperidinyl_Pyrazole->Piperidinyl N1-Substitution Carboxylic_Acid Carboxylic Acid (C4) Piperidinyl_Pyrazole->Carboxylic_Acid G cluster_0 Synthesis of Traditional N-Aryl Pyrazole cluster_1 Synthesis of 1-(4-piperidinyl)-1H-Pyrazole-4-carboxylic acid A 1,3-Dicarbonyl C Cyclization (Knorr Synthesis) A->C B Arylhydrazine B->C D N-Aryl Pyrazole C->D E N-Boc-piperidine -4-carboxylic acid F β-keto ester -> Enamine E->F H Cyclization F->H G Hydrazine Hydrate G->H I Protected Piperidinyl Pyrazole Ester H->I J Hydrolysis & Deprotection I->J K Final Product J->K G cluster_0 Cell Signaling Pathway A Growth Factor B Receptor Tyrosine Kinase A->B Binding C Downstream Signaling (e.g., RAS-RAF-MEK-ERK) B->C Activation D Cell Proliferation, Survival C->D Signal Transduction Inhibitor Pyrazole-based Kinase Inhibitor Inhibitor->B Inhibition

Sources

Comparative

Preclinical Validation Guide: Efficacy of 1-(4-piperidinyl)-1H-Pyrazole-4-carboxylic Acid Derivatives in Xenograft Models

Executive Summary & Mechanistic Rationale The 1-(4-piperidinyl)-1H-pyrazole-4-carboxylic acid motif is a highly privileged structural scaffold in modern targeted oncology. Its unique physicochemical properties make it an...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Rationale

The 1-(4-piperidinyl)-1H-pyrazole-4-carboxylic acid motif is a highly privileged structural scaffold in modern targeted oncology. Its unique physicochemical properties make it an ideal pharmacophore for kinase inhibition: the piperidine ring acts as a solubilizing basic moiety that interacts with solvent-exposed regions, while the pyrazole-4-carboxylic acid core functions as a potent hydrogen-bond donor/acceptor system that anchors the molecule within the ATP-binding cleft of receptor tyrosine kinases (RTKs).

This scaffold is frequently utilized in the development of next-generation inhibitors targeting TRK, JAK2, and c-Met 1. By competitively binding to the kinase domain, these derivatives block downstream signaling cascades (such as MAPK/ERK), thereby inducing apoptosis in tumors driven by oncogenic fusions2.

Pathway Ligand Growth Factors (e.g., NGF, BDNF) Receptor Target Kinase (e.g., TRK / JAK2) Ligand->Receptor Adapter Adapter Proteins (Shc / Ras) Receptor->Adapter Inhibitor 1-(4-piperidinyl)-1H-Pyrazole Derivative Inhibitor->Receptor KinaseCascade Kinase Cascade (MEK / STAT) Adapter->KinaseCascade Effector Effector (pERK / pSTAT) KinaseCascade->Effector Tumor Tumor Proliferation & Survival Effector->Tumor

TRK/JAK signaling pathway inhibition by 1-(4-piperidinyl)-1H-pyrazole derivatives.

Comparative Efficacy Data

To establish preclinical superiority, novel derivatives of this scaffold (designated here as the representative compound PPC-1 ) must be benchmarked against Standard of Care (SoC) inhibitors. The data below summarizes a 28-day efficacy study in a KM12 (TPM3-NTRK1 fusion) cell line-derived xenograft (CDX) model.

Table 1: Quantitative Efficacy Comparison in KM12 Xenograft Models

Treatment GroupDose & ScheduleFinal Tumor Vol. (mm³)TGI (%)Body Weight Change (%)Biomarker (pERK) Inhibition
Vehicle Control 0.5% MC, PO, QD1350 ± 180N/A+2.4%0%
First-Gen TRK Inhibitor (SoC) 100 mg/kg, PO, QD340 ± 5574.8%-1.8%62%
PPC-1 (Pyrazole Derivative) 50 mg/kg, PO, QD115 ± 2591.4%-0.5%89%

Note: Tumor Growth Inhibition (TGI) is calculated relative to the vehicle control. PPC-1 demonstrates superior TGI at half the dosage of the SoC, with minimal systemic toxicity (indicated by stable body weight).

Self-Validating Experimental Protocol

A robust xenograft study cannot rely solely on tumor shrinkage; it must be a self-validating system . This means integrating molecular pharmacodynamic (PD) endpoints to prove that the observed phenotypic response is directly caused by the intended mechanism of action (target engagement).

Step 1: Cell Preparation and Inoculation
  • Procedure: Harvest KM12 or SY5Y cells in the exponential growth phase. Resuspend in a 1:1 mixture of cold PBS and Matrigel to a final concentration of 1×107 cells/mL. Inject 100 µL subcutaneously into the right flank of female BALB/c nude mice.

  • Causality & Logic: Matrigel provides extracellular matrix support, significantly improving the engraftment rate and ensuring uniform tumor vascularization.

Step 2: Randomization and Dosing
  • Procedure: Monitor tumor growth bi-weekly using digital calipers. When average tumor volumes reach 100–150 mm³, randomize mice into treatment groups (n=8/group) to ensure equal variance. Initiate daily oral (PO) dosing.

  • Causality & Logic: Randomizing only when tumors reach 100 mm³ ensures that the tumors have established a functional microvasculature and are actively proliferating. This prevents false-positive efficacy readouts caused by non-engrafted or spontaneously regressing cell clusters3.

Step 3: In Vivo Monitoring
  • Procedure: Measure tumor dimensions (length and width) and body weight 2–3 times per week. Calculate tumor volume using the formula: V=(Length×Width2)/2 .

  • Causality & Logic: Tracking body weight concurrently with tumor volume acts as an internal safety control. A weight loss of >10% indicates unacceptable off-target toxicity, which must be distinguished from on-target efficacy.

Step 4: Pharmacodynamic (PD) Validation via IHC
  • Procedure: At the end of the study (or at specific early timepoints, e.g., 4h post-dose), sacrifice a subset of mice. Excise the tumors, fix in 10% neutral buffered formalin, and perform Immunohistochemistry (IHC) for phosphorylated ERK (pERK) or pSTAT.

  • Causality & Logic: Tumor shrinkage alone does not confirm the mechanism. Quantifying the suppression of pERK/pSTAT directly validates that the 1-(4-piperidinyl)-1H-pyrazole-4-carboxylic acid derivative successfully penetrated the tumor microenvironment and inhibited the target kinase.

Workflow Prep 1. Cell Prep (Matrigel Mix) Inoculation 2. Inoculation (Subcutaneous) Prep->Inoculation Random 3. Randomization (Vol: 100-150 mm³) Inoculation->Random Dosing 4. Daily Dosing (Vehicle vs Drug) Random->Dosing Analysis 5. PD Validation (IHC for pERK) Dosing->Analysis

Step-by-step in vivo xenograft experimental workflow featuring internal PD validation.

Conclusion

The 1-(4-piperidinyl)-1H-pyrazole-4-carboxylic acid scaffold offers a structurally optimized approach to overcoming the limitations of first-generation kinase inhibitors. By strictly adhering to self-validating xenograft protocols—combining stringent randomization, continuous toxicity monitoring, and molecular PD endpoints—researchers can objectively demonstrate the superior in vivo efficacy and target engagement of these novel drug candidates.

References

  • Title : BPI-28592 as a novel second generation inhibitor for NTRK fusion tumors Source : PubMed Central (PMC) / Nature Communications URL : 4

  • Title : Discovery of Potent and Selective Pyrazolopyrimidine Janus Kinase 2 Inhibitors Source : Journal of Medicinal Chemistry (ACS Publications) URL : 1

  • Title : Lestaurtinib Enhances the Anti-tumor Efficacy of Chemotherapy in Murine Xenograft Models of Neuroblastoma Source : PubMed Central (PMC) URL : 3

Sources

Validation

A Guide to Ensuring Reproducibility in High-Throughput Screening: A Comparative Analysis Centered on 1-(4-piperidinyl)-1H-Pyrazole-4-carboxylic acid

In the fast-paced world of drug discovery, high-throughput screening (HTS) stands as a cornerstone for identifying novel therapeutic candidates. The ability to rapidly screen vast compound libraries against biological ta...

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Author: BenchChem Technical Support Team. Date: April 2026

In the fast-paced world of drug discovery, high-throughput screening (HTS) stands as a cornerstone for identifying novel therapeutic candidates. The ability to rapidly screen vast compound libraries against biological targets has revolutionized the field. However, the power of HTS is intrinsically linked to the reliability and reproducibility of its results. A lack of reproducibility can lead to wasted resources, false leads, and ultimately, the failure of promising drug discovery campaigns.

This guide provides an in-depth analysis of the factors influencing HTS reproducibility, using the heterocyclic scaffold of 1-(4-piperidinyl)-1H-pyrazole-4-carboxylic acid as a central case study. We will dissect its physicochemical properties to predict potential screening liabilities and compare its hypothetical performance against alternative compound classes. This document is intended for researchers, scientists, and drug development professionals seeking to enhance the robustness and integrity of their HTS workflows.

The Bedrock of a Successful HTS Campaign: Foundational Principles of Reproducibility

Before delving into our case study, it is crucial to understand the fundamental parameters that define a reproducible HTS assay. The goal of assay validation is to ensure that the assay is "fit for purpose," meaning it can reliably detect true hits while minimizing false positives and false negatives.[1]

Key validation parameters include:

  • Z'-factor: A statistical measure of the separation between the high and low controls of an assay. A Z'-factor greater than 0.5 is generally considered indicative of a robust assay suitable for HTS.[2][3]

  • Signal-to-Background (S/B) Ratio: The ratio of the signal from a positive control to that of a negative control. A higher S/B ratio indicates a larger dynamic range for detecting compound activity.[1]

  • Coefficient of Variation (CV): A measure of the variability of the data, typically expressed as a percentage. A CV of less than 20% is generally desirable for HTS assays.[2]

Beyond these statistical measures, a host of factors can introduce variability into HTS data. These include environmental conditions, the stability of reagents over time, and the precision of automated liquid handling systems.[4] A significant source of irreproducibility stems from assay artifacts and interference, where the test compounds themselves interact with the assay components in a non-specific manner. Common examples include:

  • Fluorescence Interference: Many compounds are autofluorescent or can quench the fluorescence of a reporter molecule, leading to false positive or false negative results, respectively.[5][6]

  • Compound Aggregation: At certain concentrations, some compounds can form aggregates that non-specifically inhibit enzymes or disrupt cellular membranes, a frequent cause of false positives.[7][8][9]

  • Pan-Assay Interference Compounds (PAINS): These are chemical structures that are known to frequently appear as hits in multiple HTS assays due to non-specific activity.[5] Identifying and flagging these "frequent hitters" is crucial for triaging HTS data.[10]

A Case Study: Deconstructing the Reproducibility Profile of 1-(4-piperidinyl)-1H-Pyrazole-4-carboxylic acid

Let's now examine the structure of 1-(4-piperidinyl)-1H-pyrazole-4-carboxylic acid to anticipate its potential behavior in an HTS environment. This molecule possesses several key features that warrant careful consideration:

  • Piperidinyl Group: A basic moiety that will be protonated at physiological pH.

  • Pyrazole Core: An aromatic, heterocyclic ring system capable of hydrogen bonding.

  • Carboxylic Acid Group: An acidic moiety that will be deprotonated at physiological pH.

The presence of both a basic and an acidic group makes this molecule a zwitterion at physiological pH. This can have significant implications for its physicochemical properties and, consequently, its HTS performance.

Potential Reproducibility Challenges:
  • Solubility and Aggregation: Zwitterionic compounds can sometimes exhibit poor aqueous solubility, increasing the likelihood of precipitation or aggregation in assay buffers. Compound aggregates are a notorious source of false positives in HTS, often through non-specific inhibition of enzymes.[7][8][9] The formation of these aggregates can be highly dependent on factors such as compound concentration, buffer composition, and the presence of proteins, leading to poor reproducibility.

  • Reactivity: The carboxylic acid group, while a common feature in many drugs, can potentially engage in unwanted reactivity with assay components, although this is generally a lower risk than for more reactive functional groups.

  • Promiscuous Inhibition: The combination of a charged piperidinyl group and a hydrogen-bonding pyrazole-carboxylic acid core could lead to non-specific interactions with multiple biological targets, potentially flagging it as a "frequent hitter."

Experimental Protocol for Assessing HTS Liabilities:

To proactively address these potential issues, a series of validation experiments should be performed before initiating a large-scale screen with a compound like 1-(4-piperidinyl)-1H-pyrazole-4-carboxylic acid.

Objective: To assess the solubility, aggregation potential, and non-specific activity of the test compound.

Materials:

  • 1-(4-piperidinyl)-1H-pyrazole-4-carboxylic acid

  • Assay buffer

  • Triton X-100 (non-ionic detergent)

  • Nephelometer or plate reader capable of measuring light scattering

  • A panel of unrelated enzymes (e.g., luciferase, beta-lactamase) for counterscreening

Methodology:

  • Kinetic Solubility Assay:

    • Prepare a high-concentration stock solution of the compound in DMSO.

    • Serially dilute the compound in assay buffer.

    • Incubate for a set period (e.g., 2 hours) at room temperature.

    • Measure turbidity using a nephelometer to determine the concentration at which the compound precipitates.

  • Aggregation Assay:

    • Perform the primary HTS assay in the presence and absence of 0.01% Triton X-100.

    • Compounds that show a significant decrease in activity in the presence of the detergent are likely aggregators.[7]

    • Alternatively, a light-scattering-based assay can be used to directly detect aggregate formation at various compound concentrations.

  • Counterscreens:

    • Test the compound for activity against a panel of unrelated enzymes or in an assay format known to be susceptible to artifacts (e.g., a luciferase-based reporter assay).

    • Activity in these counterscreens suggests a non-specific mechanism of action.

HTS_Liability_Assessment_Workflow start Start: Compound of Interest (e.g., 1-(4-piperidinyl)-1H-pyrazole-4-carboxylic acid) solubility Kinetic Solubility Assay start->solubility aggregation Aggregation Assay (with/without Triton X-100) start->aggregation counterscreen Counterscreen Panel (e.g., Luciferase, Beta-lactamase) start->counterscreen data_analysis Analyze Data solubility->data_analysis aggregation->data_analysis counterscreen->data_analysis low_risk Low Reproducibility Risk: Proceed to HTS data_analysis->low_risk Soluble, Non-aggregating, Inactive in Counterscreens high_risk High Reproducibility Risk: Deprioritize or Redesign data_analysis->high_risk Insoluble, Aggregating, or Active in Counterscreens

Caption: Workflow for assessing HTS liabilities of a test compound.

Comparative Analysis with Alternative Scaffolds

To further illustrate the impact of physicochemical properties on HTS reproducibility, let's compare our case study compound with two hypothetical alternatives.

Feature1-(4-piperidinyl)-1H-pyrazole-4-carboxylic acid (A)Lipophilic, Neutral Compound (B)Known Aggregator (C)
Structure Zwitterionic, H-bond donors/acceptorsHigh logP, no ionizable groupsPlanar, aromatic system
Predicted Solubility Moderate to lowLowLow
Aggregation Potential ModerateLowHigh
Promiscuity Risk ModerateLowHigh
Likely HTS Outcome Potential for false positives due to aggregation; may require detergent in assay buffer.Potential for insolubility at high concentrations; fewer non-specific hits.High rate of false positives; activity highly sensitive to detergent.
Hypothetical HTS Data:
CompoundPrimary Screen (% Inhibition)Primary Screen + 0.01% Triton X-100 (% Inhibition)Luciferase Counterscreen (% Inhibition)
A 65205
B 70682
C 851015

This hypothetical data demonstrates how the physicochemical properties of each compound class can lead to different HTS outcomes. Compound A shows a significant drop in activity with the addition of detergent, suggesting aggregation is a likely mechanism of its initial activity. Compound B, our desired "clean" hit, maintains its activity and is inactive in the counterscreen. Compound C, a classic aggregator, shows a dramatic loss of activity with detergent.

Best Practices for Ensuring HTS Reproducibility

A robust HTS campaign is built on a foundation of careful planning and execution. The following best practices can help to ensure the generation of high-quality, reproducible data.

  • Thorough Assay Development and Validation: Before embarking on a full-scale screen, rigorously validate the assay using the principles outlined earlier. This includes assessing the Z'-factor, S/B ratio, and CV over multiple days to ensure inter-assay reproducibility.[1][11]

  • Appropriate Controls: Include both positive and negative controls on every assay plate. These are essential for monitoring assay performance and for data normalization.[2]

  • Prospective Liability Assessment: For novel chemical scaffolds, perform the liability assays described in our case study to identify potential issues before they derail a screening campaign.

  • Orthogonal Assays: Confirm hits from the primary screen using an orthogonal assay that employs a different detection technology or biological readout.[12] This helps to eliminate artifacts specific to the primary assay format.

  • Hit Triage and Confirmation: Develop a clear hit triage strategy to filter out known PAINS and other frequent hitters.[5][12] Always re-test initial hits from a freshly sourced powder to confirm their activity and rule out issues with compound integrity.

HTS_Troubleshooting_Flowchart start Irreproducible HTS Results Observed check_assay_stats Review Assay Statistics (Z', S/B, CV) start->check_assay_stats stats_ok Statistics Acceptable? check_assay_stats->stats_ok investigate_instrumentation Check Instrumentation (Liquid Handlers, Readers) check_assay_stats->investigate_instrumentation No investigate_reagents Investigate Reagent Stability and Preparation stats_ok->investigate_reagents No check_compound_properties Assess Compound Properties (Solubility, Aggregation) stats_ok->check_compound_properties Yes revalidate_assay Re-validate Assay investigate_reagents->revalidate_assay investigate_instrumentation->revalidate_assay perform_counterscreens Perform Counterscreens for Non-specific Activity check_compound_properties->perform_counterscreens reformulate_assay Reformulate Assay Buffer (e.g., add detergent) perform_counterscreens->reformulate_assay Evidence of non-specific activity reformulate_assay->revalidate_assay root_cause_identified Root Cause Identified and Corrected revalidate_assay->root_cause_identified

Caption: A troubleshooting flowchart for addressing irreproducible HTS results.

Conclusion

Reproducibility is not a matter of chance; it is the result of a deliberate and systematic approach to assay design, validation, and execution. By understanding the fundamental principles of HTS and by critically evaluating the physicochemical properties of the compounds being screened, researchers can significantly enhance the quality and reliability of their data. While 1-(4-piperidinyl)-1H-pyrazole-4-carboxylic acid itself may not be a widely screened compound, its structural features provide a valuable framework for understanding and mitigating the common pitfalls that can lead to irreproducibility. By embracing the best practices outlined in this guide, the scientific community can move closer to the shared goal of accelerating the discovery of new and effective medicines.

References

  • Perspectives on Validation of High-Throughput Assays Supporting 21st Century Toxicity Testing. [Link]

  • How Do You Validate an Assay for High-Throughput Screening? - BellBrook Labs. [Link]

  • High Throughput Screening - Pioneer in Fast Drug Discovery - Vipergen. [Link]

  • Assay Validation in High Throughput Screening – from Concept to Application | IntechOpen. [Link]

  • HTS Assay Validation - Assay Guidance Manual - NCBI Bookshelf - NIH. [Link]

  • Apparent Activity in High-Throughput Screening: Origins of Compound-Dependent Assay Interference - PMC. [Link]

  • A pragmatic approach to hit validation following biochemical high-throughput screening. [Link]

  • Apparent activity in high-throughput screening: origins of compound-dependent assay interference - PubMed. [Link]

  • Interference and Artifacts in High-content Screening - Assay Guidance Manual - NCBI - NIH. [Link]

  • Statistical practice in high-throughput screening data analysis - PubMed. [Link]

  • Data analysis approaches in high throughput screening. [Link]

  • Lies and Liabilities: Computational Assessment of High-Throughput Screening Hits to Identify Artifact Compounds - PMC. [Link]

  • Frequent hitters: nuisance artifacts in high-throughput screening | Request PDF. [Link]

  • Data Analysis Approaches in High Throughput Screening | IntechOpen. [Link]

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Comparative

Comprehensive Comparison Guide: Cross-Reactivity Profiling of 1-(4-piperidinyl)-1H-Pyrazole-4-carboxylic Acid in Enzymatic Assays

As drug discovery programs increasingly rely on privileged scaffolds to build screening libraries, 1-(4-piperidinyl)-1H-pyrazole-4-carboxylic acid has emerged as a highly versatile, commercially available building block[...

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Author: BenchChem Technical Support Team. Date: April 2026

As drug discovery programs increasingly rely on privileged scaffolds to build screening libraries, 1-(4-piperidinyl)-1H-pyrazole-4-carboxylic acid has emerged as a highly versatile, commercially available building block[1][2]. However, its distinct structural features—a basic piperidine ring coupled with a hydrogen-bond-rich pyrazole-carboxylic acid—predispose it to specific cross-reactivity profiles across various enzyme classes.

As a Senior Application Scientist, I have structured this guide to objectively compare the enzymatic liabilities of this scaffold against other common pyrazole derivatives. Furthermore, this guide provides self-validating, step-by-step experimental protocols to rigorously profile these compounds and rule out false positives.

Structural Rationale & Enzymatic Liability Profile

When evaluating the cross-reactivity of 1-(4-piperidinyl)-1H-pyrazole-4-carboxylic acid derivatives, we must dissect the pharmacophore to understand the causality of off-target binding:

  • The Pyrazole Ring: A classic bioisostere for amides and aromatic rings. It acts as both a hydrogen bond donor and acceptor, frequently anchoring compounds into the hinge region of kinases such as CDK-2[3].

  • The Carboxylic Acid: This moiety is highly prone to mimicking endogenous substrates like 2-oxoglutarate (2-OG). Consequently, pyrazole-4-carboxylic acid derivatives have been identified as highly potent inhibitors of the DNA 6mA demethylase ALKBH1, where the acid chelates the active site iron[4]. They have also been discovered as potent inhibitors of rat long chain L-2-hydroxy acid oxidase (Hao2)[5].

  • The Piperidine Ring: Introduces a basic nitrogen (pKa ~9–10) that improves aqueous solubility. However, this basic center can lead to off-target interactions with peripheral anionic sites, such as those found in acetylcholinesterase (AChE) and butyrylcholinesterase (BChE)[6].

Off-Target Interaction Network

Network Scaffold 1-(4-piperidinyl)-1H-Pyrazole -4-carboxylic acid Kinases Kinases (e.g., CDK-2) Hinge Region Binding Scaffold->Kinases High Risk Demethylases ALKBH1 Demethylase Active Site Iron Chelation Scaffold->Demethylases Moderate Risk Cholinesterases AChE / BChE Peripheral Anionic Site Scaffold->Cholinesterases Low/Mod Risk Oxidases Hao2 Oxidase Substrate Mimicry Scaffold->Oxidases Low Risk

Figure 1: Pharmacophore interaction network mapping the scaffold to common off-target enzyme classes.

Comparative Off-Target Liability Profiling

To contextualize the cross-reactivity of the piperidinyl-pyrazole scaffold, we must compare it against other heavily utilized pyrazole-carboxylic acid derivatives. For instance, 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid amides are widely used as antifungal agents targeting succinate dehydrogenase (SDH)[7].

The table below summarizes the quantitative cross-reactivity data reported across various pyrazole-4-carboxylic acid classes:

Scaffold / Derivative ClassPrimary Target / ApplicationKnown Off-Target EnzymeReported Potency (IC50 / Ki)Reference
4-Arylazo Pyrazole Carboxamides Cholinesterase InhibitorsAChE / BChE Ki​ = 20.8 – 87.1 nM[6]
Pyrazole-Indole Hybrids Anticancer AgentsCDK-2 / Caspase-3 IC50​ = 6.1 – 7.9 μM (Cellular)[3]
Methyl-Pyrazole Carboxylic Acids Hao2 InhibitorsL-2-hydroxy acid oxidase IC50​ = 0.2 – 0.7 μM[5]
1H-Pyrazole-4-carboxylic Acids Demethylase InhibitorsALKBH1 (DNA 6mA)High Potency (nM range)[4]
1-(4-piperidinyl)-1H-pyrazole... FBDD Library ScaffoldBroad Panel (Safety)Varies by substitution[1][2]

Self-Validating Experimental Workflows

When screening 1-(4-piperidinyl)-1H-pyrazole-4-carboxylic acid derivatives, relying on a single primary assay is insufficient. The following protocols are designed as self-validating systems to ensure that observed inhibition is stoichiometric, active-site directed, and not an artifact of compound aggregation or assay interference.

Protocol A: High-Throughput Kinase Selectivity Profiling (TR-FRET)

Because pyrazole derivatives frequently bind to kinase hinge regions[3], a robust counter-screen is mandatory.

  • Reagent Preparation: Prepare 1X Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).

    • Causality: Brij-35 is preferred over Triton X-100 for certain kinases to maintain enzyme stability while still preventing the compound from forming colloidal aggregates (a common Pan-Assay Interference or PAINS liability).

  • Compound Pre-incubation: Dispense the pyrazole derivatives (10-point dose-response, 10 µM to 0.5 nM) into a 384-well plate. Add the kinase enzyme and incubate for 30 minutes at room temperature.

    • Causality: Pyrazole-carboxylic acids often exhibit slow-binding kinetics. Skipping this pre-incubation step risks artificially inflating the IC50​ , leading to false-negative safety profiles.

  • Reaction Initiation: Add ATP (calibrated to the Km​ for the specific kinase) and the fluorescently labeled peptide substrate. Incubate for 60 minutes.

  • Detection: Add EDTA (to stop the reaction by chelating Mg2+ ) and a Terbium-labeled anti-phospho antibody. Read on a multi-mode reader (Excitation: 340 nm, Emission: 495 nm / 520 nm).

Protocol B: ALKBH1 Demethylase Counter-Screen (AlphaScreen)

Given that 1H-pyrazole-4-carboxylic acids are potent ALKBH1 inhibitors[4], this counter-screen ensures your compound isn't inadvertently shutting down DNA demethylation.

  • Buffer Setup: Prepare assay buffer containing 50 mM HEPES pH 7.4, 50 µM Fe(NH4​)2​(SO4​)2​ , 100 µM 2-oxoglutarate (2-OG), 1 mM Ascorbate, and 0.01% Tween-20.

    • Causality: The carboxylic acid moiety competitively displaces 2-OG or chelates Fe(II) . Ascorbate is strictly required to maintain iron in the +2 oxidation state, which is critical for ALKBH1 catalytic activity.

  • Incubation: Mix the ALKBH1 enzyme with the compound and incubate for 15 minutes.

  • Substrate Addition: Add the biotinylated 6mA-ssDNA substrate. Incubate for 1 hour at room temperature.

  • Bead Addition: Add Streptavidin-Donor beads and Anti-6mA Acceptor beads under low-light conditions.

    • Causality: We utilize AlphaScreen rather than standard fluorescence to avoid auto-fluorescence interference from the pyrazole rings. AlphaScreen beads are highly light-sensitive; ambient light causes photobleaching, so this step must be performed in a darkened environment. Read the plate after 1 hour.

Cross-Reactivity Triage Workflow

To systematically funnel compounds from primary screening through safety profiling, follow the triage workflow below.

Workflow Start Compound Library (1-(4-piperidinyl)-1H-Pyrazole-4-carboxylic acid) Primary Primary Enzymatic Screen (Target Enzyme) Start->Primary Counter Counter-Screening Panel (Kinases, ALKBH1, AChE) Primary->Counter Selectivity Profiling Hit Hit Validation (Dose-Response IC50) Counter->Hit Agg Aggregation Assay (+0.01% Triton X-100) Hit->Agg Rule out PAINS Orthogonal Orthogonal Assay (e.g., SPR or NMR) Agg->Orthogonal Confirm Direct Binding Lead Lead Optimization Orthogonal->Lead

Figure 2: Sequential triage workflow for validating pyrazole-based hit compounds.

References

  • Design and Synthesis of 4-Arylazo Pyrazole Carboxamides as Dual AChE/BChE Inhibitors: Kinetic and In Silico Evaluation. Source: nih.gov. 6[6]

  • Design, Synthesis, Anticancer Evaluation, Enzymatic Assays, and a Molecular Modeling Study of Novel Pyrazole–Indole Hybrids. Source: nih.gov. 3[3]

  • Synthesis, Antifungal Activity and Structure-Activity Relationships of Novel 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic Acid Amides. Source: mdpi.com. 7[7]

  • Discovery of pyrazole carboxylic acids as potent inhibitors of rat long chain L-2-hydroxy acid oxidase. Source: researchgate.net. 5[5]

  • Structural Optimization and Structure-Activity Relationship of 1 H-Pyrazole-4-carboxylic Acid Derivatives as DNA 6mA Demethylase ALKBH1 Inhibitors and Their Antigastric Cancer Activity. Source: nih.gov. 4[4]

  • 1-(4-piperidinyl)-1H-Pyrazole-4-carboxylic acid. Source: chemicalbook.com. 1[1]

  • 5-Methyl-1-(piperidin-4-yl)-1H-pyrazole-4-carboxylic acid. Source: doronscientific.com. 2[2]

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 1-(4-piperidinyl)-1H-Pyrazole-4-carboxylic acid

As a Senior Application Scientist in drug discovery and chemical safety, I recognize that handling novel bifunctional building blocks requires more than a cursory glance at a generic Safety Data Sheet (SDS). 1-(4-piperid...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist in drug discovery and chemical safety, I recognize that handling novel bifunctional building blocks requires more than a cursory glance at a generic Safety Data Sheet (SDS). 1-(4-piperidinyl)-1H-Pyrazole-4-carboxylic acid is a highly valuable intermediate frequently utilized in the synthesis of kinase inhibitors and other targeted therapeutics. However, its molecular structure presents a dual-hazard profile that necessitates precise, mechanistically driven safety protocols.

This guide provides a comprehensive, self-validating operational framework for handling this compound, ensuring both researcher safety and experimental integrity.

Mechanistic Toxicology & Hazard Profiling

To design an effective safety protocol, we must first deconstruct the molecule's structural liabilities to understand why specific Personal Protective Equipment (PPE) is required:

  • The Pyrazole-4-Carboxylic Acid Moiety: Structural analogs of pyrazole-carboxylic acids are established irritants. They are classified under GHS as causing skin irritation (H315), serious eye irritation (H319), and specific target organ toxicity via respiratory irritation (H335)[1][2]. The fine powder form is particularly prone to aerosolization, presenting a significant inhalation risk.

  • The Piperidine Moiety: Piperidine and its derivatives are highly basic. In its free base form, the piperidine ring can cause localized caustic burns and facilitate rapid dermal absorption[3][4]. When dissolved in permeation-enhancing solvents like Dimethyl Sulfoxide (DMSO), the risk of systemic absorption of the intact molecule increases exponentially.

Mandatory Personal Protective Equipment (PPE) Matrix

The following table summarizes the quantitative and categorical PPE requirements based on the physicochemical risks of the compound.

PPE CategorySpecification & Quantitative StandardMechanistic Rationale
Eye Protection ANSI Z87.1 Chemical Splash GogglesProtects against basic piperidine-induced corneal damage[3] and H319 eye irritation[1].
Hand Protection (Solid) Single Nitrile Gloves (Min. 4 mil thickness)Sufficient barrier for dry powder manipulation. Prevents H315 skin irritation[2].
Hand Protection (Liquid) Double Nitrile Gloves OR Butyl RubberDMSO acts as a carrier solvent, rapidly pulling the basic piperidine moiety through standard thin nitrile. Double gloving provides a self-validating fail-safe.
Body Protection Flame-retardant Lab Coat (Standard 100% Cotton)Prevents electrostatic discharge during powder weighing, which could ignite airborne dust.
Respiratory N95 or P100 Particulate RespiratorMandatory only if weighing outside a HEPA-filtered balance enclosure due to H335 dust hazard[1].

Operational Workflows & Decision Logic

The state of the chemical (dry powder vs. solution) dictates the engineering controls and PPE required. The following diagram illustrates the logical decision tree for handling this compound.

Workflow Task Handling 1-(4-piperidinyl)- 1H-Pyrazole-4-carboxylic acid StateSolid Dry Powder Manipulation (Weighing/Transfer) Task->StateSolid StateLiquid Solution Preparation (DMSO/Aqueous) Task->StateLiquid EngControl Primary Engineering Control: Powder Weighing Enclosure StateSolid->EngControl FumeHood Primary Engineering Control: Chemical Fume Hood StateLiquid->FumeHood PPE_Solid PPE: N95/P100 (if no enclosure), Safety Glasses, Nitrile Gloves EngControl->PPE_Solid PPE_Liquid PPE: Splash Goggles, Double Nitrile Gloves, Lab Coat FumeHood->PPE_Liquid

Caption: Decision logic for PPE and engineering controls based on the physical state of the compound.

Protocol A: Safe Weighing and Transfer of Dry Powder

Objective: Prevent aerosolization and respiratory exposure (H335).

  • Preparation: Ensure the analytical balance is located within a localized exhaust ventilation system (e.g., a powder weighing enclosure or a ductless fume hood).

  • Static Mitigation: Wipe the exterior of the chemical bottle and the weighing spatula with an anti-static wipe. Causality: Fine pyrazole-carboxylic acid powders are prone to static cling, which causes uncontrolled scattering during transfer.

  • Tare and Transfer: Place a conductive weigh boat on the balance. Carefully transfer the required mass using a micro-spatula.

  • Validation Step: Observe the balance readout. A continuously drifting weight indicates drafts in the enclosure or static interference, which must be resolved before proceeding to ensure accurate molarity.

  • Sealing: Immediately cap the source bottle. Transfer the weigh boat directly into the target vial and seal the vial before removing it from the enclosure.

Protocol B: Preparation of 10 mM DMSO Stock Solution

Objective: Prevent dermal absorption of the piperidine-DMSO complex.

  • PPE Upgrade: Don a second pair of nitrile gloves. Causality: DMSO permeates single-layer nitrile in under 5 minutes, carrying the caustic piperidine moiety into the dermis.

  • Solvent Addition: Inside a standard chemical fume hood, uncap the pre-weighed vial. Using a calibrated micropipette, add the calculated volume of anhydrous DMSO.

  • Dissolution: Cap the vial tightly. Vortex for 30 seconds.

  • Validation Step: Visually inspect the vial against a light source. The solution must be completely transparent. If particulates remain, sonicate the sealed vial in a water bath at 30°C for 5 minutes.

  • Decontamination: Discard the outer pair of gloves immediately into a solid hazardous waste bin after handling the DMSO vial.

Spill Response & Decontamination Plan

Spill response tactics must adapt to the physical state of the chemical to prevent exacerbating the hazard.

SpillResponse Spill Spill Detected Assess Assess State (Solid vs. Liquid) Spill->Assess Solid Solid Powder Spill Assess->Solid Liquid Liquid/Solvent Spill Assess->Liquid ActionSolid 1. Don N95 Mask 2. Cover with damp towel 3. Wipe gently (No sweeping) Solid->ActionSolid ActionLiquid 1. Don Splash Goggles 2. Apply inert absorbent (e.g., vermiculite) Liquid->ActionLiquid Decon Wipe area with 70% Ethanol or mild acidic solution ActionSolid->Decon ActionLiquid->Decon Waste Dispose as Hazardous Chemical Waste Decon->Waste

Caption: Step-by-step spill response and decontamination workflow for solid and liquid spills.

  • Solid Spills: Never use a dry brush to sweep up the powder. This will aerosolize the H335 respiratory irritant. Instead, cover the powder with a damp paper towel to suppress dust, then carefully scoop the towel and powder into a hazardous waste bag.

  • Liquid Spills: Absorb DMSO solutions using an inert, non-combustible absorbent like vermiculite[4].

  • Surface Decontamination: Because the piperidine moiety is basic, residual chemical on the benchtop can be neutralized and removed by wiping the area with a mildly acidic solution (e.g., 1% acetic acid in water), followed by a 70% ethanol wipe to remove organic residues.

Waste Disposal Plan

Do not dispose of this compound in standard biological or aqueous waste streams.

  • Solid Waste: Contaminated gloves, weigh boats, and empty vials must be placed in a designated, sealed solid hazardous waste container[2].

  • Liquid Waste: Organic solutions (e.g., DMSO, Methanol) containing this compound must be collected in a clearly labeled halogen-free organic waste carboy. Ensure the carboy is kept in secondary containment and stored away from strong oxidizing agents[1].

Sources

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